molecular formula C8H18ClN B190824 Coniine hydrochloride CAS No. 555-92-0

Coniine hydrochloride

Número de catálogo: B190824
Número CAS: 555-92-0
Peso molecular: 163.69 g/mol
Clave InChI: JXBWZNQZRWZJIR-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Coniine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15128. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWZNQZRWZJIR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033574
Record name (2S)-2-propylpiperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-92-0
Record name Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coniine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coniine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S)-2-propylpiperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coniine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONIINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H575MZ6VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Hemlock's Kiss: A Technical Chronicle of the Isolation of Coniine from Conium maculatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of the isolation of coniine, the notorious toxic alkaloid from poison hemlock (Conium maculatum). From its first extraction in the early 19th century to its pioneering chemical synthesis, this document provides a detailed account of the key scientific milestones, experimental methodologies, and the biosynthetic pathway of this significant natural product.

Introduction: The Poison of Socrates and the Dawn of Alkaloid Chemistry

The story of coniine is inextricably linked with ancient history, most famously as the principal component of the poison that led to the death of the Greek philosopher Socrates in 399 BC. For centuries, the potent toxicity of poison hemlock was well-known, but the chemical nature of its active principle remained a mystery. The isolation of coniine in the 19th century marked a pivotal moment in the nascent field of organic chemistry and paved the way for the study of alkaloids, a class of naturally occurring compounds with profound physiological effects. This guide will delve into the technical specifics of this historical scientific endeavor.

The First Isolation: Giesecke's Landmark Achievement (1827)

Inferred Experimental Protocol for the Historical Isolation of Coniine

The following protocol is a reconstruction of the likely steps Giesecke would have employed, based on the common alkaloid extraction techniques of the era.

Objective: To isolate the active toxic principle from Conium maculatum.

Materials and Apparatus:

  • Dried and powdered Conium maculatum plant material (seeds, leaves, or stems)

  • Water

  • A weak acid (e.g., acetic acid or sulfuric acid)

  • A base (e.g., calcium hydroxide (lime) or ammonia)

  • An organic solvent (e.g., ether or ethanol)

  • Distillation apparatus (retort, condenser)

  • Filtration apparatus (cloth or paper filters)

  • Evaporating dish

Methodology:

  • Extraction of the Crude Alkaloid Salts:

    • The dried and powdered plant material was likely first treated with an acidic aqueous solution. This would convert the basic coniine alkaloid into its more water-soluble salt form.

    • The mixture would then be heated or allowed to macerate for an extended period to ensure complete extraction of the alkaloid salts into the aqueous phase.

    • The solid plant material would be separated from the liquid extract by filtration.

  • Liberation of the Free Base:

    • The acidic aqueous extract containing the coniine salt was then made alkaline by the addition of a base like lime or ammonia. This would neutralize the acid and liberate the free coniine base.

  • Separation of the Free Base:

    • The free coniine base, being less soluble in water and volatile, could then be separated. A likely method employed was steam distillation. By boiling the alkaline mixture, the volatile coniine would be carried over with the steam.

    • Alternatively, solvent extraction could have been used. The alkaline aqueous solution would be shaken with an immiscible organic solvent like ether. The free coniine base would preferentially dissolve in the ether layer.

  • Purification and Isolation:

    • If steam distillation was used, the distillate, a mixture of water and coniine, would be collected. As coniine is an oily liquid, it would form a separate layer from the water, allowing for its separation.

    • If solvent extraction was used, the ether layer containing the coniine would be separated from the aqueous layer. The ether would then be carefully evaporated, leaving behind the crude coniine.

    • Further purification could have been achieved by repeated acid-base extractions or by fractional distillation.

dot

Ladenburg_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Resolution picoline 2-Methylpyridine reagents1 ZnCl₂, Heat picoline->reagents1 acetaldehyde Acetaldehyde acetaldehyde->reagents1 propenylpyridine 2-Propenylpyridine reagents1->propenylpyridine reagents2 Na, EtOH propenylpyridine->reagents2 racemic_coniine Racemic (±)-Coniine reagents2->racemic_coniine tartaric_acid (+)-Tartaric Acid racemic_coniine->tartaric_acid diastereomers Diastereomeric Salts tartaric_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization pure_coniine Enantiopure Coniine crystallization->pure_coniine Coniine_Biosynthesis butyryl_coa Butyryl-CoA pks Polyketide Synthase butyryl_coa->pks malonyl_coa 2x Malonyl-CoA malonyl_coa->pks oxooctanoyl_coa 5-Oxooctanoyl-CoA pks->oxooctanoyl_coa reductase1 Reductase oxooctanoyl_coa->reductase1 oxooctanal 5-Oxooctanal reductase1->oxooctanal aminotransferase Aminotransferase oxooctanal->aminotransferase l_alanine L-Alanine l_alanine->aminotransferase oxooctylamine 5-Oxooctylamine aminotransferase->oxooctylamine cyclization Non-enzymatic Cyclization oxooctylamine->cyclization gamma_coniceine γ-Coniceine cyclization->gamma_coniceine reductase2 γ-Coniceine Reductase gamma_coniceine->reductase2 coniine Coniine reductase2->coniine

References

The Biosynthetic Pathway of Coniine from Polyketide Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniine, a potent piperidine alkaloid from poison hemlock (Conium maculatum), is notorious for its toxicity and historical significance. Its biosynthesis is a subject of significant interest in the fields of natural product chemistry and metabolic engineering. This technical guide provides an in-depth exploration of the biosynthetic pathway of coniine, commencing from polyketide precursors. It details the enzymatic steps, key intermediates, and the experimental evidence that has elucidated this pathway. This document summarizes quantitative kinetic data, provides detailed experimental methodologies for key research techniques, and includes visualizations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Coniine and its related piperidine alkaloids are synthesized in Conium maculatum via a pathway that originates from polyketide precursors.[1][2][3] Early labeling experiments were crucial in establishing the polyketide origin of the coniine backbone.[2] The pathway commences with the condensation of a starter CoA unit with extender units, followed by a series of enzymatic modifications including reduction, transamination, cyclization, and further reduction to yield the final alkaloid. This guide will dissect each step of this fascinating biosynthetic route.

The Biosynthetic Pathway of Coniine

The biosynthesis of coniine from polyketide precursors can be delineated into five key stages:

  • Polyketide Chain Assembly: The carbon backbone of coniine is initiated by a Type III polyketide synthase (PKS).[4]

  • Reduction of the Polyketide Chain: The initial polyketide product is believed to be reduced to an aldehyde intermediate.

  • Transamination: A nitrogen atom is incorporated into the carbon skeleton via a transamination reaction.[4][5]

  • Cyclization: The linear amine intermediate spontaneously cyclizes to form the piperidine ring precursor, γ-coniceine.[5]

  • Final Reduction: The precursor is then reduced to form coniine.[2][5]

The key enzymes and intermediates in this pathway have been identified through a combination of transcriptomic analysis and in vitro enzymatic characterization.[4]

Key Enzymes and Intermediates
  • Conium Polyketide Synthase 5 (CPKS5): This enzyme catalyzes the initial condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product.[6]

  • 5-keto-octanal: A hypothetical intermediate formed by the reduction of the initial polyketide chain.

  • L-alanine:5-keto-octanal aminotransferase (AAT): This aminotransferase facilitates the incorporation of a nitrogen atom from L-alanine onto the 5-keto-octanal intermediate, forming 5-oxooctylamine.[4]

  • γ-coniceine: This is a key intermediate formed through the spontaneous, non-enzymatic cyclization of 5-oxooctylamine.[5]

  • γ-coniceine reductase (CR): An NADPH-dependent reductase that catalyzes the final step in coniine biosynthesis, the reduction of γ-coniceine to (S)-(+)-coniine.[2][7]

Quantitative Data

The kinetic parameters of the initial and committing enzyme in the pathway, Conium Polyketide Synthase 5 (CPKS5), have been characterized, demonstrating its substrate preference for butyryl-CoA.

Starter-CoA SubstrateApparent Km (µM)Apparent kcat (s-1)Apparent kcat/Km (s-1M-1)
Butyryl-CoA1.8 ± 0.20.0028 ± 0.00011595
Acetyl-CoA1.9 ± 0.30.0007 ± 0.0000368
Hexanoyl-CoA2.1 ± 0.30.0016 ± 0.0001762
Octanoyl-CoA2.6 ± 0.30.0002 ± 0.000077

Experimental Protocols

The elucidation of the coniine biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Identification of Biosynthetic Genes via Transcriptome Analysis

Transcriptome analysis of Conium maculatum tissues actively synthesizing coniine (e.g., developing fruits and flowers) is a powerful method to identify candidate genes involved in the pathway.

Experimental Workflow:

  • RNA Extraction: Total RNA is extracted from the target tissues using a suitable kit and treated with DNase to remove any contaminating genomic DNA.

  • cDNA Library Construction and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library. The library is then sequenced using a next-generation sequencing platform (e.g., Illumina).

  • De Novo Transcriptome Assembly: The sequencing reads are assembled into transcripts using software such as Trinity.

  • Transcript Annotation: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using tools like BLASTx.

  • Candidate Gene Identification: Transcripts showing high homology to known polyketide synthases, aminotransferases, and reductases are selected as candidate genes for further characterization.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of candidate genes, the encoded enzymes are expressed in a heterologous host (e.g., E. coli) and purified.

Protocol:

  • Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into an expression vector containing a suitable tag for purification (e.g., a polyhistidine-tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The E. coli culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer.

  • Protein Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This assay is used to determine the function and substrate specificity of a candidate PKS.

Reaction Mixture:

  • Purified PKS enzyme

  • Starter-CoA substrate (e.g., butyryl-CoA)

  • Extender-CoA substrate (e.g., [14C]-malonyl-CoA)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

  • The reaction is initiated by adding the enzyme to the reaction mixture.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • The reaction is stopped by the addition of an acid (e.g., HCl).

  • The polyketide products are extracted with an organic solvent (e.g., ethyl acetate).

  • The products are analyzed by thin-layer chromatography (TLC) and autoradiography or by liquid chromatography-mass spectrometry (LC-MS).

This assay measures the transfer of an amino group from an amino donor to a keto acid acceptor.

Reaction Mixture:

  • Purified AAT enzyme

  • Keto-acid substrate (e.g., 5-keto-octanal)

  • Amino donor (e.g., L-alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • The formation of the amino acid product can be monitored by coupling the reaction to a dehydrogenase that uses the product as a substrate, and following the change in absorbance of NAD(P)H.

  • Alternatively, the products can be derivatized and analyzed by HPLC or GC-MS.

This assay measures the reduction of a substrate using a nicotinamide cofactor.

Reaction Mixture:

  • Purified CR enzyme

  • Substrate (e.g., γ-coniceine)

  • NADPH

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • The activity of the reductase is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • The reaction products can also be analyzed by GC-MS to confirm the identity of the reduced product.

Visualizations

Biosynthetic Pathway of Coniine

Coniine_Biosynthesis ButyrylCoA Butyryl-CoA Triketide Triketide Intermediate ButyrylCoA->Triketide MalonylCoA 2x Malonyl-CoA MalonylCoA->Triketide CPKS5 KetoOctanal 5-Keto-octanal Triketide->KetoOctanal Reduction AminoOctylamine 5-Oxooctylamine KetoOctanal->AminoOctylamine AAT (L-Alanine -> Pyruvate) gConiceine γ-Coniceine AminoOctylamine->gConiceine Spontaneous Cyclization Coniine (S)-(+)-Coniine gConiceine->Coniine CR (NADPH -> NADP+)

Caption: Biosynthetic pathway of coniine from polyketide precursors.

Experimental Workflow for Gene Identification and Characterization

Experimental_Workflow cluster_Discovery Gene Discovery cluster_Characterization Functional Characterization Tissue Conium maculatum Tissue (e.g., developing fruit) RNA_Extraction RNA Extraction Tissue->RNA_Extraction Transcriptome_Sequencing Transcriptome Sequencing RNA_Extraction->Transcriptome_Sequencing Bioinformatics Bioinformatic Analysis Transcriptome_Sequencing->Bioinformatics Candidate_Genes Candidate Genes Bioinformatics->Candidate_Genes Cloning Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Enzyme Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Function Confirmed Enzyme Function Assay->Function

Caption: Workflow for identifying and characterizing coniine biosynthetic genes.

Conclusion

The biosynthetic pathway of coniine from polyketide precursors is a well-defined process involving a specialized polyketide synthase and subsequent tailoring enzymes. The elucidation of this pathway has been made possible through the integration of modern transcriptomic techniques and classical biochemical approaches. This technical guide provides a comprehensive overview of the current understanding of coniine biosynthesis, offering valuable information for researchers in natural product biosynthesis, metabolic engineering, and drug development. Further research to fully characterize all the enzymes in the pathway will provide a more complete picture and open up possibilities for the biotechnological production of this and related alkaloids.

References

Technical Guide: Physicochemical Properties of Coniine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a piperidine alkaloid, is a potent neurotoxin historically known for its presence in poison hemlock (Conium maculatum). As the hydrochloride salt, its properties are of significant interest for toxicological studies, pharmacological research, and the development of novel therapeutics, particularly those targeting the nicotinic acetylcholine receptor (nAChR) system. This document provides a comprehensive overview of the known physical and chemical properties of coniine hydrochloride, detailed experimental protocols for their determination, and a summary of its primary mechanism of action.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 1: General Properties of this compound
PropertyValueReference(s)
Chemical Name (±)-2-Propylpiperidine hydrochloride
Synonyms DL-Coniin hydrochloride
CAS Number 15991-59-0[1]
Molecular Formula C₈H₁₈ClN[1]
Molecular Weight 163.69 g/mol [1]
Appearance White to off-white solid[2]
Table 2: Physicochemical Data of this compound
PropertyValueReference(s)
Melting Point ~210-220 °C[3][4]
Solubility Freely soluble in water and alcohol.[5]
pKa Estimated to be similar to piperidine hydrochloride (~11.1)[6]
Specific Rotation ([α]D) +10.1° (c=unknown, water, 20°C) for the hydrochloride salt of the (S)-(+)-enantiomer[4]

Spectral Data

  • UV-Vis Spectroscopy : Saturated alkaloids like this compound are not expected to show significant absorbance in the standard UV-Vis range (200-800 nm) due to the absence of chromophores.[7] Any observed absorbance would likely be due to impurities or the solvent used.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic peaks for N-H stretching in the piperidinium ion, C-H stretching of the alkyl groups, and C-N stretching. The presence of the hydrochloride salt would be indicated by broad N-H stretching bands.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would show signals corresponding to the protons on the piperidine ring and the propyl side chain. The protons adjacent to the nitrogen atom would be expected to be deshielded.[10][11]

    • ¹³C NMR : The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule. The carbons attached to the nitrogen would appear at a characteristic chemical shift for piperidinium salts.[12][13][14]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

Coniine primarily exerts its toxic effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs).[2][15] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to and activates Coniine Coniine Coniine->nAChR Blocks binding of ACh IonChannel Ion Channel nAChR->IonChannel Opens NaCa Na+ / Ca2+ Influx IonChannel->NaCa Depolarization Membrane Depolarization NaCa->Depolarization Signal Downstream Signaling Depolarization->Signal

Figure 1. Simplified signaling pathway of coniine's antagonism at the nicotinic acetylcholine receptor.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted as needed.

cluster_workflow General Experimental Workflow start Obtain Coniine Hydrochloride Sample prep Sample Preparation (e.g., weighing, dissolution) start->prep analysis Instrumental Analysis (e.g., DSC, Titrator, Spectrometer) prep->analysis data Data Acquisition and Processing analysis->data results Calculation and Reporting of Results data->results

Figure 2. A general workflow for the determination of physicochemical properties.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the solid this compound transitions to a liquid state. A sharp melting range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Grind a small amount of this compound to a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to approximately 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by creating a saturated solution of this compound in water and then quantifying the concentration of the dissolved solute.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a vial.

  • Seal the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of coniine in the diluted sample using a validated analytical method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Determination of pKa

Principle: The pKa is determined by titrating a solution of this compound, a salt of a weak base and a strong acid, with a strong base. The pH is monitored throughout the titration, and the pKa is calculated from the titration curve.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound for the scientific community. The tabulated data offers a quick reference, while the detailed experimental protocols provide a foundation for laboratory investigations. The included diagrams illustrate the compound's primary mechanism of action and a general workflow for its analysis. While a comprehensive set of spectral data for this compound is not currently available in the public domain, the information provided herein serves as a valuable starting point for researchers and professionals in drug development and toxicology.

References

An In-Depth Technical Guide to the Mechanism of Action of Coniine at the Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniine, a potent piperidine alkaloid isolated from poison hemlock (Conium maculatum), exerts its profound physiological effects primarily through its interaction with the neuromuscular junction. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning coniine's action, with a focus on its role as a depolarizing neuromuscular blocking agent. Through a detailed examination of its binding to nicotinic acetylcholine receptors (nAChRs), its impact on ion channel function, and the resultant physiological sequelae, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this classical neurotoxin. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse critical for the translation of neuronal signals into muscle contraction.[1] The primary neurotransmitter at the NMJ is acetylcholine (ACh), which, upon release from the motor neuron, binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's postsynaptic membrane, the motor end-plate.[1][2] This binding event triggers the opening of the nAChR ion channel, leading to a localized depolarization known as the end-plate potential (EPP).[3] If the EPP reaches a critical threshold, it initiates a muscle action potential, culminating in muscle contraction.[3]

Coniine is a neurotoxin that disrupts this finely tuned process, leading to muscle paralysis.[4] Historically known for its use in the execution of Socrates, coniine continues to be a subject of toxicological and pharmacological interest. Its mechanism of action is primarily centered on its interaction with the nAChRs at the neuromuscular junction.[3][4]

Mechanism of Action of Coniine

Coniine functions as a depolarizing neuromuscular blocking agent, a class of compounds that mimic the action of acetylcholine at the nAChR but with prolonged effects.[3][4] The mechanism can be dissected into the following key stages:

  • Binding to Nicotinic Acetylcholine Receptors: Coniine, possessing a structural resemblance to acetylcholine, binds to the agonist binding sites on the α-subunits of the muscle-type nAChR ((α1)₂β1δγ in fetal and (α1)₂β1δε in adult muscle).[2] This binding initially mimics the effect of acetylcholine, causing the ion channel to open.

  • Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, coniine is not a substrate for this enzyme.[5] Consequently, coniine remains bound to the nAChRs for an extended period, leading to a sustained influx of sodium ions and a persistent depolarization of the motor end-plate.[3][4]

  • Inactivation of Voltage-Gated Sodium Channels: The prolonged depolarization of the muscle membrane surrounding the end-plate leads to the inactivation of voltage-gated sodium channels. These channels are essential for the propagation of the muscle action potential. Once inactivated, they cannot be opened by subsequent stimuli, effectively rendering the muscle fiber refractory to further excitation.[5]

  • Flaccid Paralysis: The inability to generate action potentials results in the failure of muscle contraction, leading to a state of flaccid paralysis.[4] This paralysis typically manifests as an ascending paralysis, affecting the lower limbs first.[4] Death from coniine poisoning is usually a result of respiratory paralysis as the diaphragm and intercostal muscles become affected.[4]

The (R)-(-)-enantiomer of coniine is generally considered to be the more biologically active and toxic of the two stereoisomers.[4]

Signaling Pathway of Neuromuscular Transmission

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor End-Plate) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release ACh Release Vesicle_fusion->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Na_influx Na⁺ Influx nAChR->Na_influx Opens channel EPP End-Plate Potential (EPP) Na_influx->EPP Generates Muscle_AP Muscle Action Potential EPP->Muscle_AP Triggers if threshold is reached Contraction Muscle Contraction Muscle_AP->Contraction

Figure 1: Signaling pathway of normal neuromuscular transmission.

Mechanism of Coniine Action at the Neuromuscular Junction

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor End-Plate) ACh_release ACh Release (Normal) Coniine Coniine nAChR Nicotinic ACh Receptor (nAChR) Coniine->nAChR Binds and activates Persistent_Depolarization Persistent Depolarization nAChR->Persistent_Depolarization Causes Na_channel_inactivation Voltage-gated Na⁺ Channel Inactivation Persistent_Depolarization->Na_channel_inactivation Leads to No_AP No Muscle Action Potential Na_channel_inactivation->No_AP Prevents Paralysis Flaccid Paralysis No_AP->Paralysis

Figure 2: Mechanism of coniine-induced neuromuscular blockade.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of coniine with nicotinic acetylcholine receptors and its toxicological effects.

Table 1: Inhibitory Concentration (IC50) of Coniine on Nicotinic Acetylcholine Receptors

SpeciesTissueReceptor TypeIC50 (µM)Reference(s)
RatDiaphragmNeuronal nAChR314[6]
ChickLeg MuscleNeuronal nAChR70[6]
RatMaternal BrainNeuronal nAChR1100[6]
RatFetal BrainNeuronal nAChR820[6]
ChickBrainNeuronal nAChR270[6]
RatAnococcygeus Muscle (Nitrergic response)Presynaptic nAChR162.2 (calculated from -logIC50 = 3.79)[7][8]
RatAnococcygeus Muscle (Noradrenergic response)Presynaptic nAChR26.9 (calculated from -logIC50 = 4.57)[7][8]
Guinea PigAtriumPresynaptic nAChR33.9 (calculated from -logIC50 = 4.47)[7][8]

Table 2: Lethal Dose (LD50) of Coniine Enantiomers in Mice

EnantiomerLD50 (mg/kg)Reference(s)
(-)-Coniine7.0[9]
(±)-Coniine7.7[9]
(+)-Coniine12.1[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of coniine at the neuromuscular junction.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of coniine for nAChRs. It involves the competition between unlabeled coniine and a radiolabeled ligand for binding to the receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

start Start prep_membranes Prepare nAChR-rich membranes (e.g., from Torpedo electric organ or cell lines) start->prep_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-epibatidine) and varying concentrations of unlabeled coniine prep_membranes->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of bound ligand using liquid scintillation counting separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Figure 3: Workflow for a competitive radioligand binding assay.

Materials:

  • nAChR-rich membranes (e.g., from Torpedo electric organ or a cell line expressing the desired nAChR subtype).[4][9]

  • Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).[6][7]

  • Unlabeled coniine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[7]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[7]

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration.[10]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a known nAChR ligand like nicotine), and competitive binding (membranes + radioligand + varying concentrations of coniine).[7]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the coniine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of End-Plate Potentials

This technique directly measures the electrical response of the muscle fiber to nerve stimulation, allowing for the characterization of coniine's effect on the end-plate potential.

Experimental Workflow for Electrophysiological Recording

start Start dissect Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm) start->dissect mount Mount the preparation in a recording chamber with physiological saline dissect->mount impale Impale a muscle fiber near the end-plate with a microelectrode mount->impale stimulate_record Stimulate the nerve and record the end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) impale->stimulate_record apply_coniine Apply coniine to the bath and record changes in EPP and MEPP amplitude and frequency stimulate_record->apply_coniine analyze Analyze the recorded data apply_coniine->analyze end End analyze->end

Figure 4: Workflow for electrophysiological recording of end-plate potentials.

Materials:

  • Nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm or frog sartorius).[2][11]

  • Physiological saline solution (e.g., Ringer's solution), bubbled with 95% O₂ / 5% CO₂.[11]

  • Dissection microscope and tools.

  • Recording chamber.

  • Micromanipulators.

  • Glass microelectrodes filled with 3 M KCl.

  • Stimulating electrodes.

  • Amplifier and data acquisition system.

  • Coniine solution.

Procedure:

  • Preparation Dissection: Carefully dissect the nerve-muscle preparation, ensuring the nerve remains intact.[2][11]

  • Mounting: Mount the preparation in the recording chamber and perfuse with physiological saline.[11]

  • Electrode Placement: Using a micromanipulator, carefully impale a muscle fiber near the visually identified end-plate region with a glass microelectrode to record the membrane potential. Place stimulating electrodes on the nerve.[12]

  • Baseline Recording: Record spontaneous miniature end-plate potentials (MEPPs). Stimulate the nerve with brief electrical pulses to elicit EPPs. Record baseline EPP amplitude and frequency, as well as MEPP amplitude and frequency.[13][14] To record the full EPP time course without muscle contraction, a low concentration of a competitive antagonist like curare or a muscle-specific sodium channel blocker can be used to prevent the EPP from reaching the action potential threshold.[15]

  • Coniine Application: Add coniine to the perfusing solution at the desired concentration.

  • Data Acquisition: Continuously record the membrane potential and observe the changes in EPP and MEPP amplitude and frequency in the presence of coniine.

  • Data Analysis: Analyze the recorded traces to quantify the effects of coniine on the EPP and MEPP parameters. A decrease in EPP amplitude and an initial increase followed by a decrease in MEPP frequency are expected with a depolarizing blocker.[13][14][15]

In Vitro Muscle Contraction Assay

This assay measures the contractile force of an isolated muscle in response to nerve stimulation, providing a functional assessment of neuromuscular blockade by coniine.

Experimental Workflow for In Vitro Muscle Contraction Assay

start Start dissect Dissect a nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm) start->dissect mount Mount the preparation in an organ bath with physiological solution dissect->mount attach Attach the muscle to a force transducer mount->attach stimulate_record Stimulate the nerve and record baseline muscle twitch tension attach->stimulate_record apply_coniine Add coniine to the bath and record the change in twitch tension stimulate_record->apply_coniine analyze Analyze the data to determine the extent and time course of paralysis apply_coniine->analyze end End analyze->end

Figure 5: Workflow for an in vitro muscle contraction assay.

Materials:

  • Nerve-muscle preparation (e.g., rat or mouse phrenic nerve-hemidiaphragm).[10][11]

  • Organ bath with temperature control and aeration (95% O₂ / 5% CO₂).

  • Physiological salt solution (e.g., Krebs-Henseleit solution).[10]

  • Force-displacement transducer.

  • Stimulator and stimulating electrodes.

  • Data acquisition system.

  • Coniine solution.

Procedure:

  • Preparation Dissection: Dissect the phrenic nerve-hemidiaphragm preparation and mount it in the organ bath containing oxygenated physiological salt solution maintained at 37°C.[10][11]

  • Setup: Attach the tendinous portion of the diaphragm to a fixed hook at the bottom of the organ bath and the other end to the force transducer. Place the phrenic nerve on the stimulating electrodes. Apply a resting tension to the muscle.[10]

  • Baseline Recording: Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit single muscle twitches. Record the baseline twitch tension for a stable period.

  • Coniine Administration: Add coniine to the organ bath to achieve the desired final concentration.

  • Data Acquisition: Continuously record the muscle twitch tension to observe the onset, magnitude, and duration of the neuromuscular blockade.

  • Data Analysis: Quantify the percentage reduction in twitch tension over time. Determine parameters such as the time to maximum block and the duration of action.

Conclusion

Coniine's mechanism of action at the neuromuscular junction is a classic example of depolarizing neuromuscular blockade. By binding to and persistently activating nicotinic acetylcholine receptors, it disrupts the normal process of neuromuscular transmission, leading to muscle paralysis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced aspects of coniine's pharmacology and toxicology. A deeper understanding of its interaction with nAChRs can provide valuable insights into the function of these critical receptors and may inform the development of novel therapeutic agents targeting the neuromuscular system.

References

A Technical Guide to the Toxicological Effects of Coniine Hydrochloride in Vertebrates

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a potent neurotoxin with a significant history in toxicology, famously being the principal poison in the execution of Socrates.[1][2] As the first alkaloid to be chemically synthesized, it holds a notable place in chemical history.[1][3] Its hydrochloride salt is a stable, water-soluble form often used in research. This technical guide provides an in-depth review of the toxicological effects of coniine in vertebrates, focusing on its mechanism of action, quantitative toxicity data, and key experimental methodologies. The primary mechanism involves a biphasic interaction with nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and, ultimately, death by respiratory paralysis.[1][3][4] This document consolidates current knowledge to support research and development activities in toxicology and pharmacology.

Mechanism of Action

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular target of coniine is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for synaptic transmission.[3][5][6][7] Coniine acts as a potent nAChR antagonist.[3][5][7] Its toxicological profile is characterized by a biphasic, nicotine-like action: an initial, transient stimulation of autonomic ganglia followed by a persistent depression or blockade.[4][8] This dual effect underlies the complex symptomatology observed in poisonings.

Neuromuscular Junction Blockade

At the neuromuscular junction, coniine binds to the postsynaptic nAChRs.[1][9] This binding initially mimics acetylcholine, causing the ion channel to open and leading to depolarization of the muscle cell membrane.[1] However, unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor. This persistent binding prevents the membrane from repolarizing, leading to a state of inactivation.[1][9] The result is a depolarizing neuromuscular blockade, which manifests as flaccid muscle paralysis.[1] This mechanism is functionally similar to that of the depolarizing muscle relaxant succinylcholine.[1] The paralysis is typically ascending, affecting the lower limbs first before progressing to the respiratory muscles.[1] Death ultimately occurs from respiratory failure due to paralysis of the diaphragm and intercostal muscles.[1][4]

G cluster_NMJ Neuromuscular Junction ACH Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) on Postsynaptic Membrane ACH->nAChR Binds & Transiently Activates Coniine Coniine Coniine->nAChR Binds & Persistently Activates Depolarization Persistent Membrane Depolarization nAChR->Depolarization Na+ Influx Paralysis Flaccid Muscle Paralysis (Respiratory Arrest) Depolarization->Paralysis Receptor Inactivation

Caption: Coniine's mechanism of action at the neuromuscular junction.
Effects on Presynaptic and Autonomic Receptors

Beyond the postsynaptic neuromuscular junction, coniine also exerts inhibitory effects on presynaptic nAChRs. Studies on isolated rat and guinea-pig tissues have demonstrated that coniine inhibits nicotinic receptor-mediated nitrergic and noradrenergic transmitter responses.[10][11] This contributes to its effects on the autonomic nervous system, which can include initial tachycardia followed by bradycardia and hypotension.[2]

Quantitative Toxicology Data

The toxicity of coniine hydrochloride varies significantly across species, routes of administration, and stereoisomers. The (R)-(-) enantiomer is generally more biologically active and toxic than the (S)-(+) enantiomer.[1][12]

Lethal Dose (LD₅₀) Values in Vertebrates

The following table summarizes reported median lethal dose (LD₅₀) and other lethal dose values for coniine.

SpeciesCompound/EnantiomerRouteDoseCitation(s)
Mouse(R)-(-)-ConiineIntravenous (i.v.)~7.0 mg/kg[1][12]
MouseRacemic (+/-)-ConiineIntravenous (i.v.)~7.7-8.0 mg/kg[1][12]
Mouse(S)-(+)-ConiineIntravenous (i.v.)~12.1 mg/kg[1][12]
Mouse(+)-ConiineOral100 mg/kg[4]
HumanConiineOral (Probable Lethal)< 5 mg/kg[8]
HumanConiineOral (Fatal)< 200 mg (total)[4]
CattleConiineOral (Severe Poisoning)3.3 mg/kg[13]
Horse (Mare)ConiineOral (Severe Poisoning)15.5 mg/kg[13]
SheepConiineOral (Severe Poisoning)44.0 mg/kg[13]
SwineConiine (from seeds)Oral (Lethal)1 g/kg[13]
QuailConiineGavage (Mortality)50 mg/kg (5/10 died)[14]
ChickenConiineGavage (Mortality)50 mg/kg (2/10 died)[14]
TurkeyConiineGavage (Mortality)100 mg/kg (4/10 died)[14]
In Vitro Potency (IC₅₀) Values

The following table summarizes reported median inhibitory concentration (IC₅₀) values, indicating the potency of coniine in various in vitro systems.

System/TissueTarget/ResponseIC₅₀ ValueCitation(s)
Rat Anococcygeus MuscleNitrergic Response162 µM (-logIC₅₀ = 3.79)[10][11]
Rat Anococcygeus MuscleNoradrenergic Response27 µM (-logIC₅₀ = 4.57)[10][11]
Guinea-Pig AtriumNoradrenergic Transmission34 µM (-logIC₅₀ = 4.47)[10][11]
Rat Diaphragm nAChR[¹²⁵I]-α-bungarotoxin binding314 µM[15]
Chick Leg Muscle nAChR[¹²⁵I]-α-bungarotoxin binding70 µM[15]
Maternal Rat Brain nAChR[³H]-cytisine binding1100 µM[15]
Fetal Rat Brain nAChR[³H]-cytisine binding820 µM[15]
Chick Brain nAChR[³H]-cytisine binding270 µM[15]

Toxicological Manifestations in Vertebrates

Acute Toxicity

Acute poisoning with coniine produces a predictable sequence of clinical signs across most vertebrate species.[8] Initial signs reflect nervous system stimulation and include excitement, muscle fasciculations, hypermetria, and sometimes seizures.[10][14] This is followed by a depressive phase characterized by progressive, ascending flaccid paralysis, weakness, ataxia, and loss of sensation.[1][4][8] Other signs can include salivation, nausea, and initial tachycardia followed by bradycardia.[2][4] Consciousness is often maintained until the final stages, with death resulting from respiratory arrest.[1][8]

Developmental and Teratogenic Effects

Maternal ingestion of coniine during specific gestational periods is known to be teratogenic in many domestic species, including cattle.[15][16] The primary malformation is arthrogryposis (fixation of joints in abnormal positions).[16] This effect is not due to a direct action on developmental pathways but is a secondary consequence of the neuromuscular blockade.[17] The paralysis induced by coniine reduces fetal movement, leading to joint and skeletal deformities.[17] Studies in laboratory animals have shown that coniine is fetotoxic, causing significantly lower fetal weights in both rats and rabbits.[16]

Key Experimental Protocols

In Vivo Lethality Assessment (Mouse Bioassay)

This protocol is designed to determine the median lethal dose (LD₅₀) and compare the relative toxicities of different compounds or enantiomers.

  • Model: Male Swiss-Webster mice (or similar strain).

  • Compound Preparation: this compound enantiomers or racemic mixtures are dissolved in a sterile vehicle (e.g., saline).

  • Administration: A range of doses is administered to different groups of mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure rapid and complete absorption.

  • Observation: Animals are observed continuously for the first 4 hours and periodically for up to 48 hours. Key observations include the time of onset of clinical signs (e.g., ataxia, paralysis, seizures) and time of death.

  • Endpoint: The primary endpoint is mortality within a defined period (e.g., 24 hours).

  • Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using statistical methods such as probit analysis.

G start Start prep Prepare Dose Solutions start->prep groups Assign Mice to Dose Groups prep->groups admin Administer Coniine (i.p. or i.v.) groups->admin observe Observe for Clinical Signs & Mortality (24h) admin->observe data Record Mortality Data per Group observe->data calc Calculate LD₅₀ (Probit Analysis) data->calc end End calc->end

Caption: General experimental workflow for LD₅₀ determination in mice.
In Vitro nAChR Binding Assay

This protocol assesses the affinity of coniine for nicotinic receptors in different tissues.

  • Model: Tissues from rats and chicks (e.g., diaphragm, thigh muscle, brain).[15]

  • Tissue Preparation: Membranes rich in nAChRs are prepared from homogenized tissues by differential centrifugation.[15]

  • Assay Principle: This is a competitive binding assay. The tissue preparation is incubated with a specific radiolabeled ligand ([¹²⁵I]-α-bungarotoxin for muscle nAChRs or [³H]-cytisine for neuronal nAChRs) and varying concentrations of unlabeled coniine.[15]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma or scintillation counter.

  • Data Analysis: The concentration of coniine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. This value is inversely proportional to the binding affinity.[15]

Developmental Toxicity Screening

This protocol evaluates the potential of coniine to cause birth defects and other developmental issues.

  • Model: Time-mated pregnant Sprague-Dawley rats or New Zealand white rabbits.[16]

  • Compound Administration: Coniine (e.g., 25 mg/kg for rats, 40 mg/kg for rabbits) is administered by oral gavage at regular intervals (e.g., every 8 hours) during the critical period of organogenesis.[16]

  • Maternal Observation: Dams are monitored daily for clinical signs of toxicity, body weight changes, and food consumption.[16]

  • Fetal Examination: Shortly before natural parturition, dams are euthanized, and the uterus is examined. Fetuses are removed, weighed, and examined for external, visceral, and skeletal malformations. Skeletal analysis is often performed after staining with alizarin red S.[16]

  • Endpoints: Key endpoints include maternal toxicity, fetal mortality, fetal weight, and the incidence and type of malformations (e.g., arthrogryposis, reduced ossification).[16]

Stereochemistry and Biosynthesis

Importance of Stereochemistry

Coniine possesses a chiral center, existing as (R)-(-) and (S)-(+) enantiomers.[1] Natural coniine is often a racemic mixture.[1] Toxicological studies have consistently shown that the enantiomers have different biological potencies. The (R)-(-) enantiomer is the more potent and toxic form, with a significantly lower LD₅₀ in mice compared to the (S)-(+) form.[1][12] This stereoselectivity highlights the specific structural requirements for interaction with the nAChR binding site.

G cluster_Tox Relative Toxicity R_Coniine (R)-(-)-Coniine Racemic Racemic (+/-)-Coniine Toxicity Decreasing Toxicity & Receptor Potency R_Coniine->Toxicity S_Coniine (S)-(+)-Coniine S_Coniine->Toxicity

Caption: Relationship between coniine enantiomers and toxicity.
Biosynthesis Pathway

The biosynthesis of coniine originates from the polyketide pathway.[3][7] It begins with the condensation of one molecule of butyryl-CoA and two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase.[3][18] The resulting 5-keto-octanal undergoes a transamination reaction, incorporating a nitrogen atom from L-alanine.[1][3] This is followed by a non-enzymatic cyclization to form the first piperidine alkaloid in the pathway, γ-coniceine.[1][3] In the final step, γ-coniceine is reduced by the NADPH-dependent enzyme γ-coniceine reductase to yield coniine.[3][7]

Conclusion

This compound is a potent vertebrate neurotoxin that exerts its primary effects through a depolarizing neuromuscular blockade at nicotinic acetylcholine receptors. Its toxicity is well-characterized, with quantitative data available for numerous species, and is notably dependent on its stereochemistry. The ascending flaccid paralysis it induces leads to death from respiratory failure. Furthermore, its ability to cross the placental barrier and immobilize the fetus results in significant teratogenic effects, particularly arthrogryposis in livestock. The detailed experimental protocols and mechanistic understanding presented in this guide serve as a critical resource for toxicologists, pharmacologists, and drug development professionals investigating neurotoxins and the function of the nicotinic cholinergic system.

References

The Enigmatic Presence of Coniine in Sarracenia flava: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yellow pitcher plant, Sarracenia flava, a carnivorous plant native to the southeastern United States, is a fascinating subject of phytochemical research due to its production of the toxic piperidine alkaloid, (S)-(+)-coniine.[1] Historically renowned as the toxic principle in poison hemlock (Conium maculatum) responsible for the death of Socrates, the presence of coniine in a carnivorous plant raises significant questions regarding its biosynthesis, ecological role, and potential pharmacological applications.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of coniine in Sarracenia flava, with a focus on its natural occurrence, biosynthesis, pharmacology, and the methodologies for its analysis.

Natural Occurrence and Quantitative Data

Coniine has been unequivocally identified in Sarracenia flava.[1][2] Its presence has also been confirmed in at least seven other Sarracenia species, including S. alata, S. leucophylla, S. minor, S. oreophila, S. psittacina, S. purpurea, and S. rubra, suggesting a broader distribution within the genus.[2][3] However, quantitative data on coniine concentrations in S. flava are limited.

A foundational study by Mody et al. (1976) was the first to isolate and identify coniine from S. flava.[4][5] More recent research by Hotti et al. (2017) conducted a comprehensive metabolite profiling of numerous Sarracenia species and confirmed the presence of coniine, albeit in what is described as "low amounts."[2]

The following table summarizes the available quantitative and qualitative data on coniine in Sarracenia flava.

Plant MaterialAnalyteMethod of AnalysisReported Concentration/PresenceReference
Fresh PitchersConiineSteam Distillation~ 0.11 mg/kg (5 mg from 45 kg of plant material)Mody et al. (1976)
Lid and PitcherConiineGC-MS (SIM)Present (qualitative)Hotti et al. (2017)

It is important to note that the concentration of coniine can be influenced by various factors, including the specific variety of S. flava, environmental conditions, and the developmental stage of the plant.[2] Further quantitative studies are necessary to fully elucidate the distribution and concentration of coniine in different tissues of Sarracenia flava, such as the nectar, pitcher fluid, leaves, and rhizomes.

Biosynthesis of Coniine

The biosynthetic pathway of coniine has been primarily studied in Conium maculatum, and it is presumed to follow a similar route in Sarracenia flava. The pathway is initiated from a polyketide precursor.

The key steps in the proposed biosynthetic pathway are:

  • Chain Assembly: The carbon backbone is formed through the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase (PKS).

  • Reduction: The resulting polyketide is reduced to form 5-keto-octanal.

  • Transamination: The nitrogen atom is incorporated via a transamination reaction, converting 5-keto-octanal to 5-amino-octanal. L-alanine serves as the amino group donor.

  • Cyclization: The 5-amino-octanal undergoes a spontaneous, non-enzymatic cyclization to form γ-coniceine.

  • Final Reduction: In the final step, γ-coniceine is reduced by an NADPH-dependent reductase to yield coniine.[2]

Coniine_Biosynthesis Butyryl_CoA Butyryl-CoA PKS Polyketide Synthase Butyryl_CoA->PKS Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Reduction1 Reduction Polyketide->Reduction1 Keto_octanal 5-Keto-octanal Reduction1->Keto_octanal Transamination Transamination (L-Alanine) Keto_octanal->Transamination Amino_octanal 5-Amino-octanal Transamination->Amino_octanal Cyclization Spontaneous Cyclization Amino_octanal->Cyclization gamma_Coniceine γ-Coniceine Cyclization->gamma_Coniceine Reduction2 NADPH-dependent Reduction gamma_Coniceine->Reduction2 Coniine Coniine Reduction2->Coniine

Proposed biosynthetic pathway of coniine.

Pharmacological Profile

Coniine is a neurotoxin that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are crucial for neurotransmission in the central and peripheral nervous systems. By blocking nAChRs, coniine disrupts normal nerve function, leading to a range of physiological effects.

At the neuromuscular junction, the blockade of nAChRs results in muscle paralysis. In cases of severe poisoning, this can lead to respiratory failure and death. The interaction of coniine with nAChRs in the autonomic ganglia can also lead to complex and often biphasic effects on the cardiovascular and gastrointestinal systems.

In the context of Sarracenia flava, it is hypothesized that the coniine present in the nectar serves to paralyze insect prey, facilitating their capture and subsequent digestion.

Experimental Protocols

The analysis of coniine in Sarracenia flava typically involves extraction from the plant matrix followed by chromatographic separation and detection.

Extraction of Coniine

4.1.1. Steam Distillation

This classical method is effective for the extraction of volatile alkaloids like coniine.

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The vapor is then condensed and collected.

  • Protocol:

    • Homogenize fresh plant material (e.g., pitchers, leaves) and place it in a distillation flask.

    • Add water to the flask to cover the plant material.

    • Heat the flask to generate steam, or introduce steam from an external source.

    • The steam, carrying the volatile coniine, is passed through a condenser.

    • Collect the distillate, which will be a two-phase mixture of water and the water-immiscible coniine.

    • The coniine can then be separated from the aqueous phase by liquid-liquid extraction using an organic solvent such as diethyl ether or dichloromethane.

4.1.2. Solvent Extraction

  • Principle: Coniine is extracted from the plant material using an appropriate solvent.

  • Protocol:

    • Macerate the dried and powdered plant material in an alkaline solution (e.g., with sodium carbonate) to liberate the free base form of the alkaloid.

    • Extract the alkalized material with an organic solvent (e.g., chloroform, diethyl ether) for several hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude alkaloid extract.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of coniine.

  • Sample Preparation: The crude extract is typically dissolved in a suitable solvent and may require derivatization to improve its chromatographic properties, although coniine can often be analyzed directly.

  • GC Parameters (Typical):

    • Column: A non-polar or weakly polar capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp up to 250-300 °C.

    • Carrier Gas: Helium.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for coniine (m/z) include its molecular ion and characteristic fragment ions.

GCMS_Workflow Plant_Material Sarracenia flava Plant Material Extraction Extraction (e.g., Steam Distillation) Plant_Material->Extraction Crude_Extract Crude Coniine Extract Extraction->Crude_Extract Sample_Prep Sample Preparation (Dissolution/Derivatization) Crude_Extract->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

General experimental workflow for coniine analysis.

Future Directions and Conclusion

The presence of coniine in Sarracenia flava presents a compelling area for future research. Key areas that warrant further investigation include:

  • Quantitative Distribution: Detailed studies to quantify coniine levels in different tissues (nectar, pitcher fluid, leaves, rhizomes) and at various developmental stages of the plant.

  • Biosynthetic Pathway Elucidation: While the pathway is presumed to be similar to that in C. maculatum, the specific enzymes involved in S. flava have yet to be identified and characterized.

  • Ecological Role: Further research is needed to definitively establish the role of coniine in insect capture, including its paralytic and/or attractive properties.

  • Pharmacological Potential: The unique structure of coniine and its interaction with nAChRs may offer a scaffold for the development of novel therapeutic agents, particularly in the area of pain management where it has shown some potential.

References

An In-depth Technical Guide to the Stereoisomers of Coniine and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a piperidine alkaloid, is a potent neurotoxin famously known as the primary toxic component of poison hemlock (Conium maculatum). Its historical significance is marked by its use in the execution of the philosopher Socrates.[1] In the realm of modern pharmacology and toxicology, the stereochemistry of coniine plays a pivotal role in its biological activity. Coniine possesses a single chiral center, giving rise to two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine. This guide provides a comprehensive technical overview of these stereoisomers, detailing their distinct biological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis, separation, and evaluation.

Stereoisomers of Coniine

Coniine, with the chemical formula C₈H₁₇N, exists as a racemic mixture in its natural form, comprising the (S)-(+)- and (R)-(-)-enantiomers.[1] The spatial arrangement of the propyl group at the C-2 position of the piperidine ring dictates the stereochemistry and, consequently, the biological efficacy of each isomer. The (R)-(-)-enantiomer of coniine is generally considered the more biologically active and toxic of the two.[1]

Biological Activity and Mechanism of Action

The toxicity of coniine stems from its interaction with the nervous system, specifically its effects on nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for neurotransmission at the neuromuscular junction and in the central nervous system.

Interaction with Nicotinic Acetylcholine Receptors

Coniine acts as an agonist at nAChRs, initially stimulating the receptor, which leads to depolarization of the postsynaptic membrane.[1] However, this is followed by a persistent blockade of the receptor, preventing further neurotransmission and leading to muscle paralysis.[2] The primary cause of death from coniine poisoning is respiratory paralysis resulting from the blockade of nAChRs in the muscles controlling respiration.[1]

Studies have shown a clear stereoselective difference in the potency of the coniine enantiomers. The (R)-(-)-coniine enantiomer exhibits a higher affinity and activity at nAChRs compared to the (S)-(+)-enantiomer.[3] This stereoselectivity is particularly evident at the human fetal nicotinic neuromuscular receptors expressed in TE-671 cells, where the rank order of potency is (-)-coniine > (±)-coniine > (+)-coniine.[3]

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

The activation of nAChRs by an agonist like coniine triggers a cascade of events. The binding of the agonist opens the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, which in muscle cells, triggers muscle contraction. In the central nervous system, nAChR activation can modulate the release of various neurotransmitters. The prolonged activation and subsequent blockade by coniine disrupt these normal physiological processes.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Coniine (R)-(-)-Coniine (S)-(+)-Coniine nAChR Nicotinic Acetylcholine Receptor (nAChR) Coniine->nAChR Binds to receptor Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens ion channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Downstream Downstream Signaling Depolarization->Downstream Initiates

Figure 1: Simplified signaling pathway of coniine at the nicotinic acetylcholine receptor.

Quantitative Biological Data

The differential activity of coniine stereoisomers has been quantified in various studies. The following tables summarize the key quantitative data.

StereoisomerLD₅₀ (mg/kg) in MiceReference
(R)-(-)-Coniine7.0[3]
(±)-Coniine (Racemic)7.7[3]
(S)-(+)-Coniine12.1[3]

Table 1: In Vivo Toxicity of Coniine Stereoisomers

CompoundTissueIC₅₀ (µM)Reference
ConiineRat Diaphragm314[4]
ConiineChick Leg Muscle70[4]
ConiineMaternal Rat Brain1100[4]
ConiineFetal Rat Brain820[4]
ConiineChick Brain270[4]

Table 2: In Vitro Inhibitory Concentration (IC₅₀) of Racemic Coniine on Nicotinic Receptors

Response-logIC₅₀ (M)Reference
Nitrergic Response3.79 ± 0.11[5]
Noradrenergic Response4.57 ± 0.12[5]
Noradrenergic Transmission (Guinea-pig atrium)4.47 ± 0.12[5]

Table 3: Inhibitory Effects of Racemic Coniine on Nicotinic Receptor-Mediated Responses

Experimental Protocols

Synthesis and Separation of Coniine Stereoisomers

1. Classical Synthesis of Racemic Coniine (Ladenburg, 1886): [1]

  • Step 1: N-methylation of Pyridine: Pyridine is reacted with methyl iodide to form N-methylpyridinium iodide.

  • Step 2: Rearrangement to 2-Picoline: The N-methylpyridinium iodide is heated to a high temperature (around 300°C) to induce rearrangement to 2-methylpyridine (α-picoline).

  • Step 3: Condensation with Acetaldehyde: 2-Picoline is condensed with acetaldehyde in the presence of a dehydrating agent (e.g., zinc chloride) to yield 2-propenylpyridine.

  • Step 4: Reduction to Racemic Coniine: The 2-propenylpyridine is reduced using a strong reducing agent, such as sodium in ethanol, to produce (±)-coniine.

2. Separation of Enantiomers by Fractional Crystallization: [1][6]

  • Principle: This method relies on the differential solubility of diastereomeric salts formed by reacting the racemic coniine with a chiral resolving agent.

  • Procedure:

    • Dissolve racemic coniine in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of an optically pure chiral acid, such as (+)-tartaric acid.

    • The two diastereomeric salts, (R)-(-)-coniine-(+)-tartrate and (S)-(+)-coniine-(+)-tartrate, will have different solubilities.

    • Cool the solution slowly to allow the less soluble diastereomer to crystallize out.

    • Separate the crystals by filtration.

    • The more soluble diastereomer remains in the mother liquor.

    • Regenerate the pure enantiomers by treating the separated diastereomeric salts with a strong base to liberate the free amine.

Separation_Workflow Racemic_Coniine Racemic (±)-Coniine Reaction Reaction in Solvent Racemic_Coniine->Reaction Tartaric_Acid (+)-Tartaric Acid Tartaric_Acid->Reaction Crystallization Fractional Crystallization Reaction->Crystallization Filtration Filtration Crystallization->Filtration Crystals Less Soluble Diastereomer ((R)-(-)-coniine-(+)-tartrate) Filtration->Crystals Mother_Liquor More Soluble Diastereomer ((S)-(+)-coniine-(+)-tartrate) Filtration->Mother_Liquor Base_Treatment1 Base Treatment Crystals->Base_Treatment1 Base_Treatment2 Base Treatment Mother_Liquor->Base_Treatment2 R_Coniine (R)-(-)-Coniine Base_Treatment1->R_Coniine S_Coniine (S)-(+)-Coniine Base_Treatment2->S_Coniine

Figure 2: Workflow for the separation of coniine enantiomers by fractional crystallization.

In Vitro Biological Assay: TE-671 Cell Line

1. Cell Culture:

  • TE-671 cells, which endogenously express human fetal nicotinic neuromuscular receptors, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure (based on similar receptor activity assays):

  • Seed TE-671 cells into a 96-well plate and allow them to adhere overnight.

  • Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Prepare serial dilutions of the (S)-(+)-coniine, (R)-(-)-coniine, and racemic coniine in a suitable buffer.

  • Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Add the coniine solutions to the wells and monitor the change in fluorescence over time. The change in fluorescence is proportional to the change in membrane potential caused by the activation of nAChRs.

  • Generate dose-response curves and calculate the EC₅₀ values for each stereoisomer.

In Vivo Biological Assay: Mouse LD₅₀ Determination

1. Animals:

  • Use adult male or female mice (e.g., Swiss Webster strain), typically weighing 20-30 grams.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • House the animals in standard cages with free access to food and water.

2. Dose Preparation and Administration: [7]

  • Dissolve the coniine stereoisomers in a suitable vehicle (e.g., saline or a small amount of a non-toxic solvent like ethanol diluted in saline).

  • Administer the solutions intraperitoneally (i.p.) or orally (p.o.) using a gavage needle.

  • The volume of administration should be kept constant for all animals (e.g., 10 mL/kg body weight).

3. Experimental Design (Up-and-Down Procedure or similar): [7][8]

  • Start with a dose estimated to be near the LD₅₀.

  • Administer the dose to a single animal and observe for a defined period (e.g., 24-48 hours).

  • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.3).

  • If the animal dies, the next animal receives a lower dose (e.g., by a factor of 0.7).

  • Continue this process until a sufficient number of reversals (survival followed by death, or vice versa) have been observed.

4. Observation:

  • Observe the animals for signs of toxicity, such as tremors, convulsions, paralysis, and respiratory distress, at regular intervals after dosing.

  • Record the time of death for each animal that dies.

5. Data Analysis:

  • Calculate the LD₅₀ value and its confidence interval using a validated statistical method, such as the Probit analysis or the trimmed Spearman-Karber method.

LD50_Workflow Start Select Initial Dose Administer Administer Dose to Single Mouse Start->Administer Observe Observe for 24-48h Administer->Observe Outcome Outcome? Observe->Outcome Increase_Dose Increase Dose for Next Mouse Outcome->Increase_Dose Survival Decrease_Dose Decrease Dose for Next Mouse Outcome->Decrease_Dose Death Continue Continue until sufficient data is collected Outcome->Continue Increase_Dose->Administer Decrease_Dose->Administer Calculate Calculate LD50 Continue->Calculate

Figure 3: Logical workflow for LD₅₀ determination using an up-and-down procedure.

Conclusion

The stereoisomers of coniine provide a classic example of stereoselectivity in pharmacology and toxicology. The (R)-(-)-enantiomer consistently demonstrates greater biological activity and toxicity than the (S)-(+)-enantiomer, a difference attributed to its more favorable interaction with nicotinic acetylcholine receptors. This in-depth guide has provided a comprehensive overview of the synthesis, separation, and biological evaluation of these stereoisomers, offering valuable data and detailed methodologies for researchers in drug development and related scientific fields. A thorough understanding of the structure-activity relationship of coniine's stereoisomers is crucial for both toxicological risk assessment and the potential development of new therapeutic agents targeting the nicotinic acetylcholine receptor system.

References

A Technical Guide to the Pharmacology of Coniine as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Coniine, a piperidine alkaloid from the poison hemlock (Conium maculatum), is a potent neurotoxin historically recognized for its role in the execution of Socrates.[1][2] Its toxicity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), where it functions as an antagonist.[1][2] This document provides a detailed examination of the pharmacology of coniine, focusing on its mechanism of action, quantitative binding and functional data, experimental protocols used for its characterization, and the associated signaling pathways. The primary mode of action involves a depolarizing neuromuscular blockade, leading to muscle paralysis and, at toxic doses, respiratory failure.[3] There is also evidence for its activity at presynaptic nAChRs, modulating neurotransmitter release.[1][4] This guide synthesizes current knowledge for researchers and professionals in pharmacology and drug development.

Introduction

Coniine (2-propylpiperidine) is one of the first alkaloids to have its chemical structure determined and to be chemically synthesized.[2] It exists as two stereoisomers, (R)-(-)-coniine and (S)-(+)-coniine, with the (R)-(-) enantiomer being the more biologically active form.[3] The primary pharmacological target of coniine is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[5] By antagonizing these receptors, coniine disrupts cholinergic signaling, leading to profound physiological effects. Its actions are particularly prominent at the neuromuscular junction and at presynaptic nerve terminals.[1][3]

Mechanism of Action

Coniine's antagonism at nAChRs is complex, exhibiting characteristics of a depolarizing neuromuscular blocker.[3] The mechanism involves a multi-step process:

  • Initial Binding and Agonist-like Action: Coniine initially binds to the nAChR, mimicking the action of the endogenous agonist, acetylcholine (ACh). This binding stimulates the receptor, causing the ion channel to open and leading to a depolarization of the postsynaptic membrane.[3]

  • Prolonged Receptor Occupancy and Inactivation: Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains bound to the receptor for a longer duration. This persistent binding prevents the receptor from repolarizing and returning to its resting state.[3]

  • Depolarizing Blockade: The sustained depolarization leads to the inactivation of voltage-gated sodium channels in the surrounding membrane. This renders the cell refractory to further stimulation, resulting in a flaccid paralysis.[3] This mechanism is similar to that of the clinical muscle relaxant succinylcholine.

Beyond the postsynaptic blockade at the neuromuscular junction, coniine also demonstrates significant inhibitory effects at presynaptic nAChRs, which modulate the release of other neurotransmitters.[1][4] Studies have shown it inhibits nicotinic receptor-mediated nitrergic and noradrenergic responses.[1][4]

Quantitative Pharmacology

The potency of coniine has been quantified in various biological systems. The data below summarizes its inhibitory concentrations (IC₅₀) from functional assays and binding affinities, as well as in vivo toxicity data (LD₅₀).

Table 1: In Vitro Antagonist Potency and Binding Affinity of Coniine at nAChRs

Preparation / Receptor Type Species Assay Type Measured Effect IC₅₀ / -logIC₅₀ (M) Reference
Anococcygeus Muscle (Presynaptic nAChR) Rat Functional Assay Inhibition of nitrergic response -logIC₅₀ = 3.79 ± 0.11 [1][4]
Anococcygeus Muscle (Presynaptic nAChR) Rat Functional Assay Inhibition of noradrenergic response -logIC₅₀ = 4.57 ± 0.12 [1][4]
Atrium (Presynaptic nAChR) Guinea-Pig Functional Assay Inhibition of noradrenergic transmission -logIC₅₀ = 4.47 ± 0.12 [1][4]
Diaphragm (Muscle nAChR) Rat Binding Assay ([¹²⁵I]-α-bungarotoxin) Competitive binding 314 µM [6]
Leg Muscle (Muscle nAChR) Chick Binding Assay ([¹²⁵I]-α-bungarotoxin) Competitive binding 70 µM [6]
Brain (Neuronal nAChR) Maternal Rat Binding Assay ([³H]-cytisine) Competitive binding 1100 µM [6]
Brain (Neuronal nAChR) Fetal Rat Binding Assay ([³H]-cytisine) Competitive binding 820 µM [6]

| Brain (Neuronal nAChR) | Chick | Binding Assay ([³H]-cytisine) | Competitive binding | 270 µM |[6] |

Table 2: In Vivo Acute Toxicity of Coniine Enantiomers

Enantiomer Animal Model LD₅₀ (mg/kg) Reference
(R)-(-)-coniine Mouse 7.0 [7]
(±)-coniine (racemic) Mouse 7.7 [7]

| (S)-(+)-coniine | Mouse | 12.1 |[7] |

Experimental Methodologies

The characterization of coniine's pharmacology relies on several key experimental techniques.

Radioligand Binding Assay

This assay measures the affinity of coniine for nAChRs by quantifying its ability to displace a radiolabeled ligand.

  • Objective: To determine the IC₅₀ or Kᵢ of coniine for specific nAChR subtypes.

  • Protocol Outline:

    • Membrane Preparation: Tissues (e.g., rat brain, diaphragm muscle) or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer. The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer to a specific protein concentration.[8]

    • Competition Binding: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]-α-bungarotoxin for muscle-type, [³H]-cytisine for neuronal α4β2* receptors) and varying concentrations of unlabeled coniine.[6][9]

    • Incubation: The mixture is incubated at room temperature for a sufficient time (e.g., 2-3 hours) to reach binding equilibrium.[8]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[10]

    • Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[8]

    • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of coniine that inhibits 50% of specific radioligand binding) is calculated.

In Vitro Organ Bath Functional Assay

This method assesses the functional antagonism of coniine on smooth or cardiac muscle tissue.

  • Objective: To measure the inhibitory effect of coniine on nicotine-induced muscle contraction or relaxation.

  • Protocol Outline:

    • Tissue Preparation: A specific tissue, such as the rat anococcygeus muscle or guinea-pig atrium, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[4]

    • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes).

    • Stimulation: A baseline response is established by adding an nAChR agonist, such as nicotine (e.g., 100 µM), to the bath, which elicits a measurable response (e.g., relaxation followed by contraction in the phenylephrine-contracted anococcygeus muscle).[4]

    • Antagonist Application: The tissue is washed, and then incubated with varying concentrations of coniine for a set period before re-introducing the nicotine stimulus.

    • Measurement: The contractile or relaxation response is measured using an isometric force transducer. The inhibitory effect of coniine is quantified by comparing the response in the presence and absence of the antagonist.

    • Data Analysis: Concentration-response curves are constructed to determine the -logIC₅₀ value for coniine.[4]

Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is used to study the effect of coniine on nAChRs expressed in a controlled system like Xenopus laevis oocytes.

  • Objective: To directly measure the inhibition of ion current through nAChR channels by coniine.

  • Protocol Outline:

    • Receptor Expression: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

    • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a recording buffer. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -80 mV).[11]

    • Agonist Application: The oocyte is challenged with brief pulses of acetylcholine or another agonist to activate the nAChRs and elicit an inward current.

    • Antagonist Application: The oocyte is pre-incubated with coniine for a defined period (e.g., 3-5 minutes) before the co-application of the agonist. The reduction in the peak current amplitude in the presence of coniine is measured.[12]

    • Data Analysis: A concentration-response curve for the inhibition of the agonist-induced current by coniine is generated to calculate the IC₅₀. The interval between applications is kept long enough (e.g., 5 minutes) to minimize receptor desensitization.[11]

Signaling Pathways and Workflows

The interaction of coniine with nAChRs disrupts critical physiological signaling pathways.

G cluster_0 Postsynaptic Neuromuscular Junction MN Motor Neuron Terminal ACh Acetylcholine (ACh) MN->ACh Action Potential Causes Release nAChR Postsynaptic nAChR ACh->nAChR Binds to Receptor Na_Influx Na+ Influx nAChR->Na_Influx Channel Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to Paralysis Flaccid Paralysis Depolarization->Paralysis Sustained Depolarization Causes Inactivation Coniine Coniine Coniine->nAChR Binds & Persistently Activates G cluster_1 Presynaptic Nerve Terminal AP Action Potential Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (e.g., NA) Vesicle_Fusion->NT_Release Pre_nAChR Presynaptic nAChR (Modulator) Pre_nAChR->Ca_Influx Enhances Block Inhibition Pre_nAChR->Block Antagonizes Modulation ACh_mod ACh ACh_mod->Pre_nAChR Activates Coniine Coniine Coniine->Pre_nAChR Binds G cluster_2 Radioligand Binding Assay Workflow P1 1. Prepare Membranes from tissue/cells P2 2. Incubate Membranes with: • Radioligand ([³H]-L) • Competitor (Coniine) P1->P2 P3 3. Separate Bound/Free Ligand via Rapid Filtration P2->P3 P4 4. Quantify Bound Radioactivity using Scintillation Counting P3->P4 P5 5. Data Analysis (Competition Curve → IC₅₀) P4->P5

References

Hemlock's Shadow: A Technical Guide to its Historical Poisonings and the Neurotoxic Legacy of Coniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical accounts of hemlock poisoning, with a particular focus on the pivotal role of its primary neurotoxin, coniine. Delving into the scientific underpinnings of its toxicity, this document provides a comprehensive resource encompassing historical context, toxicological data, detailed experimental methodologies, and the molecular mechanisms of coniine's action.

Historical Accounts of Hemlock Poisoning: A Tool of State and a Subject of Inquiry

The use of poison hemlock (Conium maculatum) as a method of execution in ancient Greece is one of the most well-documented instances of historical biotoxicity. The most famous case is the state-sanctioned suicide of the philosopher Socrates in 399 BC, as chronicled by his student, Plato, in the dialogue Phaedo. According to Plato's account, Socrates, after drinking a hemlock-based potion, experienced a progressive, ascending paralysis. The numbness began in his feet and gradually spread upwards, culminating in respiratory failure and death, all while his mind remained clear. This clinical presentation is consistent with the known effects of coniine.

While Plato's account is the most renowned, the use of hemlock for executions was a standard practice in Athens for a period. Its selection as a judicial poison suggests a sophisticated, albeit grim, understanding of its dose-dependent and predictable effects. Beyond its use in capital punishment, there are historical mentions of accidental poisonings due to the plant's resemblance to edible species like parsley and parsnip.

Coniine: The Neurotoxic Alkaloid at the Core

The toxicity of poison hemlock is primarily attributed to a group of piperidine alkaloids, the most prominent and potent of which is coniine.

2.1. Discovery and Chemical Properties

Coniine was first isolated in 1827 by the German chemist Giesecke. Its chemical structure was elucidated by August Wilhelm von Hofmann in 1881, and it holds the distinction of being the first alkaloid to be synthesized, a feat accomplished by Albert Ladenburg in 1886.

PropertyValue
Chemical Formula C₈H₁₇N
Molar Mass 127.23 g/mol
Appearance Colorless to pale yellow, oily liquid
Odor Unpleasant, mouse-like
Boiling Point 166-167 °C
Solubility Slightly soluble in water, soluble in alcohol, ether, and other organic solvents

Quantitative Toxicology of Coniine

The toxicity of coniine is well-documented, with significant variations observed between species and even between enantiomers of the molecule.

Table 1: LD₅₀ Values of Coniine Enantiomers in Mice

EnantiomerAdministration RouteLD₅₀ (mg/kg)
(-)-coniineIntravenous7.0
(±)-coniineIntravenous7.7
(+)-coniineIntravenous12.1

Data sourced from studies on the stereoselective potencies and relative toxicities of coniine enantiomers.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While comprehensive pharmacokinetic data for coniine in humans is scarce due to its toxicity, studies in animal models provide some insights. Coniine is readily absorbed from the gastrointestinal tract. Its distribution throughout the body has not been extensively detailed in publicly available literature. The metabolism of coniine in mammals is not fully understood, with some studies suggesting that a significant portion may be excreted unchanged in the urine. Further research is needed to fully characterize its pharmacokinetic profile, including key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

Coniine exerts its neurotoxic effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission at the neuromuscular junction and in autonomic ganglia.

The binding of coniine to the nAChR initially causes stimulation, leading to symptoms like salivation and twitching. However, this is followed by a persistent blockade of the receptor. This blockade prevents the binding of acetylcholine, the endogenous neurotransmitter, leading to a flaccid paralysis of skeletal muscles. The paralysis ascends through the body, and death ultimately occurs from respiratory failure due to the paralysis of the diaphragm and other respiratory muscles.

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation and Blockade by Coniine

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds Coniine Coniine Coniine->nAChR Binds and Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens Paralysis Flaccid Paralysis nAChR->Paralysis Prevents Depolarization Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ influx Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Leads to

Caption: Nicotinic Acetylcholine Receptor Signaling and Coniine Blockade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of coniine.

5.1. Extraction of Coniine from Conium maculatum

This protocol outlines a general procedure for the extraction of alkaloids, which can be adapted for the isolation of coniine from poison hemlock.

Workflow for Alkaloid Extraction

Alkaloid_Extraction_Workflow start Start: Plant Material (Conium maculatum) grind Grind Plant Material start->grind extract Macerate with Acidified Ethanol grind->extract filter1 Filter to remove solid plant material extract->filter1 evaporate Evaporate Ethanol filter1->evaporate dissolve Dissolve residue in dilute acid evaporate->dissolve wash Wash with organic solvent (e.g., ether) to remove non-alkaloidal compounds dissolve->wash basify Basify aqueous layer (e.g., with NaOH) wash->basify extract_alkaloid Extract with organic solvent (e.g., chloroform) basify->extract_alkaloid dry Dry organic layer (e.g., with Na₂SO₄) extract_alkaloid->dry evaporate_final Evaporate solvent to yield crude coniine dry->evaporate_final end End: Crude Coniine evaporate_final->end

Caption: General workflow for the extraction of alkaloids from plant material.

5.2. Ladenburg's Synthesis of (±)-Coniine (1886)

This protocol describes the first successful synthesis of a racemic mixture of coniine.

  • Preparation of 2-Methylpyridine (α-picoline): Heat 2-iodopyridine with methyl iodide in a sealed tube at 250°C. The resulting product is 2-methylpyridine.

  • Condensation with Acetaldehyde: React 2-methylpyridine with acetaldehyde in the presence of a dehydrating agent such as zinc chloride at elevated temperatures. This aldol-type condensation results in the formation of 2-(prop-1-en-1-yl)pyridine.

  • Reduction to (±)-Coniine: Reduce the 2-(prop-1-en-1-yl)pyridine using a strong reducing agent. Ladenburg originally used sodium in ethanol. This reduction saturates the pyridine ring and the side chain, yielding racemic (±)-coniine.

  • Resolution of Enantiomers (Optional): The racemic mixture can be resolved into its individual enantiomers through fractional crystallization using a chiral resolving agent, such as tartaric acid.

5.3. Nicotinic Acetylcholine Receptor Competitive Binding Assay

This protocol details a method to determine the binding affinity of a compound (e.g., coniine) to nAChRs using a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize tissue known to be rich in nAChRs (e.g., rat brain cortex or cells expressing the desired nAChR subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membrane preparation + radioligand (e.g., [³H]-epibatidine) + assay buffer.

      • Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

      • Competition: Membrane preparation + radioligand + varying concentrations of the test compound (coniine).

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the resulting curve.

    • Calculate the Ki (inhibition constant), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation.

Conclusion

The historical accounts of hemlock poisoning, particularly the detailed description of Socrates' death, provide a compelling link between ancient observations and modern neuropharmacology. The isolation and synthesis of coniine paved the way for a deeper understanding of its mechanism of action at the molecular level. As a potent antagonist of nicotinic acetylcholine receptors, coniine remains a significant tool in toxicological research and a stark reminder of the potent bioactivity of natural compounds. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, facilitating further investigation into the intricate interactions of this historically significant neurotoxin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniine, the toxic principle of poison hemlock (Conium maculatum), holds a significant place in the history of chemistry. It was the first alkaloid to have its structure determined and the first to be synthesized in a laboratory. This technical guide provides an in-depth analysis of the classical structural elucidation of coniine, a masterpiece of deductive chemical reasoning that predates modern spectroscopic techniques. We will detail the key chemical degradation experiments, culminating in the confirmation of its structure as 2-propylpiperidine by August Wilhelm von Hofmann. Furthermore, this paper will discuss the landmark synthesis by Albert Ladenburg, which validated the proposed structure. The structures of related piperidine alkaloids found in hemlock, such as conhydrine and pseudoconhydrine, will be examined in relation to coniine. This guide includes structured data tables, detailed experimental protocols for the pivotal reactions, and logical workflow diagrams to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction: The Poison of Socrates

Piperidine alkaloids are a class of natural products characterized by a saturated six-membered nitrogen-containing heterocycle.[1] Among these, coniine is infamous as the primary toxic component of poison hemlock, the substance used in the execution of the philosopher Socrates in 399 B.C.[2][3] Isolated in 1827, the journey to uncover its molecular architecture was a seminal chapter in organic chemistry.[4] The structural elucidation, primarily credited to A.W. Hofmann in the 1880s, was a triumph of chemical degradation and logical inference.[4][5] This work, followed by its total synthesis by Ladenburg in 1886, laid the groundwork for the field of alkaloid chemistry.[5]

Classical Structural Elucidation of Coniine

The determination of coniine's structure was a step-by-step process, where each reaction provided a crucial piece of the molecular puzzle.

Initial Characterization

The first step involved determining the basic properties of the molecule. Elemental analysis and molecular weight determination established the molecular formula of coniine as C₈H₁₇N .[2] The compound was found to be an optically active, colorless, alkaline liquid with a penetrating odor.[5]

The Nature of the Nitrogen Atom

To understand the environment of the single nitrogen atom, coniine was subjected to reactions characteristic of amines. It was found to react with reagents like benzoyl chloride to form a single benzoyl derivative, and with methyl iodide to form a quaternary ammonium salt.[3][6] This behavior was indicative of a secondary amine (a nitrogen atom bonded to two carbon atoms and one hydrogen).

Unveiling the Carbon Skeleton

The core structure of coniine was revealed through a series of degradative reactions:

  • Dehydrogenation to Conyrine: When coniine was distilled over zinc dust, it underwent dehydrogenation (loss of hydrogen) to form a new compound named conyrine (C₈H₁₁N). This reaction suggested the presence of a cyclic structure that could be aromatized.[2]

  • Oxidation of Conyrine: The oxidation of conyrine with potassium permanganate (KMnO₄) yielded pyridine-2-carboxylic acid (also known as picolinic acid).[7][8] This was the key finding. The formation of a pyridine derivative proved that conyrine was a substituted pyridine, and consequently, that coniine was a substituted piperidine (the saturated form of pyridine).[2] Since the product was substituted at the 2-position, it logically followed that coniine must also be substituted at the 2-position.

  • Identifying the Side Chain: The oxidation of conyrine to pyridine-2-carboxylic acid (C₆H₅NO₂) involved the loss of two carbon atoms from conyrine's C₈ formula. This implied the side chain attached to the ring contained three carbon atoms (C₃H₇), which could be either an n-propyl or an isopropyl group. To distinguish between these possibilities, coniine was heated with hydroiodic acid (HI) at high temperatures. This drastic treatment cleaved the ring and reduced the entire molecule, yielding n-octane . The formation of a straight-chain alkane confirmed that the side chain was n-propyl and that it was attached to a piperidine ring.[2]

Confirmation by Hofmann Degradation

A final confirmation of the structure was provided by Hofmann's exhaustive methylation and degradation.[2][9][10] Coniine (a secondary amine) was treated with excess methyl iodide to form a quaternary ammonium salt. Subsequent treatment with silver oxide and heat initiated an elimination reaction, which ultimately produced a diene that, upon reduction, also yielded n-octane. This result was fully consistent with the proposed structure of 2-propylpiperidine.[2][6]

G Coniine Coniine (C₈H₁₇N) Analysis Elemental Analysis & Reaction with CH₃I Coniine->Analysis Reaction1 Distillation with Zn dust Coniine->Reaction1 Reaction3 Heating with HI Coniine->Reaction3 Conclusion1 Conclusion: Secondary Amine Analysis->Conclusion1 FinalStructure Structure: 2-Propylpiperidine Conclusion1->FinalStructure Conyrine Conyrine (C₈H₁₁N) Reaction1->Conyrine Conclusion2 Conclusion: Piperidine Ring Conyrine->Conclusion2 Reaction2 Oxidation (KMnO₄) Conyrine->Reaction2 Conclusion2->FinalStructure PicolinicAcid Pyridine-2-carboxylic Acid (C₆H₅NO₂) Reaction2->PicolinicAcid Conclusion3 Conclusion: Side chain at C-2 PicolinicAcid->Conclusion3 Conclusion3->FinalStructure nOctane n-Octane (C₈H₁₈) Reaction3->nOctane Conclusion4 Conclusion: n-Propyl Side Chain nOctane->Conclusion4 Conclusion4->FinalStructure

Logical workflow for the structural elucidation of coniine.

Confirmation by Synthesis: The Ladenburg Synthesis (1886)

The proposed structure of 2-propylpiperidine was unequivocally confirmed when Albert Ladenburg accomplished the first total synthesis of an alkaloid.[5] This not only proved the structure of coniine but also demonstrated that complex natural products could be constructed from simple laboratory starting materials.

The key steps were:

  • Rearrangement: N-methylpyridine iodide was heated to ~300 °C, causing it to rearrange to 2-methylpyridine (α-picoline).[4]

  • Condensation: 2-methylpyridine was condensed with acetaldehyde (using its trimer, paraldehyde) in the presence of a Lewis acid to form 2-propenylpyridine.[4][5]

  • Reduction: The double bond in the side chain and the pyridine ring were simultaneously reduced using sodium in ethanol to yield racemic (±)-coniine.[4]

  • Resolution: The racemic mixture was resolved by fractional crystallization using (+)-tartaric acid, separating the synthetic (+)-coniine which was found to be identical to the natural alkaloid.[4]

G Start N-Methylpyridine Iodide Step1 Heat (~300 °C) (Ladenburg Rearrangement) Start->Step1 Picoline 2-Methylpyridine (α-Picoline) Step1->Picoline Step2 + Acetaldehyde, ZnCl₂ (Knoevenagel Condensation) Picoline->Step2 Propenyl 2-Propenylpyridine Step2->Propenyl Step3 + Na / Ethanol (Reduction) Propenyl->Step3 Racemic Racemic (±)-Coniine Step3->Racemic Step4 + (+)-Tartaric Acid (Resolution) Racemic->Step4 Final (+)-Coniine (Identical to natural product) Step4->Final

Workflow diagram of Ladenburg's synthesis of coniine.

Related Piperidine Alkaloids from Conium maculatum

Coniine is the most abundant, but not the only, piperidine alkaloid in poison hemlock. Several structurally related compounds are also present, often as biosynthetic precursors or metabolites.

  • γ-Coniceine: A biosynthetic precursor to coniine, differing only by a carbon-nitrogen double bond within the ring (an imine). It is readily reduced in the plant to form coniine.[5]

  • N-Methylconiine: The N-methylated derivative of coniine, where the hydrogen on the nitrogen is replaced by a methyl group.

  • Conhydrine: A hydroxylated derivative of coniine, containing a hydroxyl (-OH) group on the propyl side chain. Its structure is (1R)-1-[(2S)-Piperidin-2-yl]propan-1-ol.[11]

  • Pseudoconhydrine: An isomer of conhydrine where the hydroxyl group is located on the piperidine ring itself, at the C-5 position.[12][13]

G cluster_0 Core Structure: 2-Propylpiperidine cluster_1 Related Alkaloids Coniine Coniine (2-Propylpiperidine) gConiceine γ-Coniceine (Iminium precursor) Coniine->gConiceine Biosynthetic Precursor NMethyl N-Methylconiine (N-CH₃ derivative) Coniine->NMethyl N-Alkylation Conhydrine Conhydrine (Side-chain -OH) Coniine->Conhydrine C-Hydroxylation (Side Chain) Pseudo Pseudoconhydrine (Ring -OH) Coniine->Pseudo C-Hydroxylation (Ring)

Structural relationships of major hemlock alkaloids.

Data Presentation

Table 1: Physical and Chemical Properties of Coniine and Related Alkaloids
Property(+)-ConiinePiperidineConhydrinePseudoconhydrine
Molecular Formula C₈H₁₇NC₅H₁₁NC₈H₁₇NOC₈H₁₇NO
Molar Mass ( g/mol ) 127.2385.15143.23143.23
Appearance Colorless liquidColorless liquidColorless leafletsHygroscopic needles
Boiling Point (°C) 166-167106226236
Melting Point (°C) -2-7 to -9121106
Specific Rotation [α]D +15.7° (neat)[5]N/A+10°+11°
Solubility Slightly in water; Soluble in alcohol, etherMiscible with waterModerate in water; Good in alcoholSoluble in water

Sources:[3][5][11][12][14][15]

Table 2: Summary of Key Reactions in Coniine's Structural Elucidation
ReactionReagentsProduct(s)Inference
Dehydrogenation Zinc Dust, HeatConyrine (C₈H₁₁N)Presence of a reducible cyclic system (piperidine).
Oxidation KMnO₄Pyridine-2-carboxylic acidConiine is a 2-substituted piperidine.
Ring Cleavage Hydroiodic Acid, Heatn-OctaneThe carbon skeleton is a straight eight-carbon chain.
Hofmann Degradation 1. Excess CH₃I 2. Ag₂O, H₂O, HeatN,N-dimethyl-octa-1,5-dieneConfirms the 2-propylpiperidine structure.

Experimental Protocols

The following are representative protocols for the key historical experiments, reconstructed based on the original reports and standard chemical practices.

Protocol 1: Oxidation of Conyrine to Pyridine-2-carboxylic Acid

(Based on the analogous oxidation of α-picoline)

Objective: To oxidize the side chain of conyrine to a carboxylic acid to identify its position on the pyridine ring.

Materials:

  • Conyrine (1.0 g, 8.25 mmol)

  • Potassium permanganate (KMnO₄) (4.0 g, 25.3 mmol)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • A solution of conyrine (1.0 g) in 200 mL of deionized water is prepared in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The solution is heated to a gentle reflux.

  • Potassium permanganate (4.0 g) is added portion-wise to the refluxing solution over a period of 1 hour. The purple color of the permanganate should disappear after each addition before the next is made.

  • After the final addition, the mixture is refluxed for an additional 2 hours to ensure complete reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • The reaction mixture is cooled to room temperature and the MnO₂ is removed by vacuum filtration. The filter cake is washed with 50 mL of hot water.

  • If any purple color remains in the filtrate, a small amount of sodium bisulfite is added until the solution is colorless.

  • The aqueous filtrate is concentrated under reduced pressure to a volume of approximately 20-30 mL.

  • The concentrated solution is carefully acidified to Congo red with concentrated HCl.

  • The acidified solution is cooled in an ice bath to precipitate the product.

  • The white crystalline solid is collected by vacuum filtration, washed with a small amount of cold water, and dried in a desiccator. The product is identified as pyridine-2-carboxylic acid by melting point determination and comparison with an authentic sample.[7]

Protocol 2: Ladenburg's Synthesis of (±)-Coniine

Objective: To synthesize racemic coniine from 2-methylpyridine to confirm the proposed structure.

Part A: Synthesis of 2-Propenylpyridine

  • In a sealed, heavy-walled glass tube, 2-methylpyridine (α-picoline) (9.3 g, 0.1 mol), paraldehyde (4.4 g, 0.1 mol of acetaldehyde equivalent), and anhydrous zinc chloride (1.0 g) are combined.

  • The tube is sealed and heated in an oven or oil bath at 150-160 °C for 8-10 hours.

  • After cooling, the tube is carefully opened. The dark, viscous contents are dissolved in 100 mL of water and made strongly alkaline with 40% NaOH solution.

  • The mixture is steam-distilled. The unreacted 2-methylpyridine distills first, followed by the product, 2-propenylpyridine. The product is collected from the distillate by extraction with diethyl ether.

  • The ether extract is dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude 2-propenylpyridine.

Part B: Reduction to (±)-Coniine

  • The crude 2-propenylpyridine from Part A is dissolved in 200 mL of absolute ethanol in a 500 mL three-necked flask fitted with a reflux condenser.

  • Small pieces of metallic sodium (approx. 15 g, 0.65 mol) are added through the condenser at a rate sufficient to maintain a vigorous reflux. The addition should take approximately 2 hours.

  • After all the sodium has reacted, the mixture is cooled and 100 mL of water is cautiously added to dissolve the sodium ethoxide.

  • The resulting mixture is steam-distilled. Racemic coniine, being a volatile amine, co-distills with the steam.

  • The distillate is collected, and the (±)-coniine is separated by extraction with diethyl ether. The ether layer is dried over anhydrous potassium carbonate, and the ether is removed by distillation. The remaining oil is purified by fractional distillation to yield (±)-coniine.[4][5]

Conclusion

The structural elucidation of coniine stands as a landmark achievement in organic chemistry. It showcases the power of classical chemical methods—degradation, derivatization, and synthesis—to solve complex structural problems. The logical, step-wise deduction of the 2-propylpiperidine structure by Hofmann, and its definitive confirmation by Ladenburg's synthesis, provided a blueprint for the study of countless other alkaloids that followed. For modern scientists, this story is not merely a historical curiosity; it is a fundamental lesson in chemical problem-solving and a testament to the foundational principles upon which contemporary spectroscopic and synthetic methods are built. Understanding this classical approach provides a deeper appreciation for the intricate structures of natural products and the elegant logic used to uncover them.

References

The Ecological Role of Coniine in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coniine, a potent piperidine alkaloid, is a well-known neurotoxin historically associated with the poison hemlock (Conium maculatum) and famously used in the execution of Socrates.[1][2] Beyond its historical notoriety, coniine plays a significant ecological role in the chemical defense strategies of the plants that produce it. This technical guide provides an in-depth examination of the ecological functions of coniine, detailing its biosynthesis, mechanism of action, and its multifaceted role in mediating interactions with herbivores and other organisms. The guide includes quantitative data on its toxicity and distribution, detailed experimental protocols for its study, and visualizations of key biological pathways to support further research and development.

Introduction to Coniine

Coniine (C₈H₁₇N) is a volatile, colorless, and strongly alkaline liquid.[3] It was the first alkaloid to be structurally identified and chemically synthesized.[1][4] While most famously found in poison hemlock (Conium maculatum), coniine and its related alkaloids are also present in other unrelated plant species, including several Aloe species and the carnivorous yellow pitcher plant (Sarracenia flava).[1][4] This disjunct distribution suggests a convergent evolution of this potent defensive compound. The primary ecological function of coniine is believed to be defense against herbivory due to its high toxicity to vertebrates and many invertebrates.[5] However, its ecological role is complex and not fully understood, with evidence suggesting potential functions in attracting pollinators and, in the case of carnivorous plants, paralyzing prey.[1][2]

Biosynthesis of Coniine

The biosynthesis of coniine follows a polyketide pathway, a significant discovery that clarified its origins from primary metabolism.[1][6] The pathway begins with the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase known as Conium polyketide synthase 5 (CPKS5). This initial step forms the carbon backbone of the molecule.

The subsequent steps involve a series of enzymatic and non-enzymatic reactions:

  • Reduction: The polyketide product is hypothetically reduced by a polyketide reductase (PKR) to form 5-keto-octanal.

  • Transamination: An L-alanine:5-keto-octanal aminotransferase (AAT) incorporates a nitrogen atom from L-alanine into the molecule.

  • Cyclization: The resulting amine undergoes a non-enzymatic cyclization and dehydration to form the first alkaloid in the pathway, γ-coniceine.

  • Final Reduction: γ-coniceine is then reduced to coniine by an NADPH-dependent γ-coniceine reductase (CR).

This pathway is illustrated in the diagram below.

Coniine_Biosynthesis Butyryl_CoA Butyryl-CoA CPKS5 CPKS5 (Polyketide Synthase) Butyryl_CoA->CPKS5 Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->CPKS5 Polyketide 5-keto-octanoyl-CoA (Triketide) PKR PKR (Polyketide Reductase) (Hypothetical) Polyketide->PKR Keto_Octanal 5-Keto-octanal AAT AAT (Aminotransferase) Keto_Octanal->AAT Alanine L-Alanine Alanine->AAT Keto_Glutarate α-Keto-glutarate gamma_Coniceine γ-Coniceine CR CR (γ-Coniceine Reductase) gamma_Coniceine->CR Coniine Coniine NADPH NADPH NADPH->CR NADP NADP+ CPKS5->Polyketide PKR->Keto_Octanal AAT->Keto_Glutarate Non_Enzymatic Non-enzymatic Cyclization AAT->Non_Enzymatic 5-Amino-octanal Non_Enzymatic->gamma_Coniceine CR->Coniine CR->NADP

Caption: Biosynthetic pathway of coniine in Conium maculatum.

Mechanism of Action: A Potent Neurotoxin

Coniine's toxicity stems from its structural similarity to nicotine, allowing it to act on the nervous system.[2] It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission at the neuromuscular junction.[1][2]

The mechanism proceeds as follows:

  • Binding: Coniine binds to the nAChRs on the postsynaptic membrane of muscle cells.

  • Initial Stimulation: This binding initially mimics acetylcholine, causing depolarization of the membrane and leading to muscle contractions, which can manifest as tremors and convulsions.[5]

  • Prolonged Blockade: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptors. This persistent depolarization leads to a state of receptor desensitization and inactivation.

  • Paralysis: The inability of the muscle cells to repolarize and respond to further nerve impulses results in a flaccid, ascending muscular paralysis.

  • Respiratory Failure: Death ultimately occurs from paralysis of the respiratory muscles, leading to asphyxiation while the victim remains conscious.[1][4]

Ecological Roles and Interactions

The primary ecological function of coniine is as a chemical defense against herbivores. However, its roles can be nuanced and context-dependent.

Defense against Herbivores

Coniine is highly toxic to a wide range of vertebrates. Ingestion of even small amounts of Conium maculatum can be fatal to livestock and humans.[2][7] This potent toxicity serves as a powerful deterrent to grazing by large mammals.

The effect on insect herbivores is more varied. While toxic to many generalist insects, some specialist herbivores have evolved mechanisms to tolerate or even utilize coniine. A notable example is the hemlock moth, Agonopterix alstroemeriana, whose larvae feed exclusively on poison hemlock. Studies have shown that not only are these larvae undeterred by coniine, but it also acts as a feeding stimulant.[8] This demonstrates a classic case of co-evolution between a plant and its specialist herbivore.

Role in Pollination

The volatile nature of coniine and other piperidine alkaloids in the flowers of Conium maculatum has led to the hypothesis that they may play a role in attracting pollinators, such as flies and bees.[2] However, this role is not definitively established and may be a secondary effect of the plant's overall chemical profile. The potential for sublethal effects on pollinators is a concern, as exposure to neurotoxic alkaloids could impair their foraging ability, navigation, and reproductive success.[9][10][11]

A Dual Role in Carnivorous Plants

In the yellow pitcher plant, Sarracenia flava, coniine serves a dual function. The plant secretes a mixture of sugars and coniine in its nectar to attract insects.[4][12] Upon consumption, the coniine paralyzes the insects, causing them to fall into the pitcher where they are digested by the plant's enzymes.[1][12] This is a fascinating example of a plant co-opting a defensive compound for an offensive, predatory purpose to supplement its nutrient uptake in poor soil conditions.[13]

Quantitative Data

The concentration and toxicity of coniine are critical factors in its ecological effectiveness. The following tables summarize available quantitative data.

SpeciesTissueAlkaloid Concentration (mg/g Dry Weight)Reference
Conium maculatumRoots5.0 (Total Alkaloids)[14]
Green Parts (Leaves/Stems)0.2 (Total Alkaloids)[14]
Leaves & Unripe FruitsUp to 20.0 (Total Alkaloids)[5]
Aloe fleurentiniorumNot Specified6.58 (Coniine)[15]
Sarracenia spp.Not Specified"Low amounts"[1]
Table 1: Concentration of Coniine and Related Alkaloids in Plant Tissues. Note that concentrations can vary significantly based on plant age, season, and environmental conditions.[5] In C. maculatum, γ-coniceine is the dominant alkaloid in vegetative stages, while coniine becomes predominant in mature fruits.[1][2]
OrganismAlkaloid/ExtractRoute of AdministrationLD₅₀ (mg/kg body weight)Reference
Mouse(-)-ConiineIntravenous7.0[16]
(+/-)-Coniine (Racemic)Intravenous7.7[16]
(+)-ConiineIntravenous12.1[16]
Aloe globuligemma crude extractNot Specified< 250[1]
CowConium maculatumOral3.3[8]
HorseConium maculatumOral15.5[8]
SheepConium maculatumOral44.0[8]
Human (estimated)ConiineOral< 5.0[5]
Table 2: Toxicity of Coniine and Coniine-Containing Plants. The (-)-enantiomer of coniine is generally more toxic than the (+)-enantiomer.[16]

Experimental Protocols

Extraction and Quantification of Coniine from Plant Material

This protocol provides a general method for the extraction and analysis of coniine using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Fresh or dried plant material (e.g., Conium maculatum leaves)

  • Methanol

  • 2M Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Coniine standard

  • Grinder or mortar and pestle

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Separatory funnel

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize a known weight (e.g., 1-5 g) of dried and ground plant material.

  • Extraction: Macerate the sample in methanol for 24 hours. Filter the extract and repeat the extraction twice more with fresh methanol. Combine the filtrates.

  • Acidification: Evaporate the methanol from the combined filtrates under reduced pressure using a rotary evaporator. Resuspend the aqueous residue in 2M HCl. This converts the alkaloids into their salt form, which is water-soluble.

  • Purification: Wash the acidic solution with DCM in a separatory funnel to remove non-polar impurities like chlorophyll and lipids. Discard the organic (DCM) layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10-11 by slowly adding ammonium hydroxide or NaOH. This converts the alkaloid salts back to their free-base form, which is soluble in organic solvents.

  • Liquid-Liquid Extraction: Extract the basified solution three times with equal volumes of DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

  • Quantification: Resuspend the crude extract in a known volume of methanol. Analyze the sample using a GC-MS system. Identify coniine by comparing its retention time and mass spectrum with that of a pure coniine standard. Quantify the amount of coniine by creating a calibration curve with known concentrations of the standard.

Extraction_Workflow Start Plant Material (e.g., 1-5g dried leaves) Homogenize Homogenize (Grind) Start->Homogenize Extract Macerate in Methanol (3x) Homogenize->Extract Filter Filter and Combine Extracts Extract->Filter Evaporate Evaporate Methanol Filter->Evaporate Acidify Acidify with 2M HCl Evaporate->Acidify Wash Wash with Dichloromethane (Remove Lipids/Pigments) Acidify->Wash Basify Basify to pH 10-11 (e.g., with NH₄OH) Wash->Basify LLE Extract with Dichloromethane (3x) Basify->LLE Dry Dry organic phase (Na₂SO₄) LLE->Dry Concentrate Concentrate Extract (Rotary Evaporator) Dry->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Caption: General workflow for coniine extraction and analysis.

Herbivore Feeding Deterrence Bioassay (Leaf Disc No-Choice Test)

This protocol assesses the antifeedant properties of coniine against a generalist insect herbivore.

Materials:

  • Test insect larvae (e.g., Spodoptera litura)

  • Fresh host plant leaves (e.g., cabbage, lettuce)

  • Coniine solution in a suitable solvent (e.g., ethanol) at various concentrations

  • Solvent control (e.g., pure ethanol)

  • Petri dishes lined with moist filter paper

  • Cork borer or biopsy punch

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Preparation of Leaf Discs: Use a cork borer to cut uniform discs from fresh host plant leaves, avoiding major veins.

  • Treatment Application: Prepare a series of coniine solutions of known concentrations. Apply a precise volume (e.g., 10-20 µL) of each coniine solution evenly onto the surface of a leaf disc. Prepare control discs by applying the solvent only. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc into a Petri dish lined with moist filter paper to maintain humidity.

  • Insect Introduction: Introduce one pre-weighed, starved (for ~2-4 hours) insect larva into each Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for a set period (e.g., 24 or 48 hours).

  • Data Collection: After the incubation period, remove the larva and any frass. Scan or photograph the remaining leaf disc alongside a scale bar.

  • Data Analysis: Use image analysis software to measure the area of the leaf disc consumed. Calculate the percentage of feeding deterrence for each concentration using the formula: Feeding Deterrence (%) = [(C - T) / C] * 100 Where C is the area consumed in the control group and T is the area consumed in the treatment group.

Herbivory-Induced Signaling

Plants do not maintain high levels of all defensive compounds constitutively, as this is metabolically expensive. Instead, they often ramp up production in response to herbivore attack. This induced defense is primarily mediated by the jasmonate signaling pathway.

When an insect feeds on a plant, the mechanical damage and chemical elicitors in the insect's oral secretions trigger a rapid cascade of events:

  • Signal Perception: The plant recognizes the damage and elicitors at the cell membrane.

  • Jasmonate Synthesis: This recognition activates the synthesis of jasmonic acid (JA) from linolenic acid in the chloroplasts and peroxisomes.

  • JA-Isoleucine Conjugation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

  • Derepression of Transcription: JA-Ile binds to its receptor, an F-box protein called COI1. This binding targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.

  • Gene Activation: The degradation of JAZ repressors liberates transcription factors (such as MYC2 and various ERF proteins). These transcription factors then bind to the promoters of defense-related genes, including those in the coniine biosynthetic pathway (e.g., CPKS5), leading to increased production of the alkaloid.

Jasmonate_Signaling cluster_0 cluster_1 Plant Cell Nucleus Herbivory Herbivore Attack (Wounding + Elicitors) JA_Synthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_Synthesis JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA_Synthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2/ERF (Transcription Factors) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Defense_Genes Alkaloid Biosynthesis Genes (e.g., CPKS5, AAT, CR) MYC2->Defense_Genes Activates Transcription Alkaloids Coniine Production Defense_Genes->Alkaloids

Caption: Jasmonate signaling pathway for induced chemical defense.

Conclusion and Future Directions

Coniine is a classic example of a plant secondary metabolite that plays a crucial, albeit complex, role in the plant's ecological interactions. Its primary function as a potent neurotoxin provides an effective defense against a wide array of herbivores, particularly vertebrates. However, the co-evolutionary arms race has led to specialist insects that have overcome this defense, and some plants have even adapted this defensive compound for predation.

Despite decades of research, several areas warrant further investigation:

  • Herbivore-Specific Toxicity: A broader quantitative analysis of coniine's toxicity (LD₅₀ and ED₅₀ values) against a wider range of generalist and specialist insect herbivores is needed to fully understand its defensive spectrum.

  • Pollinator Interactions: The sublethal effects of coniine on pollinators are largely unknown and represent a critical area of research, especially given the global concern over pollinator decline.

  • Regulation of Biosynthesis: While the jasmonate pathway is the likely regulator of induced coniine synthesis, direct experimental evidence linking herbivory to the upregulation of specific genes like CPKS5 in Conium maculatum is still needed.

  • Pharmacological Potential: The potent action of coniine on nAChRs continues to make it and its derivatives interesting lead compounds for drug development, particularly in the search for novel analgesics and neuromuscular blocking agents.

A deeper understanding of the ecological chemistry of coniine will not only illuminate the intricate interactions between plants and their environment but also provide valuable insights for agriculture, conservation, and pharmaceutical science.

References

Methodological & Application

Application Notes and Protocols for the Ladenburg Synthesis of Coniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the total synthesis of the alkaloid (±)-coniine, as first described by Albert Ladenburg in 1886. The synthesis involves a four-step sequence commencing with the thermal rearrangement of N-methylpyridine iodide to 2-methylpyridine. This is followed by a Knoevenagel-type condensation with paraldehyde to yield 2-propenylpyridine. Subsequent reduction of the unsaturated pyridine derivative using sodium in ethanol affords racemic (±)-coniine. The final step involves the resolution of the enantiomers via fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid. This protocol includes quantitative data, detailed methodologies for each key experiment, and a visual representation of the synthetic workflow.

Introduction

Coniine, a neurotoxic piperidine alkaloid isolated from poison hemlock (Conium maculatum), holds a significant place in the history of organic chemistry as the first alkaloid to be synthesized.[1] The landmark total synthesis, accomplished by Albert Ladenburg in 1886, was a pivotal achievement that helped to establish the structure of coniine and validate the principles of structural theory in organic chemistry.[1][2] The Ladenburg synthesis provides a classic example of fundamental organic transformations and chiral resolution. These application notes are designed to offer researchers a comprehensive and practical guide to reproducing this historic synthesis.

Data Presentation

StepReactionStarting MaterialReagentsProductTemperature (°C)
1Thermal RearrangementN-Methylpyridine Iodide-2-Methylpyridine250-300
2Knoevenagel-Type Condensation2-MethylpyridineParaldehyde, Anhydrous Zinc Chloride2-Propenylpyridine250
3Reduction2-PropenylpyridineSodium, Ethanol(±)-ConiineNot specified
4Resolution(±)-Coniine(+)-Tartaric Acid(+)-Coniine-(+)-tartrateNot specified

Experimental Protocols

Step 1: Synthesis of 2-Methylpyridine

Principle: N-methylpyridine iodide undergoes a thermal rearrangement at high temperature to yield 2-methylpyridine (α-picoline).

Procedure:

  • Place N-methylpyridine iodide in a sealed tube or a suitable high-temperature reaction vessel.

  • Heat the vessel to a temperature of 250-300 °C.[1]

  • Maintain this temperature for a sufficient time to allow for the rearrangement to complete. The original literature does not specify the reaction time, so monitoring by an appropriate method (e.g., thin-layer chromatography of aliquots) is recommended.

  • After cooling, the product, 2-methylpyridine, can be isolated from the reaction mixture. Purification can be achieved by distillation.

Step 2: Synthesis of 2-Propenylpyridine

Principle: A Knoevenagel-type condensation reaction between 2-methylpyridine and an aldehyde (acetaldehyde or its trimer, paraldehyde) in the presence of a Lewis acid catalyst (anhydrous zinc chloride) forms the corresponding α,β-unsaturated pyridine derivative.[1][2]

Procedure:

  • In a reaction vessel equipped for heating, combine 2-methylpyridine and paraldehyde.

  • Add anhydrous zinc chloride as a catalyst.

  • Heat the reaction mixture to 250 °C.[2]

  • Allow the reaction to proceed until the formation of 2-propenylpyridine is complete. As with the first step, reaction time should be determined by monitoring.

  • Upon completion, cool the reaction mixture and isolate the 2-propenylpyridine. Purification can be carried out by distillation.

Step 3: Synthesis of Racemic (±)-Coniine

Principle: The carbon-carbon double bond and the pyridine ring of 2-propenylpyridine are reduced by metallic sodium in ethanol to yield racemic (±)-coniine (2-propylpiperidine).[1]

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 2-propenylpyridine in absolute ethanol.

  • Gradually add small pieces of metallic sodium to the solution. The reaction is exothermic and will generate hydrogen gas, so appropriate safety precautions must be taken.

  • After the addition of sodium is complete, continue to reflux the mixture until all the sodium has reacted.

  • After cooling, carefully add water to the reaction mixture to hydrolyze any remaining sodium ethoxide.

  • The resulting (±)-coniine can be isolated by steam distillation or solvent extraction.

  • Further purification can be achieved by distillation of the crude product.

Step 4: Resolution of (±)-Coniine

Principle: The enantiomers of racemic coniine are separated by fractional crystallization of the diastereomeric salts formed with an enantiomerically pure chiral acid, (+)-tartaric acid. The differing solubilities of the two diastereomeric salts allow for their separation.[1][2]

Procedure:

  • Dissolve the racemic (±)-coniine in a suitable solvent, such as ethanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

  • Combine the two solutions. The diastereomeric salts, (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate, will begin to precipitate.

  • Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to facilitate the crystallization of the less soluble diastereomeric salt. Ladenburg noted that the salt of (+)-coniine is less soluble and crystallizes out first.[2]

  • Collect the crystals by filtration. The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.

  • To obtain the free base, suspend the purified diastereomeric salt in water and add a strong base (e.g., sodium hydroxide solution) until the solution is alkaline.

  • Extract the liberated (+)-coniine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (+)-coniine.

Experimental Workflow

Ladenburg_Synthesis cluster_0 Step 1: Rearrangement cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: Resolution N_methylpyridine_iodide N-Methylpyridine Iodide two_methylpyridine 2-Methylpyridine N_methylpyridine_iodide->two_methylpyridine Heat (250-300°C) two_propenylpyridine 2-Propenylpyridine two_methylpyridine->two_propenylpyridine Paraldehyde, ZnCl₂, 250°C racemic_coniine (±)-Coniine two_propenylpyridine->racemic_coniine Na, Ethanol resolved_coniine (+)-Coniine racemic_coniine->resolved_coniine (+)-Tartaric Acid

Caption: Workflow of the Ladenburg synthesis of coniine.

References

Application Notes and Protocols for the Extraction and Purification of Coniine from Conium maculatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the extraction and purification of the piperidine alkaloid coniine from poison hemlock (Conium maculatum). Methodologies for steam distillation and solvent extraction are outlined, followed by a comprehensive acid-base purification procedure. Additionally, this guide includes information on analytical techniques for the identification and quantification of coniine, alongside critical safety precautions required when handling this highly toxic compound. All procedures described herein are intended for use by trained professionals in a controlled laboratory setting.

Introduction

Coniine is a neurotoxic alkaloid found in poison hemlock (Conium maculatum) and other plants.[1] Its primary mechanism of action is the disruption of the central nervous system, which can lead to respiratory paralysis and death.[1] Historically significant as the toxic agent in the execution of Socrates, coniine and its related alkaloids are of interest to researchers in fields such as pharmacology, toxicology, and natural product chemistry.[2] The development of robust extraction and purification protocols is essential for obtaining pure coniine for research and potential drug development applications.

This document details two established methods for the extraction of coniine from C. maculatum: steam distillation and solvent extraction. A subsequent acid-base purification protocol is provided to isolate coniine from the crude extract.

Safety Precautions

EXTREME CAUTION IS ADVISED. Coniine is a highly toxic substance. All parts of the Conium maculatum plant are poisonous and should be handled with extreme care.[3][4] Ingestion of even small amounts can be fatal.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles. A respirator may be necessary when handling dried plant material or performing distillations.[5]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid direct contact with plant material and extracts. In case of skin contact, wash the affected area immediately with soap and water.

  • Disposal: All plant material, contaminated labware, and waste solutions should be disposed of as hazardous waste according to institutional guidelines.

Experimental Protocols

Plant Material Preparation

Freshly harvested or dried C. maculatum can be used. The seeds and fruits generally contain the highest concentration of coniine.[6]

  • Fresh Plant Material: Chop the plant material (leaves, stems, or seeds) into small pieces to increase the surface area for extraction.

  • Dried Plant Material: Grind the dried plant material into a coarse powder using a blender or a mill.

Extraction Method 1: Steam Distillation

This method is effective for separating volatile compounds like coniine from non-volatile plant matrix.[7]

  • Place the prepared plant material into a distillation flask.

  • Add a solution of sodium carbonate (e.g., 4 kg of sodium carbonate for 100 kg of hemlock seed) or another base like caustic soda or lime to the flask to deprotonate the coniine salt and convert it to its more volatile free base form.[6]

  • Connect the flask to a steam distillation apparatus.

  • Pass steam through the flask. Coniine will co-distill with the water.

  • Collect the distillate in a receiving flask. The distillate will be a milky emulsion, and an oily layer of coniine may separate upon standing.[6]

  • Proceed to the Purification Protocol (Section 3.4) .

Extraction Method 2: Solvent Extraction

This method utilizes an organic solvent to extract coniine from the plant material.

  • Place the prepared plant material in a Soxhlet extractor or a suitable flask for maceration.

  • Acidified Water Extraction:

    • Add water acidulated with acetic acid to the plant material.[6]

    • Allow the mixture to stand for several hours or perform a Soxhlet extraction.

    • Collect the acidic aqueous extract.

    • Proceed to the Purification Protocol (Section 3.4) .

  • Organic Solvent Extraction:

    • Alternatively, moisten the plant material with water and mix with a base such as lime to free the alkaloids.

    • Extract the basified plant material with an organic solvent like ether or chloroform.

    • Collect the organic extract.

    • Proceed to the Purification Protocol (Section 3.4) .

Purification Protocol: Acid-Base Extraction

This protocol is designed to separate the basic alkaloid (coniine) from neutral and acidic impurities.

  • Acidification:

    • Take the distillate from the steam distillation or the aqueous extract from the solvent extraction and carefully add a dilute acid (e.g., sulfuric acid or hydrochloric acid) until the solution is acidic (pH ~2-3).[7] This converts the coniine free base into its water-soluble salt form.

    • If starting with an organic extract, shake it with the dilute acid in a separatory funnel and collect the aqueous layer containing the coniine salt. Repeat the acid wash of the organic layer to ensure complete extraction.

  • Removal of Non-Basic Impurities:

    • Wash the acidic aqueous solution with an immiscible organic solvent such as diethyl ether or dichloromethane to remove any neutral or acidic impurities. Discard the organic layer.

  • Basification:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a base (e.g., 4M NaOH) with stirring until the solution is strongly alkaline (pH 9.5-10.0).[7] This will convert the coniine salt back to its free base form, which is less soluble in water and more soluble in organic solvents.

  • Extraction of Coniine Free Base:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the solution multiple times (e.g., 5 portions) with an organic solvent like diethyl ether or chloroform.[7]

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate or sodium carbonate.[7]

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the crude coniine as an oil.[7]

Analytical Methods
  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the extraction and purification and to get a preliminary identification of coniine.[8]

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system such as ethyl acetate:methanol:water (50:10:40) can be used.[8]

    • Visualization: Dragendorff's reagent can be used to visualize the alkaloid spots.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of coniine.[9] The mass spectrum of coniine will show a characteristic fragmentation pattern.

Data Presentation

The quantitative data available in the literature for coniine extraction is limited. The following table summarizes the available information.

ParameterValueSource
Starting Material100 kg hemlock seed[6]
Base for Steam Distillation4 kg sodium carbonate[6]
pH for Basification9.5 - 10.0[7]
TLC Recovery of Coniine92.0 ± 3.5%[8]
TLC Detection Limit1.7 µg per spot[8]
TLC Quantification Limit0.8 µg/mL[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of coniine from Conium maculatum.

Coniine_Extraction_Purification cluster_extraction Extraction cluster_purification Purification (Acid-Base Extraction) start Plant Material (Conium maculatum) prep Preparation (Chop or Grind) start->prep steam_dist Steam Distillation (with base) prep->steam_dist solvent_ext Solvent Extraction (acidified water or organic solvent with base) prep->solvent_ext crude_extract Crude Extract (Aqueous distillate or solvent extract) steam_dist->crude_extract solvent_ext->crude_extract acidify Acidify (e.g., H2SO4) to form Coniine Salt crude_extract->acidify wash Wash with Organic Solvent (remove neutral/acidic impurities) acidify->wash basify Basify (e.g., NaOH) to form Coniine Free Base wash->basify extract_coniine Extract with Organic Solvent (e.g., Ether) basify->extract_coniine dry Dry Organic Extract (e.g., Na2SO4) extract_coniine->dry evaporate Evaporate Solvent dry->evaporate end Purified Coniine evaporate->end

Caption: Workflow for Coniine Extraction and Purification.

References

Application of Coniine Hydrochloride in Neuropharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a potent neurotoxin historically known for its role in the execution of Socrates.[1] In modern neuropharmacology, its hydrochloride salt is utilized as a valuable research tool for investigating the function and pharmacology of nicotinic acetylcholine receptors (nAChRs).[1] Coniine's mechanism of action involves a complex interaction with nAChRs, leading to initial stimulation followed by prolonged blockade, ultimately resulting in neuromuscular paralysis.[2][3] This dual activity makes coniine hydrochloride a useful probe for studying the structure-function relationship of nAChRs, investigating the mechanisms of neuromuscular transmission, and exploring potential therapeutic avenues for conditions involving nAChR dysfunction.

Mechanism of Action

This compound primarily acts as an agonist at nicotinic acetylcholine receptors, binding to and activating these ligand-gated ion channels.[2] This initial agonism leads to depolarization of the postsynaptic membrane.[2] However, coniine remains bound to the receptor, preventing its repolarization and leading to a persistent depolarized state. This sustained depolarization inactivates voltage-gated sodium channels, rendering the neuron or muscle cell refractory to further stimulation, resulting in a flaccid paralysis.[2] Coniine has been shown to act on both postsynaptic nAChRs at the neuromuscular junction and presynaptic nAChRs that modulate neurotransmitter release.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound in various experimental models.

ParameterValueSpecies/SystemReference
IC₅₀
Nitrergic Response Inhibition162.2 µM (-logIC₅₀ = 3.79 ± 0.11 M)Rat anococcygeus muscle[2][3]
Noradrenergic Response Inhibition26.9 µM (-logIC₅₀ = 4.57 ± 0.12 M)Rat anococcygeus muscle[2][3]
Noradrenergic Transmission Inhibition33.9 µM (-logIC₅₀ = 4.47 ± 0.12 M)Guinea-pig atrium[2]
nAChR Binding (vs [¹²⁵I]-α-bungarotoxin)314 µMRat diaphragm[4]
nAChR Binding (vs [¹²⁵I]-α-bungarotoxin)70 µMChick thigh muscle[4]
Neuronal nAChR Binding (vs [³H]-cytisine)1100 µMMaternal rat brain[4]
Neuronal nAChR Binding (vs [³H]-cytisine)820 µMFetal rat brain[4]
Neuronal nAChR Binding (vs [³H]-cytisine)270 µMChick brain[4]
EC₅₀ 0.3 mMnAChR
LD₅₀ 7.7 mg/kgin vivo

Experimental Protocols

Receptor Binding Assay: Competition Analysis of this compound at Neuronal nAChRs

This protocol describes a competition binding assay to determine the affinity of this compound for neuronal nAChRs using [³H]-cytisine as the radioligand.

Materials:

  • This compound

  • [³H]-cytisine (radioligand)

  • Nicotine (for non-specific binding determination)

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect rat brain tissue on ice and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) concentrations.

    • Total Binding: Add assay buffer, [³H]-cytisine (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-cytisine, a high concentration of nicotine (e.g., 100 µM), and the membrane preparation.

    • Competition: Add assay buffer, [³H]-cytisine, serial dilutions of this compound, and the membrane preparation.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-cytisine) using non-linear regression analysis.

Electrophysiology: Whole-Cell Voltage-Clamp Recording of nAChR Currents

This protocol outlines the procedure for recording nAChR-mediated currents in response to this compound application in cultured neurons or a suitable cell line expressing nAChRs (e.g., HEK293 cells).[5][6]

Materials:

  • Cultured neurons or nAChR-expressing cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • This compound stock solution

Procedure:

  • Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Mount a coverslip with adherent cells onto the recording chamber of the microscope and perfuse with extracellular solution.

  • Establishing Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Acquire a stable baseline current recording.

    • Apply this compound to the cell using a rapid perfusion system.

    • Record the inward current elicited by the application of this compound.

    • Wash the cell with extracellular solution to allow for recovery.

    • Repeat applications with varying concentrations of this compound to establish a dose-response relationship.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each concentration of this compound.

    • Plot the current amplitude as a function of the this compound concentration.

    • Fit the data with a suitable equation (e.g., Hill equation) to determine the EC₅₀ value.

Isolated Tissue Bath Experiment: Rat Anococcygeus Muscle

This protocol describes the use of an isolated rat anococcygeus muscle preparation to study the effects of this compound on presynaptic nAChRs.[2][7]

Materials:

  • Male Wistar rat

  • Krebs solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose

  • Phenylephrine

  • Nicotine

  • This compound

  • Isolated tissue bath system with force transducer and data acquisition system

Procedure:

  • Tissue Dissection:

    • Humanely euthanize a male Wistar rat.

    • Carefully dissect the anococcygeus muscles.

    • Mount the muscles in an isolated tissue bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

    • Induce a sustained contraction with phenylephrine (e.g., 1 µM).

  • Experimental Protocol:

    • Once a stable contraction is achieved, add nicotine (e.g., 100 µM) to the bath. This will typically elicit a biphasic response: an initial relaxation (nitrergic component) followed by a contraction (noradrenergic component).

    • Wash the tissue and allow it to return to the phenylephrine-induced tone.

    • Incubate the tissue with a specific concentration of this compound for a set period (e.g., 20 minutes).

    • Re-administer nicotine and record the response.

    • Repeat with different concentrations of this compound to determine its inhibitory effect on the nicotine-induced responses.

  • Data Analysis:

    • Measure the amplitude of both the nitrergic relaxation and the noradrenergic contraction in the absence and presence of this compound.

    • Calculate the percentage inhibition of each response at different this compound concentrations.

    • Plot the percentage inhibition as a function of the log concentration of this compound to determine the IC₅₀ values for both the nitrergic and noradrenergic components.

In Vivo Analgesia Assay: Hot Plate Test

This protocol is used to assess the antinociceptive (analgesic) properties of this compound in mice.

Materials:

  • Male Swiss albino mice

  • Hot plate apparatus

  • This compound

  • Vehicle (e.g., saline)

  • Positive control (e.g., morphine)

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Drug Administration:

    • Divide the mice into groups (vehicle, positive control, and different doses of this compound).

    • Administer the respective substances intraperitoneally (i.p.) or via the desired route.

  • Hot Plate Test:

    • At a predetermined time after drug administration (e.g., 30 minutes), place a mouse on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Start a stopwatch immediately.

    • Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first sign of nociception.

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, and any mouse not responding by this time should be removed from the hot plate.

  • Data Analysis:

    • Compare the mean latency times of the this compound-treated groups with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • An increase in the latency to respond is indicative of an antinociceptive effect.

In Vivo Analgesia Assay: Writhing Test

This protocol is another method to evaluate the analgesic effects of this compound by inducing visceral pain in mice.

Materials:

  • Male Swiss albino mice

  • Acetic acid solution (e.g., 0.6% in saline)

  • This compound

  • Vehicle (e.g., saline)

  • Positive control (e.g., aspirin)

Procedure:

  • Acclimation and Drug Administration: Follow the same initial steps as in the hot plate test.

  • Induction of Writhing:

    • At a set time after drug administration (e.g., 30 minutes), administer the acetic acid solution intraperitoneally to each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a short latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Compare the mean number of writhes in the this compound-treated groups to the vehicle and positive control groups using appropriate statistical analysis.

    • A reduction in the number of writhes indicates an analgesic effect.

Visualizations

G cluster_0 Initial Agonist Action cluster_1 Ion Channel Activation cluster_2 Receptor Blockade and Paralysis Coniine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Coniine->nAChR Binds and Activates IonChannel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->IonChannel Depolarization Membrane Depolarization ProlongedBinding Prolonged Coniine Binding IonChannel->Depolarization ReceptorDesensitization Receptor Desensitization & Persistent Depolarization ProlongedBinding->ReceptorDesensitization Leads to Paralysis Flaccid Paralysis ReceptorDesensitization->Paralysis Results in

Caption: Mechanism of action of this compound at the nAChR.

G cluster_0 Receptor Binding Assay Workflow Start Start PrepareMembranes Prepare Brain Membrane Homogenate Start->PrepareMembranes AssaySetup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitor Concentrations PrepareMembranes->AssaySetup Incubate Incubate with [³H]-cytisine & Coniine HCl AssaySetup->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀ Determination) Count->Analyze End End Analyze->End G Coniine Coniine HCl nAChR nAChR Coniine->nAChR CaInflux Ca²⁺ Influx nAChR->CaInflux Depolarization Membrane Depolarization nAChR->Depolarization CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) CaInflux->CaMK PI3K Phosphatidylinositol 3-kinase (PI3K) CaInflux->PI3K NeurotransmitterRelease Neurotransmitter Release CaInflux->NeurotransmitterRelease VDCC Voltage-Dependent Ca²⁺ Channels VDCC->CaInflux Depolarization->VDCC ERK Extracellular Signal-regulated Kinase (ERK) CaMK->ERK Akt Akt PI3K->Akt GeneExpression Gene Expression (e.g., for Neuroprotection) Akt->GeneExpression ERK->GeneExpression

References

Preparation of Coniine Hydrochloride Solutions for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a potent piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a neurotoxin that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] Its primary mechanism of action involves blocking neurotransmission at the neuromuscular junction, leading to respiratory paralysis.[4] Due to its well-defined pharmacological effects, coniine and its hydrochloride salt are valuable tools in neuroscience research and drug development for studying nAChR function and related pathologies.

These application notes provide detailed protocols for the preparation of coniine hydrochloride solutions intended for use in animal studies. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel, the accuracy of experimental results, and the welfare of animal subjects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to its use in animal studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₈ClN[5]
Molecular Weight163.69 g/mol [5]
AppearanceWhite to off-white solid[5]
Melting Point~220 °C[4]
Solubility in WaterFreely soluble[4]
Solubility in AlcoholSoluble[4]
Solubility in DMSO~25-27.5 mg/mL (requires sonication)[1][5]

Table 2: Toxicity Data for Coniine

Animal ModelEnantiomer/MixtureRoute of AdministrationLD₅₀Reference
Mouse(±)-ConiineIntravenous (i.v.)7.7 mg/kg[5]
Mouse(-)-ConiineNot Specified7.0 mg/kg
Mouse(+)-ConiineNot Specified12.1 mg/kg

Table 3: Reported Dosages of Coniine in Animal Studies

Animal ModelDosageRoute of AdministrationObserved Effects/Study PurposeReference
Mouse0.05 - 0.2 mgIntravenous (i.v.)Acute toxicity assessment[5]
Mouse20 mg/kgNot SpecifiedAntinociceptive activity[6][7][8]
Rat25 mg/kg (every 8 hrs)Oral gavageDevelopmental toxicity study[8][9]
Rabbit40 mg/kg (every 8 hrs)Oral gavageDevelopmental toxicity study[9]

Experimental Protocols

1. Risk Assessment and Safety Precautions

This compound is a highly toxic compound and must be handled with extreme caution in a controlled laboratory environment.

  • Designated Area: All work with this compound powder and concentrated solutions should be performed in a designated area, such as a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory, including:

    • Disposable nitrile gloves (double-gloving is recommended).

    • Safety goggles and a face shield.

    • A properly fitted laboratory coat.

    • In case of potential aerosol generation, a respirator may be necessary.

  • Spill Kit: An appropriate spill kit for toxic chemicals should be readily available.

  • Waste Disposal: All coniine-contaminated materials (e.g., pipette tips, tubes, vials, gloves) must be disposed of as hazardous waste according to institutional guidelines.

2. Preparation of a Stock Solution (e.g., 10 mg/mL in Sterile Saline)

This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted to achieve the desired final concentration for administration.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) for injection

  • Sterile, sealed vials

  • Calibrated analytical balance

  • Spatula

  • Weighing paper

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes and pipette aid

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

  • 70% ethanol for disinfection

Procedure:

  • Work Area Preparation: Disinfect the interior of the chemical fume hood with 70% ethanol.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Dissolution:

    • Aseptically transfer the weighed powder into a sterile conical tube.

    • Using a sterile serological pipette, add a portion of the sterile saline to the tube (e.g., 5 mL).

    • Cap the tube tightly and vortex until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.

    • Add the remaining volume of sterile saline to reach the final desired volume (e.g., add another 5 mL to reach a total volume of 10 mL).

    • Vortex the solution again to ensure homogeneity.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, sealed vial. This step removes any potential microbial contamination.

  • Labeling and Storage:

    • Clearly label the vial with the compound name ("this compound"), concentration (10 mg/mL), solvent (Sterile 0.9% Saline), date of preparation, and appropriate hazard symbols.

    • For stock solutions in solvent, storage at -20°C for up to 1 month or -80°C for up to 6 months is recommended.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.[5]

3. Preparation of a Dosing Solution (Example: 1 mg/mL)

Procedure:

  • Thaw a vial of the 10 mg/mL this compound stock solution.

  • In a sterile environment (e.g., a laminar flow hood), use a sterile syringe to withdraw the required volume of the stock solution. For example, to prepare 10 mL of a 1 mg/mL solution, withdraw 1 mL of the 10 mg/mL stock.

  • Add the stock solution to a sterile tube or vial containing the appropriate volume of sterile saline. In this example, add the 1 mL of stock solution to 9 mL of sterile saline.

  • Mix the solution gently but thoroughly.

  • The dosing solution is now ready for administration.

4. Dosage Calculation

The volume of the dosing solution to be administered will depend on the animal's body weight and the desired dose in mg/kg.

Formula:

Administration Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Dosing Solution (mg/mL)

Example:

  • Desired Dose: 5 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Dosing Solution Concentration: 1 mg/mL

Administration Volume (mL) = (5 mg/kg x 0.025 kg) / 1 mg/mL = 0.125 mL

Visualizations

Signaling Pathway

G Simplified Mechanism of Coniine Action cluster_0 Presynaptic Neuron cluster_1 Neuromuscular Junction Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Coniine Coniine Coniine->nAChR Antagonist (Blocks)

Caption: Simplified diagram of coniine's antagonistic action at the nicotinic acetylcholine receptor.

Experimental Workflow

G Workflow for this compound Solution Preparation cluster_0 Safety and Preparation cluster_1 Solution Preparation cluster_2 Dosing and Administration Risk_Assessment Risk Assessment & PPE Weighing Weigh Coniine HCl in Fume Hood Risk_Assessment->Weighing Dissolution Dissolve in Sterile Saline Weighing->Dissolution Sterilization Sterile Filtration (0.22 µm filter) Dissolution->Sterilization Stock_Solution Stock Solution (e.g., 10 mg/mL) Sterilization->Stock_Solution Dilution Dilute to Final Dosing Concentration Stock_Solution->Dilution Dosage_Calculation Calculate Volume based on Weight Dilution->Dosage_Calculation Administration Administer to Animal Model Dosage_Calculation->Administration

Caption: Experimental workflow for the preparation of this compound solutions for animal studies.

References

Application Notes and Protocols for the Quantification of Coniine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of coniine, a toxic piperidine alkaloid, in various biological matrices. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are intended for forensic toxicology, clinical chemistry, and drug metabolism studies.

Overview of Analytical Approaches

The determination of coniine in biological samples such as blood, urine, and gastric contents is critical in diagnosing poisoning cases. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing the necessary sensitivity and selectivity for the quantification of coniine in complex biological matrices.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. Coniine, being relatively volatile, is well-suited for GC-MS analysis. Derivatization is typically not required, simplifying sample preparation. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for non-volatile or thermally labile compounds. While coniine is amenable to GC-MS, LC-MS/MS provides an alternative and often more sensitive method, especially when dealing with complex matrices. Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions.

Quantitative Data Summary

The following table summarizes quantitative data from various analytical methods for coniine quantification.

Analytical MethodBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
GC-MS (SIM) Blood0.5 ng/mL1.5 ng/mL1.5 - 500 ng/mL85 - 95%Fictional, based on typical performance
Urine1.0 ng/mL3.0 ng/mL3.0 - 1000 ng/mL80 - 90%Fictional, based on typical performance
LC-MS/MS (MRM) Plasma0.1 ng/mL0.3 ng/mL0.3 - 200 ng/mL90 - 105%Fictional, based on typical performance
Urine0.2 ng/mL0.6 ng/mL0.6 - 500 ng/mL88 - 98%Fictional, based on typical performance
TLC Plant Foliage Extract1.7 µ g/spot 0.8 µg/mLNot Specified92.0 ± 3.5%[2]

Note: Some data in this table is representative of typical method performance and is included for illustrative purposes, as specific validated method data for coniine in biological matrices is not extensively published.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood/Plasma and Urine

This protocol describes a general liquid-liquid extraction procedure for the isolation of coniine from blood, plasma, or urine prior to chromatographic analysis.

Materials:

  • Biological sample (Blood, Plasma, or Urine)

  • Internal Standard (IS) solution (e.g., d3-coniine or a structurally similar alkaloid)

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: n-butyl chloride or a mixture of dichloromethane and isopropanol (9:1, v/v)

  • Anhydrous Sodium Sulfate

  • Reconstitution Solvent (e.g., Ethyl Acetate for GC-MS, initial mobile phase for LC-MS/MS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample (blood, plasma, or urine).

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Alkalinization: Add 50 µL of 1 M NaOH to the sample to adjust the pH to >10. Vortex for 10 seconds. This step is crucial to ensure coniine is in its neutral, extractable form.

  • Extraction: Add 1 mL of the extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying (Optional but Recommended): Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the appropriate solvent for the analytical instrument (e.g., ethyl acetate for GC-MS or the initial mobile phase for LC-MS/MS).

G cluster_sample_prep Sample Preparation Workflow start Start: Biological Sample (500 µL) spike Spike with Internal Standard start->spike alkalinize Alkalinize with 1M NaOH (pH > 10) spike->alkalinize extract Add Extraction Solvent & Vortex alkalinize->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Sodium Sulfate (Optional) collect->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in 100 µL Solvent evaporate->reconstitute end Ready for Analysis reconstitute->end

Sample Preparation Workflow

GC-MS Method for Coniine Quantification

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for Coniine (m/z): 126 (quantifier), 82, 98 (qualifiers)

  • Ions to Monitor for d3-Coniine (IS) (m/z): 129 (quantifier), 85, 101 (qualifiers)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

G cluster_gcms GC-MS Workflow start Inject Reconstituted Sample separation GC Separation (HP-5ms column) start->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (SIM Mode) Quantifier & Qualifier Ions ionization->detection data Data Analysis (Quantification) detection->data end Result: Coniine Concentration data->end

GC-MS Analysis Workflow

LC-MS/MS Method for Coniine Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Autosampler

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for Coniine:

    • Precursor Ion (m/z): 128.1

    • Product Ion 1 (Quantifier, m/z): 84.1

    • Product Ion 2 (Qualifier, m/z): 70.1

  • MRM Transitions for d3-Coniine (IS):

    • Precursor Ion (m/z): 131.1

    • Product Ion 1 (Quantifier, m/z): 87.1

    • Product Ion 2 (Qualifier, m/z): 70.1

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

G cluster_lcmsms LC-MS/MS Workflow start Inject Reconstituted Sample separation LC Separation (C18 column) start->separation ionization Electrospray Ionization (ESI+) separation->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detection Detection (MRM Mode) q3->detection data Data Analysis (Quantification) detection->data end Result: Coniine Concentration data->end

LC-MS/MS Analysis Workflow

Method Validation

For routine use, the described methods must be fully validated according to established guidelines (e.g., SWGTOX). Key validation parameters include:

  • Selectivity/Specificity: Assessed by analyzing blank biological samples from multiple sources to ensure no endogenous interferences at the retention time of coniine and the IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards at different concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

  • Matrix Effect: Assessed to determine if components of the biological matrix suppress or enhance the ionization of the analyte.

  • Stability: The stability of coniine in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) should be evaluated.

Concluding Remarks

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. The protocols provided here serve as a starting point for the development and validation of robust analytical methods for the quantification of coniine in biological samples. It is essential to optimize and validate these methods in-house to ensure reliable and accurate results for forensic, clinical, or research applications.

References

Application Notes and Protocols for the Use of Coniine as a Pharmacological Tool to Induce Temporary Paralysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Coniine is a highly toxic alkaloid and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place. The following information is intended for research purposes only and does not constitute medical advice. The protocols provided are hypothetical and require optimization and validation in a specific experimental context.

Introduction

Coniine is a piperidine alkaloid found in plants of the Conium and Sarracenia genera. It is a potent neurotoxin that acts on the peripheral nervous system, causing muscular paralysis.[1][2] Historically known for its role in the execution of Socrates, its specific mechanism of action makes it a potential, albeit hazardous, pharmacological tool for researchers studying neuromuscular transmission and for inducing temporary, reversible paralysis in experimental models.[3] Coniine functions as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to a depolarizing neuromuscular blockade.[3][4][5] This action is similar to that of the well-known depolarizing muscle relaxant succinylcholine.[1] The (R)-(-)-enantiomer of coniine is generally the more biologically active and toxic form.[1]

These application notes provide an overview of the mechanism of action of coniine, summarize available quantitative data, and present hypothetical protocols for its use in inducing temporary paralysis in a research setting.

Mechanism of Action: Depolarizing Neuromuscular Blockade

Coniine exerts its paralytic effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[1] The binding of coniine to the α-subunits of the nAChR mimics the action of acetylcholine (ACh), causing the ion channel to open and leading to a prolonged depolarization of the motor endplate.[1] This initial depolarization may manifest as transient muscle fasciculations.

However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains bound to the receptor, preventing the repolarization of the endplate.[1] The persistent depolarization leads to the inactivation of voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation by ACh. This results in a state of flaccid paralysis.[1] This is known as a Phase I block. With prolonged exposure, a Phase II block can occur, which is characterized by a desensitization of the nAChRs.[6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Fiber Nerve Terminal Nerve Terminal ACh ACh Nerve Terminal->ACh Releases nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Motor Endplate Motor Endplate nAChR->Motor Endplate Prolonged Depolarization Muscle Fiber Muscle Fiber Motor Endplate->Muscle Fiber Inactivation of Na+ channels Flaccid Paralysis Flaccid Paralysis Muscle Fiber->Flaccid Paralysis Coniine Coniine Coniine->nAChR Binds and persistently activates

Figure 1: Signaling pathway of coniine-induced neuromuscular blockade.

Data Presentation

The following tables summarize the available quantitative data on the effects of coniine. It is important to note that there is limited data available for the specific application of inducing temporary, reversible paralysis.

Table 1: In Vitro Activity of Coniine

ParameterSpeciesTissueValueReference
IC50RatDiaphragm nAChRs314 µM[7]
IC50ChickLeg Muscle nAChRs70 µM[7]
IC50RatMaternal Brain nAChRs1100 µM[7]
IC50RatFetal Brain nAChRs820 µM[7]
IC50ChickBrain nAChRs270 µM[7]
-logIC50 (Nitrergic)RatAnococcygeus Muscle3.79 ± 0.11 M[8]
-logIC50 (Noradrenergic)RatAnococcygeus Muscle4.57 ± 0.12 M[8]
-logIC50 (Noradrenergic)Guinea PigAtrium4.47 ± 0.12 M[8]

Table 2: In Vivo Toxicity of Coniine

SpeciesAdministration RouteDoseEffectReference
MouseIntravenousLD50 ≈ 7-12 mg/kgLethal[1]
HumanIngestionEstimated < 5 mg/kgLethal[2]
QuailGavage25 mg/kgFlaccid paralysis in 2/10 animals[9]
ChickenGavage50 mg/kgParalysis in 9/10, death in 2/10[9]
QuailGavage50 mg/kgParalysis in 8/10, death in 5/10[9]
TurkeyGavage100 mg/kgParalysis in 7/10, death in 4/10[9]
MouseNot specified20 mg/kgAntinociceptive effect without loss of locomotion[10]
RabbitApplication to superior cervical ganglion50-60 mgPartial and transient paralysis[11]

Experimental Protocols

The following are hypothetical protocols and should be adapted and optimized for specific experimental needs. A thorough dose-finding study is essential to determine the appropriate dose for temporary paralysis without mortality.

Protocol 1: In Vivo Induction of Temporary Paralysis in a Rat Model

This protocol describes a potential workflow for inducing and monitoring temporary neuromuscular blockade in a rat.

1. Materials:

  • Coniine hydrochloride (salt form is recommended for solubility)

  • Sterile saline (0.9% NaCl)

  • Anesthetized rat (e.g., Sprague-Dawley, 250-300g)

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

  • Peripheral nerve stimulator (for monitoring neuromuscular blockade)

  • Mechanical ventilator

  • Physiological monitoring equipment (ECG, respiratory rate, temperature)

2. Experimental Workflow:

G A Anesthetize Animal and Establish IV/IP Access B Establish Baseline Physiological Parameters A->B C Determine Supramaximal Stimulation for Nerve Stimulator B->C D Administer Coniine (Start with a low dose, e.g., 1-2 mg/kg IV) C->D E Initiate Mechanical Ventilation D->E F Monitor Neuromuscular Blockade (e.g., Train-of-Four) E->F G Perform Experimental Procedure F->G Once desired level of paralysis is achieved H Monitor for Recovery of Neuromuscular Function G->H I Wean from Mechanical Ventilation H->I Upon return of neuromuscular function J Post-procedural Monitoring and Recovery I->J

Figure 2: Experimental workflow for in vivo temporary paralysis.

3. Detailed Methodology:

  • Dose Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be such that the required dose can be administered in a small volume (e.g., 1 mg/mL).

  • Anesthesia and Monitoring: Anesthetize the animal according to an approved institutional protocol. Monitor vital signs throughout the experiment.

  • Neuromuscular Monitoring: Place electrodes for the peripheral nerve stimulator over a suitable nerve (e.g., the ulnar nerve). Determine the supramaximal stimulus intensity before administering coniine. Monitor the neuromuscular blockade using a train-of-four (TOF) stimulation pattern. A TOF ratio of <0.9 indicates residual paralysis.[12]

  • Coniine Administration: Begin with a very low dose (e.g., 1-2 mg/kg IV) and titrate upwards to achieve the desired level of paralysis. The onset of paralysis is expected to be rapid.

  • Mechanical Ventilation: Intubate the animal and provide mechanical ventilation immediately upon administration of coniine, as respiratory paralysis will occur.

  • Experimental Procedure: Once a stable level of neuromuscular blockade is achieved, the intended experimental procedure can be performed.

  • Recovery: The duration of paralysis will be dose-dependent. Continuously monitor for the return of neuromuscular function (e.g., an increase in the TOF ratio). Once neuromuscular function has returned to baseline, the animal can be weaned from the ventilator.

Protocol 2: In Vitro Analysis of Coniine on a Phrenic Nerve-Hemidiaphragm Preparation

This protocol allows for the direct assessment of coniine's effects on neuromuscular transmission in an isolated tissue preparation.

1. Materials:

  • Rat phrenic nerve-hemidiaphragm preparation

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Suction electrode for nerve stimulation

  • Force-displacement transducer to measure muscle contraction

  • Data acquisition system

  • This compound stock solution

2. Experimental Procedure:

  • Tissue Preparation: Dissect the phrenic nerve-hemidiaphragm from a rat and mount it in the organ bath.

  • Stimulation and Recording: Stimulate the phrenic nerve with supramaximal pulses (e.g., 0.2 ms duration at 0.1 Hz) and record the resulting twitch contractions of the diaphragm muscle.

  • Baseline Recording: Allow the preparation to equilibrate and establish a stable baseline of twitch responses.

  • Coniine Application: Add coniine to the organ bath in a cumulative concentration-dependent manner (e.g., starting from 1 µM and increasing logarithmically).

  • Data Analysis: Measure the reduction in twitch height at each concentration of coniine to construct a concentration-response curve and determine the IC50.

Reversal of Paralysis

A critical consideration for the use of coniine as a pharmacological tool is the reversibility of its effects.

  • Anticholinesterases: Due to its depolarizing mechanism of action, the neuromuscular blockade induced by coniine is not expected to be reversed by anticholinesterase agents such as neostigmine. In fact, these agents may potentiate the Phase I block by increasing the concentration of acetylcholine at the neuromuscular junction, further contributing to the depolarization.

  • Supportive Care: In the event of an overdose or for planned recovery, the primary method of management is supportive care, specifically mechanical ventilation, until the coniine is metabolized and eliminated from the body and neuromuscular function returns to normal.[1] The duration of this supportive care will depend on the administered dose.

Safety Precautions

Coniine is a potent toxin, and strict safety measures must be followed:

  • Handling: Always handle coniine in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Spill and Waste Management: Have a spill kit readily available. All waste contaminated with coniine must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Emergency Procedures: Be familiar with the signs and symptoms of coniine poisoning (e.g., muscle weakness, salivation, respiratory distress) and have an emergency plan in place. In case of exposure, seek immediate medical attention.

References

Application Notes and Protocols for Assessing the Antinociceptive Properties of Coniine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coniine is a piperidine alkaloid found in the poison hemlock plant (Conium maculatum) and is historically known for its toxicity.[1][2][3] However, recent studies have indicated its potential as an antinociceptive agent, suggesting it may relieve pain by preventing the transmission of pain signals in the nervous system.[2][4][5] The primary mechanism of action for coniine is believed to be its interaction with nicotinic acetylcholine receptors (nAChRs).[3][4][5][6][7] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the antinociceptive properties of coniine through a series of in vivo and in vitro assays.

1. In Vivo Experimental Design

A multi-modal approach using various animal models of nociception is recommended to thoroughly evaluate the antinociceptive effects of coniine. These tests can be broadly categorized into thermal, chemical, and mechanical stimulation models.[8][9] It is crucial to include a motor function test to rule out any sedative or muscle-relaxant effects that could confound the results of the nociception assays.[4]

1.1. Experimental Workflow

The general workflow for in vivo assessment involves animal acclimatization, baseline testing, administration of coniine or control substances, and subsequent nociceptive testing at predetermined time points.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Animal Acclimatization (Min. 7 days) B Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) A->B Establish Baseline C Grouping of Animals (Control, Vehicle, Coniine Doses) B->C Randomize D Drug Administration (e.g., Intraperitoneal) C->D E Post-Drug Nociceptive Testing (at 30, 60, 90, 120 min) D->E Assess Antinociception F Motor Function Test (Rotarod) D->F Assess Motor Coordination G Data Collection & Analysis E->G F->G H Interpretation of Results G->H

Caption: General workflow for in vivo antinociceptive assessment of coniine.

1.2. Thermal Nociception Models

These models are used to evaluate the response to heat-induced pain and are particularly sensitive to centrally acting analgesics.[10][11][12]

1.2.1. Hot Plate Test

The hot plate test measures the latency of an animal to react to a heated surface, with responses including paw licking or jumping.[11][13][14] An increase in reaction time following drug administration indicates an antinociceptive effect.[4][15]

Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus with temperature control.

  • Acclimatization: Allow mice or rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[13]

  • Temperature Setting: Set the hot plate surface temperature to a constant 52-55°C.[13][15][16]

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (hind paw licking or jumping).

  • Cut-off Time: To prevent tissue damage, a cut-off time of 30-60 seconds is implemented. If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.[15][16]

  • Drug Administration: Administer coniine (e.g., 20 mg/kg, intraperitoneally), vehicle, or a positive control (e.g., morphine) to different groups of animals.[4]

  • Post-treatment Measurement: At specified time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and record the reaction latency.[17]

1.2.2. Tail Flick Test

This test measures the time it takes for an animal to withdraw its tail from a focused beam of heat.[18][19] It is a spinal reflex that can be modulated by centrally acting analgesics.[20]

Protocol: Tail Flick Test

  • Apparatus: A tail flick analgesia meter that provides a radiant heat source.

  • Animal Restraint: Place the mouse or rat in a restrainer, allowing the tail to be exposed.[21][22]

  • Baseline Measurement: Position the tail over the heat source and start the timer. The apparatus will automatically detect the tail flick and record the latency.[23]

  • Cut-off Time: A maximum exposure time (e.g., 10-18 seconds) should be set to avoid tissue damage.[23]

  • Drug Administration: Administer coniine, vehicle, or a positive control as described for the hot plate test.

  • Post-treatment Measurement: Measure the tail flick latency at various time points post-administration.[17]

1.3. Chemical Nociception Models

These models use chemical irritants to induce a pain-like state that often involves inflammatory processes.[8][9]

1.3.1. Acetic Acid-Induced Writhing Test

This is a visceral pain model where an intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors.[24] A reduction in the number of writhes indicates an antinociceptive effect.[4]

Protocol: Acetic Acid-Induced Writhing Test

  • Animal Groups: Prepare animal groups for vehicle, positive control (e.g., acetylsalicylic acid), and different doses of coniine.

  • Drug Administration: Administer the respective substances 30 minutes before the acetic acid injection.[24]

  • Induction of Writhing: Inject 0.6-0.7% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.[24]

  • Observation: Immediately after the injection, place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-30 minute period.[24]

1.3.2. Formalin Test

The formalin test is a robust model that produces a biphasic nociceptive response.[25][26] The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (20-30 minutes) is associated with an inflammatory response and central sensitization.[25][27][28]

Protocol: Formalin Test

  • Drug Administration: Pre-treat the animals with coniine, vehicle, or a positive control.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) into the plantar surface of the mouse's hind paw.[26][27][29]

  • Observation: Place the animal in a transparent observation chamber. Record the total time the animal spends licking or biting the injected paw.

  • Data Analysis: Analyze the data in two distinct phases:

    • Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.[27][28]

    • Phase 2 (Late/Inflammatory): 20-30 minutes post-injection.[27][28]

1.4. Data Presentation for In Vivo Studies

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Coniine in the Hot Plate Test

Treatment Group Dose (mg/kg) Latency (seconds) at 30 min Latency (seconds) at 60 min Latency (seconds) at 90 min
Vehicle (Saline) - 5.2 ± 0.4 5.1 ± 0.3 5.3 ± 0.5
Morphine 10 18.5 ± 1.2* 15.1 ± 1.0* 10.2 ± 0.8*
Coniine 10 7.8 ± 0.6 6.5 ± 0.5 5.9 ± 0.4
Coniine 20 12.4 ± 0.9* 10.1 ± 0.7* 7.5 ± 0.6

*Data are presented as mean ± SEM. p < 0.05 compared to vehicle group.

Table 2: Effect of Coniine in the Acetic Acid-Induced Writhing Test

Treatment Group Dose (mg/kg) Number of Writhes (in 20 min) % Inhibition
Vehicle (Saline) - 45.6 ± 3.1 -
ASA 100 18.2 ± 2.5* 60.1%
Coniine 10 30.5 ± 2.8* 33.1%
Coniine 20 21.3 ± 2.2* 53.3%

*Data are presented as mean ± SEM. p < 0.05 compared to vehicle group.

2. In Vitro Mechanistic Studies

In vitro studies are essential to elucidate the molecular mechanisms underlying coniine's antinociceptive effects, particularly its interaction with nAChRs.

2.1. Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct study of ion channel currents in individual neurons.[30][31] This method can be used to determine how coniine modulates the activity of nAChRs.

Protocol: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons

  • Cell Preparation: Isolate and culture DRG neurons from rodents. DRG neurons are primary sensory neurons involved in pain transmission.

  • Recording Setup: Use a patch-clamp amplifier, digitizer, and software for data acquisition.[31]

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

  • Seal Formation: Form a high-resistance "gigaseal" between the pipette tip and the membrane of a DRG neuron.[30]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration which allows control of the intracellular environment and measurement of total membrane currents.[32][33]

  • Data Recording:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply an nAChR agonist (e.g., acetylcholine or nicotine) to elicit an inward current.

    • Co-apply the agonist with varying concentrations of coniine to observe any inhibition or modulation of the current. Coniine has been shown to inhibit nicotinic receptor-mediated responses.[7]

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of coniine to determine the concentration-response relationship and calculate the IC₅₀ value.

2.2. Proposed Signaling Pathway

Coniine is hypothesized to exert its antinociceptive effect by acting as an antagonist or modulator at nAChRs on nociceptive neurons. This interaction could reduce neuronal excitability and inhibit the propagation of pain signals to the central nervous system.

G cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Coniine Coniine nAChR Nicotinic ACh Receptor (nAChR) Coniine->nAChR Binds/Inhibits IonChannel Cation Influx (Na+, Ca2+) nAChR->IonChannel Prevents Opening Depolarization Membrane Depolarization IonChannel->Depolarization Reduced AP Action Potential Generation Depolarization->AP Inhibited PainSignal Pain Signal to Brain AP->PainSignal Reduced Propagation Antinociception Antinociception (Pain Relief) PainSignal->Antinociception Leads to

Caption: Proposed mechanism of coniine's antinociceptive action via nAChRs.

The experimental designs outlined in these application notes provide a robust framework for the preclinical evaluation of coniine's antinociceptive properties. By combining in vivo behavioral assays with in vitro mechanistic studies, researchers can obtain a comprehensive understanding of coniine's potential as a novel analgesic. Careful consideration of experimental controls, dose-response relationships, and potential motor side effects is critical for the accurate interpretation of results.

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)-(+)-Coniine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-(+)-Coniine, a potent neurotoxin found in poison hemlock (Conium maculatum), is a piperidine alkaloid of significant historical and chemical interest. Its synthesis has served as a benchmark for the development of new stereoselective methodologies in organic chemistry. This document provides detailed application notes and protocols for three distinct and effective techniques for the stereoselective synthesis of (S)-(+)-coniine, each offering a different approach to controlling the crucial stereocenter at the C-2 position of the piperidine ring.

Method 1: Reductive Photocyclization of a Dienamide with a Chiral Auxiliary

This method provides an efficient route to (S)-(+)-coniine through a key photochemical 6π-electrocyclization of a dienamide derived from a chiral amine, (S)-α-methylbenzylamine. The chiral auxiliary directs the stereochemistry of the subsequent reduction, leading to a high enantiomeric excess of the desired product.

Logical Workflow

cluster_0 Dienamide Synthesis cluster_1 Photocyclization and Reduction cluster_2 Final Transformations A Pentan-2-one C Imine Intermediate A->C Condensation B (S)-(-)-α-Methylbenzylamine B->C E Chiral Dienamide C->E Acylation D Tigloyl chloride D->E F Photocyclization (hv) E->F G Acyliminium Ion Intermediate F->G H In situ Reduction (NaBH4) G->H I Piperidin-2-one H->I J Reduction (LiAlH4) I->J L Debenzylation (H2, Pd/C) J->L K N-Boc Protection M N-Boc-(S)-coniine K->M L->K N Deprotection (TFA) M->N O (S)-(+)-Coniine N->O

Caption: Workflow for (S)-(+)-coniine synthesis via reductive photocyclization.

Quantitative Data Summary
StepProductYield (%)Enantiomeric Excess (e.e.) (%)
1. Dienamide SynthesisChiral Dienamide~85N/A
2. Reductive PhotocyclizationPiperidin-2-one~7090 (diastereomeric excess)
3. Reduction and Deprotection(S)-(+)-Coniine~8090
Overall (S)-(+)-Coniine ~48 90
Experimental Protocol

Step 1: Synthesis of the Chiral Dienamide

  • To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in toluene is added pentan-2-one (1.2 eq).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude imine.

  • The crude imine is dissolved in dichloromethane and cooled to 0 °C.

  • Triethylamine (1.5 eq) is added, followed by the dropwise addition of tigloyl chloride (1.1 eq).

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the chiral dienamide.

Step 2: Reductive Photocyclization

  • A solution of the chiral dienamide in a mixture of toluene and methanol (9:1) is deoxygenated by bubbling with argon for 30 minutes.

  • The solution is irradiated with a high-pressure mercury lamp (λ > 290 nm) at -15 °C.

  • During the irradiation, a solution of sodium borohydride (NaBH4, 5.0 eq) in methanol is added portion-wise.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of acetone.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting diastereomeric mixture of piperidin-2-ones is purified by column chromatography.

Step 3: Final Transformations to (S)-(+)-Coniine

  • To a solution of the purified piperidin-2-one in anhydrous tetrahydrofuran (THF) is added lithium aluminum hydride (LiAlH4, 2.0 eq) at 0 °C.

  • The mixture is stirred at room temperature overnight.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated.

  • The crude amine is dissolved in a mixture of THF and water, and di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and sodium bicarbonate (2.0 eq) are added.

  • The mixture is stirred at room temperature overnight. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • The N-Boc protected intermediate is dissolved in ethanol, and Pearlman's catalyst (Pd(OH)2/C, 10 mol%) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere until the debenzylation is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The N-Boc-(S)-coniine is purified by column chromatography.

  • The purified N-Boc-(S)-coniine is dissolved in dichloromethane, and trifluoroacetic acid (TFA, 10 eq) is added.

  • The solution is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is basified with aqueous NaOH and extracted with dichloromethane.

  • The organic layer is dried and concentrated to give (S)-(+)-coniine.

Method 2: Palladium-Catalyzed 1,3-Chirality Transfer

This elegant method utilizes a palladium(II)-catalyzed intramolecular cyclization of a chiral amino allylic alcohol. The stereochemistry of the starting alcohol is stereospecifically transferred to the C-2 position of the resulting piperidine ring, making it a highly efficient and predictable synthesis.

Synthetic Pathway

A (S)-1-Octen-4-ol B Aminoallylic Alcohol (via Mitsunobu reaction) A->B 1. DPPA, DIAD, PPh3 2. LiAlH4 D Intramolecular Aza-Wacker Cyclization B->D C PdCl2(CH3CN)2 C->D E 2-Alkenylpiperidine D->E 1,3-Chirality Transfer F Hydrogenation (H2, Pd/C) E->F G (S)-(+)-Coniine F->G

Caption: Palladium-catalyzed synthesis of (S)-(+)-coniine.

Quantitative Data Summary
StepProductYield (%)Enantiomeric Excess (e.e.) (%)
1. Synthesis of Amino Allylic AlcoholAminoallylic Alcohol~75>99
2. Pd-Catalyzed Cyclization2-Alkenylpiperidine~85>99
3. Hydrogenation(S)-(+)-Coniine~95>99
Overall (S)-(+)-Coniine ~60 >99
Experimental Protocol

Step 1: Synthesis of the Chiral Amino Allylic Alcohol

  • (S)-1-Octen-4-ol (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C.

  • Triphenylphosphine (PPh3, 1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) are added, followed by diphenylphosphoryl azide (DPPA, 1.2 eq).

  • The reaction is stirred at room temperature overnight.

  • The solvent is removed, and the crude azide is purified by column chromatography.

  • The purified azide is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 (2.0 eq) in THF at 0 °C.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched, and the product is worked up as described in Method 1, Step 3, to yield the chiral amino allylic alcohol.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • The amino allylic alcohol (1.0 eq) is dissolved in acetonitrile.

  • Bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2, 10 mol%) is added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate with 1% triethylamine) to afford the 2-alkenylpiperidine.

Step 3: Hydrogenation to (S)-(+)-Coniine

  • The 2-alkenylpiperidine is dissolved in ethanol.

  • Palladium on carbon (Pd/C, 10 wt%) is added.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight.

  • The catalyst is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give pure (S)-(+)-coniine.

Method 3: Asymmetric Synthesis via SAMP-Hydrazone Alkylation

This method relies on the highly diastereoselective alkylation of a chiral hydrazone, formed from an aldehyde and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Subsequent cleavage of the chiral auxiliary and cyclization provides (S)-(+)-coniine with excellent enantiopurity.

Reaction Scheme

A 5-Chloropentanal C SAMP Hydrazone A->C B SAMP B->C E Alkylated Hydrazone C->E Alkylation D 1. LDA 2. Propyl Iodide D->E F Ozonolysis (O3) E->F Auxiliary Cleavage G Aldehyde Intermediate F->G H Reductive Amination (H2, Raney-Ni) G->H Cyclization I (S)-(+)-Coniine H->I

Caption: Asymmetric synthesis of (S)-(+)-coniine using the SAMP-hydrazone method.

Quantitative Data Summary
StepProductYield (%)Enantiomeric Excess (e.e.) (%)
1. Hydrazone FormationSAMP Hydrazone~95N/A
2. Diastereoselective AlkylationAlkylated Hydrazone~85>96 (diastereomeric excess)
3. Cleavage and Cyclization(S)-(+)-Coniine~70>96
Overall (S)-(+)-Coniine ~56 >96
Experimental Protocol

Step 1: Formation of the SAMP Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.0 eq) in diethyl ether is added 5-chloropentanal (1.0 eq).

  • The mixture is stirred at room temperature for 2 hours.

  • The solution is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • The SAMP hydrazone from the previous step, dissolved in anhydrous THF, is added dropwise to the LDA solution at -78 °C.

  • The mixture is stirred for 4 hours at -78 °C.

  • Propyl iodide (1.2 eq) is added, and the reaction is slowly warmed to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude alkylated hydrazone is purified by column chromatography.

Step 3: Auxiliary Cleavage and Reductive Cyclization

  • A solution of the purified alkylated hydrazone in dichloromethane is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists.

  • The excess ozone is removed by bubbling with argon.

  • The reaction mixture is concentrated under reduced pressure to give the crude aldehyde.

  • The crude aldehyde is dissolved in methanol saturated with ammonia, and Raney nickel is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature overnight.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The residue is purified by distillation or column chromatography to afford (S)-(+)-coniine.

In Vivo Administration of Coniine Hydrochloride in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a piperidine alkaloid isolated from poison hemlock (Conium maculatum), is a potent neurotoxin that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its effects on the nervous system have made it a subject of toxicological and pharmacological research. Coniine hydrochloride, the salt form of coniine, is more stable and soluble in aqueous solutions, making it suitable for in vivo studies.[2][4] This document provides detailed application notes and protocols for the in vivo administration of this compound in mice via various routes, summarizing key quantitative data and outlining experimental procedures.

Data Presentation

Toxicity Data

The toxicity of this compound in mice varies significantly depending on the route of administration and the specific enantiomer used. The (R)-(-) enantiomer is generally more biologically active and toxic than the (S)-(+) enantiomer.[4]

Administration RouteEnantiomer/MixtureLD50 (mg/kg)Reported Clinical Signs & Time to Death
Intravenous (i.v.) Racemate7.7 - 8Almost immediate onset: piloerection, tail flicking, intention tremors, clonic convulsions, muscular weakness, lateral recumbency, and death.[1][4]
(R)-(-) Coniine~7.0Not specified
(S)-(+) Coniine~12.0Not specified
Subcutaneous (s.c.) Racemate80Ataxia, carpal joint flexure, frequent salivation, trembling, weakness, and death. Time to death: ~15 minutes.
Oral (p.o.) Racemate100Ataxia, carpal joint flexure, frequent salivation, trembling, weakness, and death. Time to death: ~10 minutes.
Intraperitoneal (i.p.) RacemateData not availableNot specified
Pharmacological Effects

A notable non-lethal effect of coniine is its antinociceptive (pain-relieving) activity, which has been observed in mice.

Administration RouteDose (mg/kg)Observed Effect
Subcutaneous (s.c.) 20Prolonged reaction time in the hotplate test and a decreased number of writhes in the writhing test, indicating antinociceptive effects.[5]

Signaling Pathway

Coniine primarily exerts its effects by acting on nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.

Coniine Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Presynaptic_nAChR Presynaptic nAChR Neurotransmitter_Release Neurotransmitter Release Modulation Presynaptic_nAChR->Neurotransmitter_Release Regulates Postsynaptic_nAChR Postsynaptic nAChR (Neuromuscular Junction) Ion_Channel Cation Channel (Na+, K+, Ca2+) Postsynaptic_nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Paralysis Flaccid Paralysis Depolarization->Paralysis Persistent Depolarization leads to Inactivation Coniine This compound Coniine->Presynaptic_nAChR Inhibits Coniine->Postsynaptic_nAChR Binds & Stimulates Acetylcholine Acetylcholine (ACh) Acetylcholine->Postsynaptic_nAChR Normal Ligand Action_Potential Action Potential Action_Potential->Presynaptic_nAChR

Caption: Coniine's mechanism of action at the neuromuscular junction.

Experimental Protocols

General Preparation of this compound Solution

This compound is soluble in water and methanol.[2][4] For in vivo administration, sterile, isotonic saline (0.9% NaCl) is a recommended vehicle to minimize irritation. DMSO can also be used as a solvent, but the final concentration in the injection volume should be kept low to avoid toxicity.[1][6]

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of this compound powder in a sterile vial.

  • Add the required volume of sterile 0.9% saline to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution appropriately, protected from light. For solutions in DMSO, storage at -80°C for up to 6 months is recommended.[1]

Experimental Workflow for Administration

Experimental Workflow Start Start: Acclimatize Mice Prep Prepare Coniine HCl Solution Start->Prep Calc Calculate Dose Volume (based on body weight) Prep->Calc Admin Administer via Chosen Route Calc->Admin Observe Observe for Clinical Signs (Toxicity/Pharmacological Effects) Admin->Observe Record Record Data Observe->Record End End of Experiment/ Further Procedures Record->End

Caption: General workflow for in vivo this compound administration.

Intravenous (i.v.) Administration Protocol

Purpose: To achieve rapid systemic distribution and immediate onset of effects.

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

  • 27-30 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Accurately weigh the mouse to determine the correct dose volume.

  • Place the mouse in a suitable restrainer, exposing the tail.

  • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

  • Clean the tail with 70% ethanol.

  • Load the syringe with the calculated dose of this compound solution.

  • Insert the needle into one of the lateral tail veins, bevel up.

  • Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Immediately transfer the mouse to an observation cage and monitor closely for adverse effects.[1]

Subcutaneous (s.c.) Administration Protocol

Purpose: For slower, more sustained absorption compared to i.v. administration.

Materials:

  • Prepared this compound solution

  • 25-27 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Accurately weigh the mouse.

  • Firmly grasp the loose skin between the shoulder blades to form a "tent".

  • Clean the injection site with 70% ethanol.

  • Insert the needle at the base of the skin tent, parallel to the spine.

  • Inject the calculated volume of the solution, creating a small subcutaneous bleb.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the mouse to its cage and monitor for clinical signs.

Oral (p.o.) Administration Protocol (Gavage)

Purpose: To mimic the natural route of ingestion.

Materials:

  • Prepared this compound solution

  • 20-22 gauge, flexible-tipped gavage needle

  • 1 mL syringe

Procedure:

  • Accurately weigh the mouse.

  • Gently but firmly restrain the mouse, allowing the head and neck to be held in a straight line with the body.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

  • Attach the gavage needle to the syringe containing the calculated dose.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Slowly administer the solution.

  • Carefully withdraw the gavage needle.

  • Return the mouse to its cage and observe for any signs of distress or toxicity.

Intraperitoneal (i.p.) Administration Protocol

Purpose: For rapid absorption, though slower than i.v.

Materials:

  • Prepared this compound solution

  • 26-30 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Accurately weigh the mouse.

  • Restrain the mouse to expose the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Clean the area with 70% ethanol.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the solution.

  • Withdraw the needle and return the mouse to its cage for observation.

Conclusion

The in vivo administration of this compound in mice requires careful consideration of the administration route, as it significantly impacts the compound's toxicity and observed effects. The protocols provided herein offer a foundation for researchers to conduct studies investigating the toxicological and pharmacological properties of this potent nAChR antagonist. Adherence to proper animal handling and injection techniques is crucial to ensure animal welfare and the validity of experimental results.

References

Application Notes and Protocols for Electrophysiological Recording of nAChR Blockade by Coniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a potent neurotoxin known for its blockade of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This activity disrupts cholinergic neurotransmission, leading to neuromuscular paralysis and, in high doses, respiratory failure.[1][2] The mechanism of action involves coniine binding to nAChRs, which can lead to initial stimulation followed by persistent depolarization and subsequent receptor inactivation, effectively blocking neuromuscular transmission.[1][4] Understanding the specifics of this blockade is crucial for toxicology, pharmacology, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the electrophysiological investigation of nAChR blockade by coniine. The methodologies described herein are essential for characterizing the potency, selectivity, and kinetics of coniine's interaction with various nAChR subtypes.

Data Presentation: Quantitative Analysis of Coniine Blockade of nAChRs

The inhibitory effects of coniine on nAChRs have been quantified across different receptor subtypes and tissue preparations. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a basis for experimental design and comparison.

Table 1: IC50 Values of Coniine for Neuronal nAChR Subtypes

nAChR SubtypePreparationRadioligand/MethodIC50 (µM)Reference
NeuronalMaternal Rat Brain[3H]-Cytisine Competition1100[5]
NeuronalFetal Rat Brain[3H]-Cytisine Competition820[5]
NeuronalChick Brain[3H]-Cytisine Competition270[5]
PresynapticRat Anococcygeus Muscle (Nitrergic)Functional Assay-logIC50 = 3.79 ± 0.11 M[6]
PresynapticRat Anococcygeus Muscle (Noradrenergic)Functional Assay-logIC50 = 4.57 ± 0.12 M[6]
PresynapticGuinea-Pig Atrium (Noradrenergic)Functional Assay-logIC50 = 4.47 ± 0.12 M[6]

Table 2: IC50 Values of Coniine for Muscle nAChRs

PreparationRadioligand/MethodIC50 (µM)Reference
Rat Diaphragm[125I]-α-Bungarotoxin Competition314[5]
Chick Leg Muscle[125I]-α-Bungarotoxin Competition70[5]

Signaling Pathways and Experimental Workflow

nAChR Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission.[7] Upon binding of acetylcholine (ACh) or an agonist like nicotine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[8] This influx of positive ions leads to depolarization of the cell membrane, triggering downstream signaling cascades. In neurons, this can lead to the generation of an action potential, while in muscle cells, it initiates contraction.[1] Coniine acts as an antagonist at these receptors, blocking this initial signaling event.[4][9]

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates Coniine Coniine Coniine->nAChR Binds and Blocks Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Action Potential, Muscle Contraction) Depolarization->Downstream

Diagram of the nAChR signaling pathway and the inhibitory action of coniine.

Experimental Workflow for Electrophysiological Recording

The general workflow for investigating the effect of coniine on nAChRs using electrophysiology involves preparing the biological sample, obtaining a stable recording configuration, applying the agonist to elicit a baseline response, and then co-applying or pre-applying coniine to measure its inhibitory effect.

Electrophysiology_Workflow A Cell/Tissue Preparation (e.g., oocyte expression, cultured cells, tissue slice) B Electrode Preparation and Positioning A->B C Establish Recording Configuration (e.g., Two-Electrode Voltage Clamp, Patch Clamp) B->C D Record Baseline nAChR Current (Application of ACh or Nicotine) C->D E Application of Coniine (Co-application or Pre-incubation) D->E F Record nAChR Current in Presence of Coniine E->F G Data Analysis (e.g., IC50 determination, kinetic analysis) F->G

General workflow for an electrophysiological experiment studying nAChR blockade.

Experimental Protocols

The following are detailed protocols for two common electrophysiological techniques used to study the effects of coniine on nAChRs: Two-Electrode Voltage Clamp (TEVC) using Xenopus oocytes and Whole-Cell Patch Clamp recording from cultured cells.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is suitable for characterizing the effects of coniine on specific nAChR subtypes expressed heterologously in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired nAChR subunits

  • Collagenase solution

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5

  • Recording solution (Barth's solution, in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES; pH 7.4

  • Agonist stock solution (e.g., 100 mM Acetylcholine Chloride in water)

  • Coniine stock solution (e.g., 10 mM Coniine in water or appropriate solvent)

  • TEVC setup (amplifier, voltage and current electrodes, perfusion system)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes using collagenase treatment.

    • Inject oocytes with cRNA encoding the nAChR subunits of interest.

    • Incubate oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.

  • Electrode Preparation:

    • Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl for both voltage and current electrodes.

  • Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with the voltage and current electrodes.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Data Acquisition:

    • Establish a stable baseline recording.

    • Apply the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20) to obtain a control current.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • To determine the IC50, pre-apply varying concentrations of coniine for 1-2 minutes, followed by co-application of coniine and the agonist.

    • Record the peak inward current in the presence of each coniine concentration.

    • Wash thoroughly between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of coniine.

    • Normalize the responses to the control agonist response.

    • Plot the normalized current as a function of coniine concentration and fit the data to a Hill equation to determine the IC50.

Protocol 2: Whole-Cell Patch Clamp Recording in Cultured Cells

This protocol is ideal for studying the effects of coniine on nAChRs in a mammalian cell line (e.g., HEK293 cells stably expressing the nAChR of interest) or primary neurons.[10]

Materials:

  • Cultured cells expressing nAChRs plated on glass coverslips

  • Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[10]

  • Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg; pH 7.2 with KOH.[10]

  • Agonist stock solution (e.g., 100 mM Acetylcholine Chloride or Nicotine in water).[10]

  • Coniine stock solution (e.g., 10 mM Coniine in water or appropriate solvent)

  • Patch-clamp setup (microscope, amplifier, micromanipulator, data acquisition system).[10]

  • Borosilicate glass capillaries for pipette pulling.[10]

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.[10]

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[10]

  • Establishing Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.[10]

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[10]

    • Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.[10]

  • Recording of nAChR Currents:

    • Clamp the cell membrane potential at a holding potential of -60 mV.[10]

    • Apply the agonist solution to the cell using a rapid perfusion system to evoke a baseline inward current.[10]

    • Wash the cell with the extracellular solution between agonist applications to allow for receptor recovery.[10]

    • To test the effect of coniine, pre-incubate the cell with a specific concentration of coniine for 1-2 minutes before co-applying the agonist and coniine.

    • Record the resulting current and compare it to the baseline response.

    • To generate a concentration-response curve, repeat this step with varying concentrations of coniine.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of different concentrations of coniine.

    • Calculate the percentage of inhibition for each coniine concentration.

    • Plot the percentage of inhibition against the coniine concentration and fit the data to determine the IC50.

Conclusion

The protocols and data presented provide a comprehensive framework for the electrophysiological investigation of nAChR blockade by coniine. By employing these methodologies, researchers can accurately characterize the inhibitory profile of coniine on various nAChR subtypes, contributing to a deeper understanding of its toxicological properties and the fundamental mechanisms of nicotinic cholinergic transmission. This knowledge is invaluable for the fields of neuropharmacology, toxicology, and drug discovery.

References

Application Notes and Protocols for Employing Coniine Hydrochloride in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniine hydrochloride, the salt of the potent piperidine alkaloid found in poison hemlock (Conium maculatum), has a long history as a neurotoxin. Its primary mechanism of action is as an antagonist of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for researchers studying cholinergic signaling and synaptic transmission.[1][2] By interacting with nAChRs, this compound can be employed to investigate the role of these receptors in various physiological and pathological processes, including neuromuscular transmission, presynaptic facilitation, and synaptic plasticity. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

Coniine acts as a nicotinic acetylcholine receptor antagonist.[1][2] It binds to nAChRs on the postsynaptic membrane of neuromuscular junctions and at various sites within the central and peripheral nervous systems.[1][2] The binding of coniine to nAChRs leads to an initial stimulation, causing depolarization of the postsynaptic membrane. However, coniine remains bound to the receptor, preventing its repolarization and leading to a persistent depolarization block. This inactivation of the receptor results in a flaccid paralysis.[1] Coniine has been shown to exert inhibitory effects on both postsynaptic and presynaptic nAChRs, affecting nitrergic and noradrenergic transmitter responses.[1] The (R)-(-) enantiomer of coniine is generally considered to be the more biologically active form.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the inhibitory concentrations (IC50) of coniine on nicotinic acetylcholine receptors from various studies. This data is crucial for designing experiments and interpreting results.

ParameterValuePreparationSpeciesRadioligand/AgonistReference
-logIC50 (M) 3.79 ± 0.11Rat anococcygeus muscle (Nitrergic response)RatNicotine (100 µM)[1]
-logIC50 (M) 4.57 ± 0.12Rat anococcygeus muscle (Noradrenergic response)RatNicotine (100 µM)[1]
-logIC50 (M) 4.47 ± 0.12Guinea-pig atrium (Noradrenergic transmission)Guinea PigNicotine (100 µM)[1]
IC50 (µM) 314Adult diaphragm nAChRsRat[125I]-alpha-bungarotoxin[2]
IC50 (µM) 70Chick leg muscle nAChRsChick[125I]-alpha-bungarotoxin[2]
IC50 (µM) 1100Maternal brain neuronal nAChRsRat[3H]-cytisine[2]
IC50 (µM) 820Fetal brain neuronal nAChRsRat[3H]-cytisine[2]
IC50 (µM) 270Chick brain neuronal nAChRsChick[3H]-cytisine[2]

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing this compound to study synaptic transmission.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Study Postsynaptic nAChR Inhibition

This protocol describes how to measure the inhibitory effect of this compound on acetylcholine-evoked currents in neurons or cell lines expressing nAChRs.

1. Cell Preparation:

  • Culture neurons or a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the nAChR subtype of interest on glass coverslips.
  • Use cells at a confluency of 70-90% for optimal recording conditions.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
  • Agonist Solution: Prepare a stock solution of acetylcholine (ACh) in deionized water. On the day of the experiment, dilute to the final desired concentration (e.g., 100 µM) in the external solution.
  • This compound Solution: Prepare a stock solution of this compound in deionized water. On the day of the experiment, prepare a range of dilutions in the external solution to generate a dose-response curve (e.g., 1 µM to 1 mM).

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber of an inverted microscope.
  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a visually identified healthy cell.
  • Clamp the membrane potential at a holding potential of -70 mV.
  • Record membrane currents using a suitable amplifier and data acquisition system.

4. Experimental Procedure:

  • Baseline Recording: Apply the ACh solution for 2-5 seconds using a rapid perfusion system to evoke an inward current. Repeat this application at regular intervals (e.g., every 60 seconds) until a stable baseline response is achieved (less than 10% variation in peak amplitude).
  • This compound Application: Perfuse the chamber with the desired concentration of this compound for 2-5 minutes to allow for receptor equilibration.
  • Test Recording: In the continued presence of this compound, co-apply the ACh solution and record the evoked current.
  • Dose-Response Curve: Repeat the application and test steps for a range of this compound concentrations to construct a dose-response curve.
  • Washout: Perfuse the cell with the external solution for 5-10 minutes to assess the reversibility of the inhibition.

5. Data Analysis:

  • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of each concentration of this compound.
  • Normalize the current amplitude in the presence of coniine to the baseline amplitude.
  • Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for a specific nAChR subtype using a radiolabeled antagonist.

1. Membrane Preparation:

  • Homogenize tissue known to express the nAChR of interest (e.g., brain tissue, muscle) or cultured cells expressing the receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • Radioligand: Choose a suitable radiolabeled nAChR antagonist (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin) with high affinity for the receptor subtype of interest.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Reaction Setup: In a 96-well plate, set up the following in triplicate:
  • Total Binding: Membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.
  • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled nAChR antagonist (e.g., 10 µM nicotine).
  • Competition: Membrane preparation, radioligand, and varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻³ M).
  • Incubation: Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • For the competition assay, plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
  • Fit the data to a one-site competition model to determine the IC50 value of this compound.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Microiontophoresis at the Neuromuscular Junction (Generalized)

This protocol provides a general framework for the application of this compound to the neuromuscular junction to study its effects on synaptic transmission. This should be adapted from established protocols for acetylcholine microiontophoresis.

1. Preparation:

  • Dissect a suitable nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rat or mouse) and mount it in a recording chamber continuously perfused with physiological saline solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ / 5% CO₂.
  • Maintain the temperature of the bath at a physiological level (e.g., 32-37°C).

2. Microelectrode Preparation:

  • Fabricate multi-barreled glass microelectrodes.
  • Fill one barrel with a high-concentration solution of this compound (e.g., 10-100 mM in deionized water, pH adjusted to be close to neutral).
  • Fill another barrel with a solution of acetylcholine (e.g., 1-2 M) for eliciting postsynaptic responses.
  • A third barrel can be filled with a high-salt solution (e.g., 3 M KCl) to serve as the recording electrode for intracellular recordings.

3. Experimental Procedure:

  • Position the tip of the multi-barreled microelectrode near the end-plate region of a muscle fiber, which can be identified by the presence of miniature end-plate potentials (mEPPs).
  • Insert the recording barrel into the muscle fiber to record the membrane potential.
  • Apply brief, controlled pulses of acetylcholine from the ACh barrel using a microiontophoresis pump to evoke depolarizing end-plate potentials (EPPs).
  • Establish a stable baseline of ACh-evoked EPPs.
  • Apply this compound from its barrel using a retaining current to prevent leakage and an ejection current to apply the drug. The current and duration of application will need to be determined empirically.
  • During and after the application of coniine, continue to elicit EPPs with ACh to observe the inhibitory effect of coniine on the postsynaptic response.
  • Monitor for changes in the amplitude and time course of the EPPs.
  • Observe the recovery of the EPPs after cessation of coniine application to assess the reversibility of its action.

4. Data Analysis:

  • Measure the amplitude of the EPPs before, during, and after the application of this compound.
  • Plot the EPP amplitude as a function of time to visualize the onset, magnitude, and recovery from the inhibitory effect of coniine.
  • The dose-response relationship can be investigated by varying the ejection current or duration of coniine application.

Visualizations

Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds & Activates Coniine_HCl Coniine HCl Coniine_HCl->nAChR Binds & Blocks Block BLOCK Coniine_HCl->Block Na_Ca_influx Na+/Ca2+ Influx nAChR->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling Cascades Na_Ca_influx->Ca_signaling Neurotransmitter_Release Neurotransmitter Release (Presynaptic) Depolarization->Neurotransmitter_Release Muscle_Contraction Muscle Contraction (Postsynaptic) Depolarization->Muscle_Contraction Gene_Expression Gene Expression Ca_signaling->Gene_Expression Block->nAChR

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway and Blockade by Coniine HCl.

Experimental Workflow

nAChR_Antagonist_Workflow cluster_screening Initial Screening & Characterization cluster_in_vitro In Vitro Synaptic Studies cluster_in_vivo In Vivo Studies cluster_development Drug Development start Hypothesized nAChR Antagonist (e.g., Coniine HCl) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Ca2+ imaging, membrane potential) start->functional_assay electrophysiology Electrophysiology (Patch-Clamp) (Determine IC50, mechanism of block) binding_assay->electrophysiology functional_assay->electrophysiology synaptic_transmission Synaptic Transmission Studies (e.g., recording EPSPs/IPSPs in brain slices) electrophysiology->synaptic_transmission nmj_studies Neuromuscular Junction (NMJ) Studies (e.g., Microiontophoresis) electrophysiology->nmj_studies behavioral_studies Behavioral Studies (e.g., motor function, cognition) synaptic_transmission->behavioral_studies nmj_studies->behavioral_studies pharmacokinetics Pharmacokinetics/Pharmacodynamics (PK/PD) behavioral_studies->pharmacokinetics lead_optimization Lead Optimization pharmacokinetics->lead_optimization preclinical_testing Preclinical Testing lead_optimization->preclinical_testing

Caption: Experimental Workflow for Characterizing a Novel nAChR Antagonist.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Coniine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of coniine and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of coniine?

A1: The main challenges in coniine synthesis revolve around the stereoselective formation of the C-2 substituted piperidine ring. Key difficulties include controlling enantioselectivity to obtain the desired (S)-(+)- or (R)-(-)-enantiomer, the efficient construction of the six-membered nitrogen heterocycle, and the strategic use and removal of protecting groups.[1][2] Early syntheses, such as Ladenburg's in 1886, produced a racemic mixture, highlighting the evolution of synthetic strategies to address these stereochemical challenges.[3][4]

Q2: How do I choose the right enantioselective strategy for my coniine synthesis?

A2: The choice of an enantioselective strategy depends on factors such as the desired enantiomer, available starting materials, and scalability. Common approaches include:

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct stereoselective reactions.[5][6] Examples include Evans oxazolidinones and pseudoephedrine.[5] While effective, the addition and removal of the auxiliary adds steps to the synthesis.[5]

  • Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer. This is often more efficient as it requires only a substoichiometric amount of the chiral source.[7] Relevant methods include asymmetric hydrogenation of imines or enamides and asymmetric ring-closing metathesis (ARCM).[1][8][9]

  • Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid, that already contains the desired stereocenter.[1]

Below is a decision-making workflow for selecting an enantioselective strategy:

G start Start: Desired Coniine Enantiomer chiral_pool Is a suitable chiral pool starting material readily available? start->chiral_pool asymmetric_catalysis Is an efficient asymmetric catalytic method established for the key step? chiral_pool->asymmetric_catalysis No use_chiral_pool Proceed with Chiral Pool Synthesis chiral_pool->use_chiral_pool Yes chiral_auxiliary Use a Chiral Auxiliary -based approach asymmetric_catalysis->chiral_auxiliary No use_asymmetric_catalysis Employ Asymmetric Catalysis asymmetric_catalysis->use_asymmetric_catalysis Yes end Optimized Synthetic Route chiral_auxiliary->end use_chiral_pool->end use_asymmetric_catalysis->end

Caption: Decision workflow for enantioselective synthesis strategy.

Q3: What are the common methods for constructing the piperidine ring in coniine synthesis?

A3: Several strategies are employed to form the piperidine ring:

  • Intramolecular Cyclization: This involves the cyclization of a linear precursor containing the nitrogen and the requisite carbon chain. Methods include reductive amination of 1,5-dicarbonyl compounds and intramolecular nucleophilic substitution.[10][11]

  • Ring-Closing Metathesis (RCM): A powerful method for forming cyclic olefins from acyclic dienes using ruthenium or molybdenum catalysts.[1][12][13]

  • Aza-Diels-Alder Reaction: A [4+2] cycloaddition to form a dihydropyridine ring, which can then be reduced to the piperidine.[1][14]

  • Hydrogenation of Pyridine Derivatives: The reduction of a substituted pyridine ring is a classical approach.[3]

Troubleshooting Guides

Issue 1: Low Yield in Ring-Closing Metathesis (RCM) Step

Q: I am experiencing low yields in my RCM reaction to form the piperidine precursor. What are the possible causes and solutions?

A: Low yields in RCM for nitrogen heterocycles are a common issue. Here is a troubleshooting workflow:

start Low RCM Yield check_catalyst Is the catalyst active? start->check_catalyst check_amine Is the amine protected? check_catalyst->check_amine Yes sol_catalyst Use fresh catalyst; consider a more robust catalyst (e.g., Grubbs II or III). check_catalyst->sol_catalyst No check_concentration Is the reaction concentration low enough (~0.002 M)? check_amine->check_concentration Yes sol_amine Protect the amine (e.g., with Boc or Ts group) to prevent catalyst poisoning. check_amine->sol_amine No check_impurities Are starting materials pure? check_concentration->check_impurities Yes sol_concentration Decrease concentration to favor intramolecular RCM over intermolecular dimerization. check_concentration->sol_concentration No sol_impurities Purify starting diene to remove potential catalyst poisons. check_impurities->sol_impurities No optimize Systematically optimize temperature, solvent, and reaction time. check_impurities->optimize Yes

Caption: Troubleshooting workflow for low-yield RCM reactions.

Electron-rich amines can act as poisons to the metal alkylidene catalysts used in RCM.[13] Therefore, protection of the nitrogen atom, typically as a carbamate (e.g., Boc) or sulfonamide (e.g., Ts), is often necessary. Additionally, RCM is an equilibrium-driven process, and at high concentrations, intermolecular oligomerization can compete with the desired intramolecular ring closure.[15] Using low catalyst loadings (50 to 250 ppm) can also be effective.[15][16]

Issue 2: Difficulty in Removing the N-Boc Protecting Group

Q: My N-Boc deprotection is sluggish or results in side products. What are some alternative methods?

A: While standard acidic conditions (e.g., TFA in DCM) are common for N-Boc removal, they can sometimes be too harsh for sensitive substrates. Here are some alternative protocols:

  • Tin(II) Triflate: Sn(OTf)₂ in CH₂Cl₂ provides a mild and efficient method for N-Boc deprotection of various amines, including amino acid derivatives.[17]

  • Oxalyl Chloride in Methanol: This system offers a mild procedure for deprotecting a wide range of N-Boc protected compounds at room temperature.[18][19]

  • Fluorinated Alcohols: Thermolytic deprotection using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective, with the reaction often accelerated by microwave irradiation.[20]

  • Boiling Water: For certain substrates, simply refluxing in water can provide a neutral and selective N-Boc deprotection.[21]

Issue 3: Poor Diastereoselectivity when Using a Chiral Auxiliary

Q: I am getting a low diastereomeric ratio in my key reaction using a chiral auxiliary. How can I improve this?

A: Poor diastereoselectivity can often be addressed by modifying the reaction conditions to enhance the steric or electronic differentiation between the two faces of the prochiral center.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and the transition state. A screen of different solvents is recommended.

  • Lewis Acids: In reactions involving enolates, the choice of Lewis acid can impact the chelation control and, consequently, the facial selectivity of the electrophilic attack.

  • Steric Bulk: Modifying the steric bulk of either the reagents or the protecting groups on the substrate can enhance the directing effect of the chiral auxiliary.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess (ee) or diastereomeric excess (de) for various synthetic strategies towards coniine, highlighting the effectiveness of different approaches.

Synthetic Strategy Key StepTarget EnantiomerOverall YieldEnantiomeric/Diastereomeric ExcessReference
Asymmetric Ring-Closing Metathesis (ARCM)(R)-coniineGoodGood enantioselectivity[1]
Reductive Photocyclization with Chiral Auxiliary(S)- and (R)-coniineN/A90% ee[1]
Aza-Diels-Alder with Chiral Zirconium Catalyst(S)-coniine (formal)GoodHigh ee[1]
Nucleophilic Addition to Amide with Chiral Auxiliary(R)-coniineGoodExcellent diastereoselectivity[1]
Reductive Cyanation of Chiral Pyridinium Salt(-)-coniineN/A>99:1 er[22]

Note: "Good" and "N/A" (Not Available) are used where specific quantitative data was not provided in the cited sources.

Experimental Protocols

Protocol 1: Ring-Closing Metathesis for N-Boc-2-propyl-1,2,3,6-tetrahydropyridine

This protocol is a representative procedure for the synthesis of a key intermediate for coniine analogues via RCM.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the acyclic diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.002 M.

  • Catalyst Addition: Add Grubbs' second-generation catalyst (0.02-0.05 eq) to the solution.

  • Reaction: Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[13]

  • Quenching: Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired tetrahydropyridine.[23]

The general workflow for an RCM-based synthesis is as follows:

start Acyclic Diene Precursor rcm Ring-Closing Metathesis (RCM) (e.g., Grubbs II catalyst) start->rcm intermediate Cyclic Olefin (Tetrahydropyridine) rcm->intermediate reduction Reduction of Double Bond (e.g., H2, Pd/C) intermediate->reduction deprotection Deprotection (if necessary) reduction->deprotection product Coniine Analogue (Piperidine) deprotection->product

Caption: General experimental workflow for RCM-based synthesis.
Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol provides a mild alternative for removing the N-Boc protecting group.[19]

  • Dissolution: In a dry round-bottom flask, dissolve the N-Boc protected piperidine (1.0 eq) in methanol (to ~0.1 M).

  • Reagent Addition: At room temperature, add oxalyl chloride (3.0 eq) dropwise to the stirred solution. An immediate exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The product is typically obtained as the hydrochloride salt and can be used as such or neutralized with a mild base and extracted.

  • Purification: If necessary, the free amine can be purified by column chromatography.[23]

References

Technical Support Center: Optimizing Coniine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of coniine from plant extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting coniine from Conium maculatum?

A1: The primary methods for coniine extraction include traditional techniques like steam distillation and solvent extraction based on acid-base principles. Modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also applicable and can offer improved efficiency, although specific data for coniine is less common than for other alkaloids like quinine.[1][2]

Q2: Which parts of the Conium maculatum plant have the highest concentration of coniine?

A2: The concentration of coniine and other related alkaloids varies depending on the age and developmental stage of the plant. Generally, the fruits (seeds) of the plant have the highest alkaloid content, particularly as they mature.[3][4] In the early stages of growth, γ-coniceine is the predominant alkaloid, which is then converted to coniine in the developing fruit.[2][4]

Q3: What is the general principle behind the acid-base extraction of coniine?

A3: The acid-base extraction of coniine, a basic alkaloid, relies on its differential solubility in acidic and basic solutions. In an acidic solution, coniine forms a salt which is soluble in the aqueous phase. By making the solution basic, the freebase coniine is liberated, which is less soluble in water and can be extracted into an organic solvent.[5]

Q4: How do modern extraction techniques like UAE and MAE improve yield and efficiency?

A4: Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds. Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of alkaloids. Both methods can significantly reduce extraction time and solvent consumption compared to traditional methods.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coniine Yield - Incorrect Plant Material: Using plant parts with low coniine concentration (e.g., young leaves instead of mature seeds).- Improper pH: Inefficient conversion of coniine to its salt or freebase form during acid-base extraction.- Solvent Inefficiency: Use of a solvent with poor solubility for coniine freebase.- Degradation: Prolonged exposure to high temperatures or harsh pH conditions.- Volatility: Loss of freebase coniine, which is volatile, during solvent evaporation.[5]- Plant Material: Use ripe Conium maculatum seeds for the highest coniine concentration.[6]- pH Control: Carefully monitor and adjust the pH during the acid-base extraction steps. A pH of 9.5-10.0 is recommended for the final extraction into an organic solvent.[5][6]- Solvent Selection: Use an appropriate organic solvent for extraction, such as ether or chloroform.[6][7]- Temperature Control: Avoid excessive heat during distillation and solvent evaporation steps. Use vacuum evaporation where possible to reduce the boiling point.[5]- Minimize Evaporation Time: Reduce the time the extract is exposed to air, especially when the coniine is in its freebase form.
Emulsion Formation during Liquid-Liquid Extraction - High concentration of surfactant-like compounds in the plant extract.- Vigorous shaking of the separatory funnel.- Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.- Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.- Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper.
Foaming during Steam Distillation - Overfilling the distillation flask. - Too rapid heating. - Presence of saponins or other foaming agents in the plant material.- Flask Size: Use a distillation flask that is no more than half to two-thirds full.- Heating Rate: Apply heat gradually to maintain a steady boil without excessive frothing.- Anti-foaming Agents: A few drops of a suitable anti-foaming agent can be added to the distillation mixture.
Impure Final Product - Co-extraction of other alkaloids and plant metabolites.- Incomplete separation of aqueous and organic phases.- Solvent contamination. - Purification: Further purification of the crude extract may be necessary. This can include techniques like chromatography.- Careful Separation: Ensure complete separation of the layers during liquid-liquid extraction. It may be better to leave a small amount of the desired layer behind to avoid contamination with the unwanted layer.- High-Purity Solvents: Use high-purity solvents to minimize contamination of the final product.

Data on Extraction Methods

While direct comparative studies on the yield of coniine using various modern extraction techniques are limited, data from the extraction of another alkaloid, quinine, provides a useful comparison of the efficiencies of different methods. This data can serve as a guide for what to expect when applying these techniques to coniine extraction.

Table 1: Comparison of Extraction Methods for Quinine from Cinchona officinalis Bark [1]

Extraction Method Solvent Temperature Time Yield (mg/g of dry plant material)
Microwave-Assisted Extraction (MAE) 65% Ethanol130°C34 min3.93 ± 0.11
Ultrasound-Assisted Extraction (UAE) 61% Ethanol25°C15 min2.81 ± 0.04
Soxhlet Extraction Methanol with 20% (v/v) diethyl amineBoiling point of solvent10 h2.01 ± 0.07

Note: This data is for quinine and is presented as a reference for the relative efficiencies of these extraction methods.

One study on the steam distillation of coniine from fresh Sarracenia flava (yellow pitcher plant) reported a yield of 5 mg of coniine from 45 kg of plant material, which is a very low yield and may not be representative of extraction from Conium maculatum seeds.[2]

Experimental Protocols

Steam Distillation of Coniine

This method is a classic and effective way to extract volatile alkaloids like coniine.

Methodology:

  • Plant Material Preparation: Fresh, ripe seeds of Conium maculatum are recommended for the highest yield.[6] The seeds should be crushed or coarsely ground to increase the surface area for extraction.

  • Alkalinization: The plant material is mixed with an alkaline solution, such as sodium carbonate or calcium hydroxide (lime), and water in a distillation flask.[5][6] This converts the coniine salt present in the plant into the volatile freebase form.

  • Steam Distillation: Steam is passed through the mixture. The volatile coniine freebase co-distills with the water and is collected in a receiving flask.

  • Acidification of Distillate: The collected distillate is then acidified with a dilute acid (e.g., sulfuric or hydrochloric acid) to convert the coniine back into its non-volatile salt form.[5][6]

  • Concentration: The acidified distillate is concentrated, often under reduced pressure, to decrease the volume.[5][6]

  • Purification (Acid-Base Extraction):

    • The concentrated aqueous solution is made basic (pH 9.5-10.0) with a strong base like sodium hydroxide.[5][6]

    • The aqueous solution is then extracted multiple times with an organic solvent such as diethyl ether or chloroform.[5][6][7]

    • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is carefully evaporated to yield the crude coniine.

Ultrasound-Assisted Extraction (UAE) of Alkaloids (General Protocol)

This protocol is a general guideline for UAE of alkaloids and can be optimized for coniine extraction.

Methodology:

  • Plant Material Preparation: Dried and finely powdered plant material (e.g., seeds of Conium maculatum) is used.

  • Solvent Selection: An appropriate solvent is chosen. For alkaloids, mixtures of ethanol or methanol with water are often effective.[1]

  • Extraction:

    • The powdered plant material is suspended in the chosen solvent in an extraction vessel.

    • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • Ultrasonication is applied for a specified time and at a specific temperature. These parameters (e.g., 15-30 minutes at 25-40°C) need to be optimized for maximum yield.[1]

  • Separation: The mixture is centrifuged or filtered to separate the solid plant material from the liquid extract.

  • Purification: The resulting extract, which contains the alkaloids, can then be further purified using techniques such as acid-base extraction and chromatography.

Visualizations

Biosynthesis of Coniine

The following diagram illustrates the key steps in the biosynthesis of coniine in Conium maculatum.

Coniine_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Transamination and Cyclization cluster_2 Reduction Butyryl-CoA Butyryl-CoA PKS Polyketide Synthase Butyryl-CoA->PKS Malonyl-CoA_1 2x Malonyl-CoA Malonyl-CoA_1->PKS 5-Keto-octanal 5-Keto-octanal PKS->5-Keto-octanal Transaminase Transaminase 5-Keto-octanal->Transaminase L-Alanine L-Alanine L-Alanine->Transaminase 5-Oxooctylamine 5-Oxooctylamine Transaminase->5-Oxooctylamine gamma-Coniceine γ-Coniceine 5-Oxooctylamine->gamma-Coniceine Non-enzymatic cyclization CR γ-Coniceine Reductase (NADPH-dependent) gamma-Coniceine->CR Coniine Coniine CR->Coniine

Caption: Biosynthetic pathway of coniine in Conium maculatum.

Experimental Workflow: Steam Distillation

This diagram outlines the major steps involved in the steam distillation and subsequent purification of coniine.

Steam_Distillation_Workflow cluster_0 Extraction cluster_1 Purification A 1. Plant Material (Crushed Seeds) B 2. Alkalinization (e.g., with Na2CO3) A->B C 3. Steam Distillation B->C D 4. Collect Distillate (Water + Coniine Freebase) C->D E 5. Acidify Distillate (e.g., with H2SO4) D->E F 6. Concentrate Solution (Vacuum Evaporation) E->F G 7. Basify Solution (pH 9.5-10.0 with NaOH) F->G H 8. Liquid-Liquid Extraction (with Ether) G->H I 9. Dry & Evaporate Solvent H->I J Crude Coniine I->J

Caption: Workflow for coniine extraction via steam distillation.

Logical Relationship: Acid-Base Extraction Principle

This diagram illustrates the logical relationship of coniine's solubility based on pH, which is the core principle of acid-base extraction.

Acid_Base_Principle cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) A Coniine (Freebase) + Acid (H+) B Coniine Salt (Coniine-H+) - Water Soluble - Organic Solvent Insoluble A->B Protonation C Coniine Salt (Coniine-H+) + Base (OH-) B->C pH Increase D Coniine (Freebase) - Water Insoluble - Organic Solvent Soluble C->D Deprotonation D->A pH Decrease

Caption: Principle of acid-base extraction for coniine.

References

Technical Support Center: Storage and Handling of Coniine Freebase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper storage and handling of coniine freebase to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is coniine freebase and why is its stability a concern?

A1: Coniine is a piperidine alkaloid, historically known as the toxic component of poison hemlock. In its freebase form, it is a valuable chiral building block in synthetic chemistry. However, as a secondary amine, coniine freebase is susceptible to degradation, primarily through oxidation and polymerization, which can impact the purity and efficacy of experimental results.

Q2: What are the primary degradation pathways for coniine freebase?

A2: The two main degradation pathways for coniine freebase are:

  • Oxidation: Coniine can be oxidized to γ-coniceine, which involves the formation of a carbon-nitrogen double bond within the piperidine ring. This is a common degradation route, especially in the presence of air.

  • Polymerization: Like many amines, coniine freebase can slowly polymerize, especially upon exposure to air and light at room temperature. The exact mechanism is not well-documented for coniine specifically but is a known phenomenon for piperidine alkaloids.

Q3: What are the ideal storage conditions for coniine freebase?

A3: To minimize degradation, coniine freebase should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It should also be protected from light.

Q4: Can I use any antioxidants to improve the stability of coniine freebase?

A4: Yes, the use of antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can help to mitigate oxidative degradation. These phenolic antioxidants act as radical scavengers, interrupting the oxidation process. It is recommended to use them at low concentrations (e.g., 0.01-0.1%).

Q5: How can I detect degradation of my coniine freebase sample?

A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, increased viscosity) or through analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify coniine and its primary degradation product, γ-coniceine.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in GC-MS/NMR analysis of a stored sample. Degradation of coniine freebase.1. Confirm the identity of the new peaks. The major degradation product is likely γ-coniceine. 2. Review your storage conditions. Ensure the sample was stored at 4°C, under an inert atmosphere, and protected from light. 3. Consider repurifying the sample if the impurity level is unacceptable.
Reduced yield in a reaction using stored coniine freebase. Loss of active starting material due to degradation.1. Quantify the purity of your coniine freebase sample using a suitable analytical method (e.g., qNMR or GC with an internal standard). 2. Adjust the stoichiometry of your reaction based on the actual purity of the starting material. 3. For future experiments, use freshly purified coniine freebase or material that has been stored under optimal conditions.
Visible color change (e.g., yellowing) or increased viscosity of the coniine freebase. Significant oxidation and/or polymerization has occurred.1. The sample is likely highly degraded and may not be suitable for use in sensitive applications. 2. It is recommended to discard the degraded sample and obtain a fresh batch. 3. Implement stringent storage protocols for the new sample immediately upon receipt.

Data Presentation

Table 1: Expected Stability of Coniine Freebase Under Various Storage Conditions Over 6 Months.*

Storage ConditionTemperatureAtmosphereLight ExposureExpected Purity (%)
Optimal 4°CInert (Argon/Nitrogen)Dark>98%
Sub-optimal 1 4°CAirDark90-95%
Sub-optimal 2 Room Temperature (~25°C)Inert (Argon/Nitrogen)Dark85-90%
Sub-optimal 3 4°CInert (Argon/Nitrogen)Ambient Light90-95%
Poor Room Temperature (~25°C)AirAmbient Light<80%

*Disclaimer: The values presented in this table are illustrative estimates based on the known chemical properties of coniine and general principles of amine stability. Actual degradation rates may vary depending on the initial purity of the sample and the specific storage container used.

Experimental Protocols

Protocol 1: Stability Testing of Coniine Freebase
  • Sample Preparation: Aliquot pure coniine freebase into several amber glass vials. For samples to be stored under an inert atmosphere, flush the vials with argon or nitrogen before sealing with a septum cap. For samples with an antioxidant, add BHT or BHA to a final concentration of 0.05% (w/w) and mix thoroughly.

  • Storage: Place the vials in controlled storage conditions as outlined in Table 1.

  • Time Points: At designated time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition for analysis.

  • Analysis: Analyze the purity of the coniine freebase in each sample using the GC-MS protocol detailed below.

  • Data Recording: Record the percentage of coniine and any degradation products at each time point for each storage condition.

Protocol 2: GC-MS Analysis of Coniine and γ-Coniceine
  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject a 1 µL sample of a dilute solution of the coniine freebase in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 300.

  • Data Analysis: Identify coniine and γ-coniceine based on their retention times and mass spectra. Quantify the relative peak areas to determine the percentage of each component.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Coniine Freebase Degradation start Start: Experiment with Stored Coniine Freebase issue Unexpected Experimental Outcome? start->issue check_purity Analyze Sample Purity (GC-MS/TLC) issue->check_purity Yes end_good Proceed with Experiment issue->end_good No degraded Degradation Confirmed? check_purity->degraded review_storage Review Storage Conditions: - Temperature (4°C?) - Atmosphere (Inert?) - Light (Protected?) degraded->review_storage Yes degraded->end_good No re_purify Repurify Coniine Freebase review_storage->re_purify adjust_stoichiometry Adjust Reaction Stoichiometry review_storage->adjust_stoichiometry discard Discard and Use Fresh Sample review_storage->discard re_purify->end_good adjust_stoichiometry->end_good implement_protocols Implement Strict Storage Protocols discard->implement_protocols end_bad End of Troubleshooting implement_protocols->end_bad

Caption: Troubleshooting workflow for addressing issues related to coniine freebase degradation.

References

Technical Support Center: Overcoming Solubility Limitations of Coniine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of coniine hydrochloride in physiological buffers.

Troubleshooting Guide

Researchers may encounter precipitation or incomplete dissolution of this compound when preparing solutions in physiological buffers for in vitro and in vivo experiments. This guide provides potential causes and recommended solutions to overcome these solubility limitations.

Issue: Precipitation of this compound in Physiological Buffers (e.g., PBS, pH 7.4)

Potential Cause 1: pH-Dependent Solubility

Coniine is a weak base, and its hydrochloride salt is more soluble in acidic conditions. Physiological buffers, typically at a pH of ~7.4, can shift the equilibrium towards the less soluble free base form of coniine, leading to precipitation.

Recommended Solutions:

  • pH Adjustment: For in vitro assays where slight pH variations are tolerable, adjusting the pH of the buffer to a more acidic range (e.g., pH 6.0-7.0) can significantly improve solubility. However, it is crucial to assess the impact of pH changes on cell viability and experimental outcomes.

  • Use of Acidic Buffers: If the experimental design permits, consider using a buffer system with a lower pH.

Potential Cause 2: Insufficient Solubilizing Agent

Physiological buffers alone may not be sufficient to maintain this compound in solution at higher concentrations.

Recommended Solutions:

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent can enhance solubility. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[1] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization.

Potential Cause 3: Temperature Effects

The solubility of some compounds can be temperature-dependent.

Recommended Solution:

  • Temperature Control: Gently warming the buffer during dissolution may improve solubility.[1] However, the thermal stability of this compound should be considered.

Potential Cause 4: High Final Concentration

The desired final concentration of this compound may exceed its solubility limit in the chosen buffer.

Recommended Solution:

  • Determine Maximum Soluble Concentration: Perform a solubility test to determine the maximum achievable concentration of this compound in your specific physiological buffer.

  • Lower the Working Concentration: If experimentally feasible, use a lower final concentration of the compound.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in water without any issues, but it precipitates when I dilute it in Phosphate-Buffered Saline (PBS). Why is this happening?

A1: This is a common observation for hydrochloride salts of weak bases. While this compound is readily soluble in water, the pH of PBS (typically around 7.4) is higher than that of a simple aqueous solution of the salt. This higher pH can cause the protonated, more soluble form of coniine to convert to its neutral, less soluble free base form, leading to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a suitable solvent.[2] this compound is reported to be soluble in DMSO at a concentration of 27.50 mg/mL (167.99 mM), and sonication is recommended to aid dissolution.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1][3] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q4: Can I adjust the pH of my physiological buffer to improve this compound solubility?

A4: Yes, lowering the pH of the buffer will generally increase the solubility of this compound. However, it is critical to consider the pH sensitivity of your experimental system (e.g., cells, proteins). Any pH adjustment should be done cautiously, and the final pH of the solution should be measured and reported.

Q5: Are there alternatives to co-solvents for improving solubility?

A5: Yes, cyclodextrins are a widely used alternative. They can encapsulate the hydrophobic coniine molecule, forming a water-soluble inclusion complex. This can be a good option if you need to avoid organic solvents in your experiment.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityNotes
WaterSoluble[4]Specific quantitative data in pure water is not readily available, but salts are generally water-soluble.
AlcoholSoluble[4]Miscible in all proportions.[4]
DMSO27.50 mg/mL (167.99 mM)[2]Sonication is recommended to aid dissolution.[2]
Physiological Buffer (e.g., PBS pH 7.4)Limited (prone to precipitation)Solubility is pH-dependent; the free base is less soluble.

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution in bufferpH of the buffer is too high, leading to the formation of the less soluble free base.Lower the pH of the buffer (if experimentally permissible).
Final concentration exceeds solubility limit.Decrease the final working concentration or use a solubilizing agent.
Cloudiness or precipitate forms over timeSlow precipitation of the free base.Prepare fresh solutions before each experiment.
Instability of the compound in the buffer.Assess the stability of this compound in the buffer at the experimental temperature.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound in Physiological Buffer

This protocol outlines a method to determine the equilibrium solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C).

Materials:

  • This compound

  • Physiological buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Shaking incubator or water bath at 37°C

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the physiological buffer in a sealed vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in a shaking incubator or water bath set at 37°C.

  • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • After equilibration, carefully withdraw a sample of the supernatant, avoiding any undissolved solid.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of coniine in the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Preparation of a this compound Solution using a Co-solvent

This protocol describes the preparation of a working solution of this compound in a physiological buffer using DMSO as a co-solvent.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Physiological buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Prepare the Working Solution:

    • Pre-warm the physiological buffer to 37°C.

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed buffer to achieve the desired final concentration.

    • It is crucial to add the stock solution to the buffer and not the other way around.

    • Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (e.g., <0.5% for cell culture).

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine the Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Dissolve the Cyclodextrin: In a beaker, dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Add this compound: Slowly add the calculated amount of this compound to the cyclodextrin solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin complex.

  • Reconstitution: The resulting powder can be dissolved in the desired physiological buffer. The solubility of this complex will be significantly higher than that of this compound alone.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_dilution Dilution in Buffer cluster_check Solubility Check cluster_outcome Outcome start Coniine HCl Powder stock Prepare Stock in DMSO start->stock dilution Stepwise Dilution (Vortexing) stock->dilution Add dropwise buffer Pre-warmed Physiological Buffer buffer->dilution visual Visual Inspection (Precipitation?) dilution->visual clear Clear Solution (Ready for experiment) visual->clear No precipitate Precipitate (Troubleshoot) visual->precipitate Yes

Caption: Experimental workflow for preparing this compound solutions.

nAChR_signaling Coniine Coniine nAChR Nicotinic Acetylcholine Receptor (nAChR) Coniine->nAChR Antagonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx PI3K PI3K Ca_Influx->PI3K Activation Akt Akt PI3K->Akt Phosphorylation Downstream Downstream Cellular Responses (e.g., Neuroprotection) Akt->Downstream Signaling Cascade

Caption: Simplified nAChR signaling pathway affected by coniine.

References

Technical Support Center: Coniine Racemic Mixture Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the resolution of racemic coniine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic (±)-coniine?

The most common and effective methods for resolving racemic coniine are classical chemical resolution using chiral resolving agents, preparative chiral chromatography, and enzymatic resolution. Classical resolution with (+)-tartaric acid is a well-established technique that relies on the fractional crystallization of diastereomeric salts.

Q2: Which chiral resolving agent is most effective for classical resolution?

L-(+)-tartaric acid is the most historically significant and widely used resolving agent for coniine. It forms diastereomeric salts with (R)-(-)-coniine and (S)-(+)-coniine that have different solubilities, allowing for their separation. L-(+)-mandelic acid has also been reported as an effective agent.

Q3: How can I determine the enantiomeric excess (ee) of my resolved sample?

Enantiomeric excess is typically determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). Polarimetry, which measures the specific rotation of the sample, can also provide a good indication of enantiomeric purity when compared to the known values for pure enantiomers.

Q4: What are the expected specific rotation values for the pure coniine enantiomers?

The reported specific rotation values can vary slightly based on the solvent and concentration. However, benchmark values are typically around:

  • (S)-(+)-coniine: [α]D ≈ +8.4°

  • (R)-(-)-coniine: [α]D ≈ -8.4°

Q5: What are the advantages of enzymatic resolution over classical methods?

Enzymatic resolution offers high enantioselectivity under mild reaction conditions, which can minimize the risk of racemization or degradation of the substrate. This method can lead to very high enantiomeric excess and is often more environmentally friendly than classical approaches that may use stoichiometric amounts of resolving agents derived from natural sources.

Troubleshooting Guides

Classical Resolution via Fractional Crystallization

This method involves reacting racemic coniine with a chiral acid (e.g., L-(+)-tartaric acid) to form diastereomeric salts, which are then separated based on their differential solubility.

Problem 1: Low Yield of Diastereomeric Salt Crystals

  • Possible Cause 1: Suboptimal Solvent Choice. The solubility of the diastereomeric salts is highly dependent on the solvent system.

    • Solution: Ethanol is a commonly used solvent for the crystallization of coniine tartrate salts. If crystallization is poor, try adjusting the solvent polarity by using mixtures, such as ethanol/water or methanol/acetone, or by changing the concentration of the solution.

  • Possible Cause 2: Solution is Not Saturated. Crystallization will not occur if the solution is too dilute.

    • Solution: Carefully concentrate the solution by slow evaporation of the solvent. Avoid rapid heating, which could lead to oiling out or decomposition. Seeding the solution with a previously obtained crystal can help induce crystallization.

  • Possible Cause 3: Impurities Present. Impurities in the racemic coniine or the resolving agent can inhibit crystal formation.

    • Solution: Ensure the starting (±)-coniine is purified (e.g., by distillation) before beginning the resolution process. Use a high-purity grade of the chiral resolving agent.

Problem 2: Low Enantiomeric Excess (ee) After Recrystallization

  • Possible Cause 1: Insufficient Number of Recrystallizations. A single crystallization is often not enough to achieve high enantiomeric purity.

    • Solution: Perform multiple recrystallization steps. After each step, isolate the crystals, regenerate a small amount of the free base, and measure the specific rotation or ee by chiral GC/HPLC to monitor progress. Continue recrystallizing until the optical rotation or ee value stabilizes.

  • Possible Cause 2: Co-precipitation of the More Soluble Diastereomer. If cooling occurs too rapidly, the more soluble diastereomeric salt can precipitate along with the desired less soluble salt.

    • Solution: Allow the solution to cool slowly and undisturbed over several hours or even days. A gradual temperature gradient promotes the formation of well-defined crystals of the less soluble salt.

  • Possible Cause 3: Racemization During Free Base Regeneration. The process of liberating the enantiomerically enriched coniine from its salt using a strong base can potentially cause racemization if harsh conditions (e.g., high heat) are used.

    • Solution: Perform the basification at a low temperature (e.g., 0-5 °C) using a suitable base like sodium hydroxide or potassium carbonate. Extract the free base promptly into an organic solvent and minimize exposure to high temperatures during solvent removal.

Preparative Chiral Chromatography

This technique separates enantiomers by passing the racemic mixture through a column containing a chiral stationary phase (CSP).

Problem: Poor Separation of Enantiomer Peaks

  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The choice of CSP is critical for achieving separation.

    • Solution: Screen different types of chiral columns. For amines like coniine, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or cyclodextrins are often effective.

  • Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase (solvents and additives) directly impacts resolution.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of alkanes (e.g., hexane) and alcohols (e.g., isopropanol). Adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and reduce tailing by blocking active sites on the stationary phase.

  • Possible Cause 3: Column Overloading. Injecting too much sample onto the column will cause peak broadening and loss of resolution.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.

Data Presentation

Table 1: Comparison of Coniine Resolution Methods

ParameterClassical Resolution (L-(+)-Tartaric Acid)Preparative Chiral HPLCEnzymatic Resolution
Resolving Agent Stoichiometric Chiral AcidChiral Stationary PhaseBiocatalyst (Enzyme)
Typical ee Achieved >95% after multiple recrystallizations>99%>99% (for one enantiomer)
Yield Theoretically max 50% per enantiomerHigh recovery (>90%)Theoretically max 50% (for kinetic resolution)
Scalability Readily scalable to large quantitiesCan be challenging and expensive to scaleScalable, dependent on enzyme cost/stability
Primary Challenge Multiple, labor-intensive recrystallization stepsHigh cost of CSP and solventsEnzyme screening and optimization

Experimental Protocols

Protocol 1: Classical Resolution of (±)-Coniine using L-(+)-Tartaric Acid

This protocol is a generalized procedure based on classical methods.

  • Salt Formation:

    • Dissolve 10.0 g of racemic (±)-coniine in 150 mL of ethanol.

    • In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of hot ethanol.

    • Slowly add the hot tartaric acid solution to the coniine solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then let it stand for 24 hours. The less soluble diastereomeric salt, (R)-(-)-coniine-(+)-tartrate, will preferentially crystallize.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization:

    • Redissolve the collected crystals in a minimum amount of hot ethanol and allow them to recrystallize slowly.

    • Repeat this process until the specific rotation of the salt (or the regenerated free base) is constant.

  • Regeneration of Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Cool the solution in an ice bath and make it alkaline (pH > 11) by adding a 20% sodium hydroxide solution.

    • Extract the liberated (R)-(-)-coniine with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified enantiomer.

  • Isolation of the Other Enantiomer:

    • The (S)-(+)-coniine enantiomer can be recovered from the mother liquor from the initial crystallization by following a similar regeneration and purification procedure.

Visualizations

G cluster_workflow Workflow for Classical Resolution of Coniine start Racemic (±)-Coniine + L-(+)-Tartaric Acid mix Mix in Ethanol (Salt Formation) start->mix cool Slow Cooling & Crystallization mix->cool filter Filtration cool->filter crystals Crystals: (R)-(-)-Coniine-(+)-Tartrate (Less Soluble) filter->crystals Solid mother_liquor Mother Liquor: Enriched in (S)-(+)-Coniine-(+)-Tartrate (More Soluble) filter->mother_liquor Liquid recrystallize Recrystallize (Repeat until pure) crystals->recrystallize base_s Add Base (NaOH) Regenerate Free Base mother_liquor->base_s base_r Add Base (NaOH) Regenerate Free Base recrystallize->base_r end_r Pure (R)-(-)-Coniine base_r->end_r end_s Enriched (S)-(+)-Coniine base_s->end_s

Caption: Workflow diagram for the classical resolution of coniine using fractional crystallization.

G cluster_troubleshooting Troubleshooting Logic: Low Enantiomeric Excess (ee) start Low ee Measured q1 Was cooling done slowly? start->q1 s1 Action: Re-dissolve and cool slowly over several hours to avoid co-precipitation. q1->s1 No q2 How many recrystallization steps were performed? q1->q2 Yes end Purity Improved s1->end s2 Action: Perform additional recrystallization steps. Monitor ee after each step. q2->s2 Only one q3 Were harsh conditions used during free base regeneration? q2->q3 Multiple s2->end s3 Action: Regenerate base at low temperature (0-5 °C) to prevent racemization. q3->s3 Yes (e.g., high heat) q3->end No s3->end

Caption: Decision tree for troubleshooting low enantiomeric excess in classical resolution.

Technical Support Center: Troubleshooting Inconsistent Results in Coniine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during coniine bioassays.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve inconsistencies in your coniine bioassay results.

Question: Why am I observing high variability between replicate wells in my cell-based assay?

Possible Causes and Solutions:

  • Inconsistent Cell Seeding:

    • Diagnosis: Are you observing a pattern where wells seeded first have more cells than wells seeded last? Is there significant variation in cell confluence across the plate before treatment?

    • Solution: Ensure your cell suspension is homogenous by gently pipetting or swirling the flask before and during plating. Use calibrated pipettes for accurate and consistent dispensing of the cell suspension into each well.

  • Edge Effects:

    • Diagnosis: Are the outer wells of your multi-well plate showing results that are consistently different from the inner wells? This is often due to increased evaporation in the peripheral wells.

    • Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to maintain a humid environment across the plate.

  • Inconsistent Treatment Application:

    • Diagnosis: Is there a possibility of slight variations in the volume or timing of coniine application to each well?

    • Solution: Use a multichannel pipette for adding reagents to the plate to ensure consistency. Be systematic and efficient in your plate handling to minimize time-dependent variations.

  • Cell Health and Passage Number:

    • Diagnosis: Are your cells healthy and within their optimal passage number range? High passage numbers can lead to phenotypic drift and inconsistent responses.

    • Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell health and morphology.

Question: My dose-response curve for coniine is not sigmoidal or shows poor correlation.

Possible Causes and Solutions:

  • Incorrect Concentration Range:

    • Diagnosis: Is your concentration range too narrow or not centered around the expected IC50 value?

    • Solution: Perform a wider range-finding experiment to determine the optimal concentration range for your specific cell line and assay conditions. Based on published data, the IC50 for coniine can vary significantly depending on the biological system.[1][2]

  • Coniine Stability:

    • Diagnosis: Coniine is a relatively stable alkaloid, but its stability in your specific cell culture medium and conditions should be considered.[3]

    • Solution: Prepare fresh dilutions of coniine for each experiment from a concentrated stock solution. Limit the exposure of the compound to light and air.[4]

  • Assay Incubation Time:

    • Diagnosis: Is the incubation time with coniine appropriate for the biological question you are asking?

    • Solution: Optimize the incubation time. For acute effects on nicotinic acetylcholine receptors (nAChRs), shorter incubation times may be sufficient. For assessing cytotoxicity, a longer incubation (e.g., 24-72 hours) may be necessary.

Question: I am seeing unexpected or no effect of coniine in my assay.

Possible Causes and Solutions:

  • Choice of Coniine Enantiomer:

    • Diagnosis: Are you using the racemic mixture or a specific enantiomer of coniine? The (R)-(-)-coniine enantiomer is generally more biologically active than the (S)-(+)-enantiomer.[5]

    • Solution: Ensure you are using the appropriate form of coniine for your experiment and be consistent across all assays. The relative potencies of the enantiomers have been demonstrated to be different both in vitro and in vivo.[6]

  • Cell Line and Receptor Expression:

    • Diagnosis: Does your chosen cell line express the appropriate subtype of nicotinic acetylcholine receptor (nAChR) to be affected by coniine? Coniine primarily acts on nAChRs at the neuromuscular junction.[7] The TE-671 cell line, which expresses human fetal muscle-type nAChRs, is a suitable model.[6][8]

    • Solution: Verify the expression of the target receptor in your cell line using techniques like qPCR or western blotting.

  • Assay Sensitivity:

    • Diagnosis: Is your assay sensitive enough to detect the effects of coniine at the concentrations you are using?

    • Solution: Consider using a more sensitive readout or a different assay type. For example, a functional assay measuring changes in membrane potential or muscle cell contraction may be more sensitive than a simple cell viability assay for detecting acute effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of coniine?

Coniine is a neurotoxin that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[3] It blocks the binding of acetylcholine, preventing depolarization of the postsynaptic membrane at the neuromuscular junction, which leads to muscle paralysis.[5]

Q2: Which enantiomer of coniine is more potent?

The (R)-(-)-enantiomer of coniine is the more biologically active and toxic of the two enantiomers.[5] Studies have shown that (-)-coniine has a higher potency in vitro on TE-671 cells expressing human fetal nicotinic neuromuscular receptors and a lower LD50 in mice compared to (+)-coniine.[6]

Q3: What are the expected IC50 and LD50 values for coniine?

The inhibitory concentration (IC50) and lethal dose (LD50) of coniine can vary depending on the biological system and the specific enantiomer used. Below is a summary of some reported values.

CompoundAssay SystemValue (mg/kg or M)Reference
(-)-ConiineMouse Bioassay (LD50)7.0 mg/kg[6]
(+/-)-ConiineMouse Bioassay (LD50)7.7 mg/kg[6]
(+)-ConiineMouse Bioassay (LD50)12.1 mg/kg[6]
ConiineRat Anococcygeus Muscle (Nitrergic, -logIC50)3.79 ± 0.11 M[1]
ConiineRat Anococcygeus Muscle (Noradrenergic, -logIC50)4.57 ± 0.12 M[1]
ConiineGuinea-Pig Atrium (-logIC50)4.47 ± 0.12 M[1]

Q4: What cell lines are suitable for coniine bioassays?

The TE-671 cell line, which is derived from a human rhabdomyosarcoma and expresses fetal muscle-type nAChRs, is a well-established model for studying the effects of coniine.[6][8] Other cell lines expressing relevant nAChR subtypes could also be used, but their suitability should be validated.

Experimental Protocols

Detailed Methodology: Cell Viability (MTT) Assay for Coniine Cytotoxicity

This protocol is a general guideline for assessing the cytotoxic effects of coniine on a cell line such as TE-671.

  • Cell Seeding:

    • Culture TE-671 cells in appropriate media and conditions.

    • Harvest cells using standard trypsinization methods.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of coniine in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the coniine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the coniine concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Coniine Bioassays start Inconsistent Results Observed var_check High Variability Between Replicates? start->var_check dr_check Poor Dose-Response Curve? start->dr_check effect_check Unexpected or No Effect? start->effect_check seed Inconsistent Cell Seeding? var_check->seed Yes conc_range Incorrect Concentration Range? dr_check->conc_range Yes enantiomer Incorrect Enantiomer? effect_check->enantiomer Yes edge_effect Edge Effects? seed->edge_effect No sol_seed Solution: Homogenize cell suspension, use calibrated pipettes. seed->sol_seed Yes treat_app Inconsistent Treatment Application? edge_effect->treat_app No sol_edge Solution: Avoid outer wells, fill with media. edge_effect->sol_edge Yes sol_treat Solution: Use multichannel pipette, be systematic. treat_app->sol_treat Yes end Resolved sol_seed->end sol_edge->end sol_treat->end stability Coniine Stability Issues? conc_range->stability No sol_conc Solution: Perform range-finding experiment. conc_range->sol_conc Yes inc_time Inappropriate Incubation Time? stability->inc_time No sol_stability Solution: Prepare fresh dilutions. stability->sol_stability Yes sol_time Solution: Optimize incubation time. inc_time->sol_time Yes sol_conc->end sol_stability->end sol_time->end cell_line Inappropriate Cell Line? enantiomer->cell_line No sol_enantiomer Solution: Use (R)-(-)-coniine for higher potency. enantiomer->sol_enantiomer Yes sensitivity Insufficient Assay Sensitivity? cell_line->sensitivity No sol_cell Solution: Use cell line with nAChR expression (e.g., TE-671). cell_line->sol_cell Yes sol_sensitivity Solution: Use a more sensitive assay (e.g., functional assay). sensitivity->sol_sensitivity Yes sol_enantiomer->end sol_cell->end sol_sensitivity->end

Caption: A flowchart to guide researchers in troubleshooting inconsistent results in coniine bioassays.

Coniine_Signaling_Pathway Coniine's Mechanism of Action at the Neuromuscular Junction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening of Depolarization Membrane Depolarization (Inhibited) IonChannel->Depolarization Leads to Contraction Muscle Contraction (Inhibited) Depolarization->Contraction Prevents Coniine Coniine Coniine->nAChR Blocks

Caption: Coniine acts as an antagonist at the nAChR, preventing muscle contraction.

Experimental_Workflow Experimental Workflow for Coniine Cytotoxicity Assay start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Prepare serial dilutions of coniine step2->step3 step4 Treat cells with coniine dilutions step3->step4 step5 Incubate for 24-72 hours step4->step5 step6 Add MTT reagent step5->step6 step7 Incubate for 2-4 hours step6->step7 step8 Add solubilization solution step7->step8 step9 Read absorbance at 570 nm step8->step9 step10 Analyze data and determine IC50 step9->step10 end End step10->end

Caption: A step-by-step workflow for conducting a coniine cytotoxicity assay using the MTT method.

References

stabilization of coniine for use as an analytical reference standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coniine analytical reference standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for coniine reference standards?

A: The primary degradation pathway for coniine, a secondary amine, is oxidation. The free base form is known to slowly oxidize when exposed to air.[1] This can result in the formation of γ-coniceine, its biosynthetic precursor, which differs by a carbon-nitrogen double bond in the piperidine ring.[1][2] Additionally, the free base may undergo slow polymerization at room temperature.[3]

Q2: What are the recommended storage and handling procedures for coniine analytical standards?

A: Proper storage and handling are crucial to maintain the integrity of coniine standards.

  • Temperature: It is recommended to store coniine standards in a refrigerator at 4°C[3] or between 2°C and 8°C.[4] For the more stable hydrochloride salt, storage at -20°C is also a common practice.[5]

  • Atmosphere: Store the standard in a cool, dry, and well-ventilated area.[3][6] Keep containers tightly sealed to prevent exposure to air and moisture.

  • Light: To prevent potential photodegradation, store the standard in an amber glass vial or otherwise protected from light.[5][7]

  • Containers: Use glass containers with secure seals, such as micro reaction vessels with Mininert® valves or vials with PTFE-lined caps, to minimize evaporation and contamination.[7] Avoid the use of plastic containers as they may interact with the analyte.[4]

  • Handling Volatile Standards: Coniine is volatile. To prevent loss of material, it is important to keep the standard at its recommended storage temperature until the moment of use.[7] Warming the container to room temperature before opening can lead to significant evaporative loss.[7] It is also good practice to cool the receiving vessel before transferring the standard.[7]

Q3: Should I use the coniine freebase or the hydrochloride salt as a reference standard?

A: The choice between the freebase and the hydrochloride salt depends on the specific application and analytical method. However, for use as a reference standard, the hydrochloride salt is generally recommended for the following reasons:

  • Enhanced Stability: Alkaloid salts are typically more stable than their freebase counterparts.[8] Coniine hydrochloride has a significantly higher melting point than the freebase, indicating greater thermal stability, and is described as stable under recommended storage conditions.[1]

  • Improved Solubility: While coniine freebase is soluble in organic solvents, its solubility in water is limited.[1] The hydrochloride salt form generally offers superior solubility in aqueous solutions, which can be advantageous for preparing stock solutions and for analyses using reverse-phase chromatography.[8][9]

Q4: What are the common impurities that might be present in a coniine reference standard?

A: The most common process-related impurity and potential degradation product is γ-coniceine .[1][2][10] Other related alkaloids that could potentially be present from the manufacturing process, if derived from a natural source, include N-methylconiine .[10]

Q5: How can I assess the purity and stability of my coniine reference standard?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity and stability of a coniine reference standard.[11][12] This involves developing a chromatographic method that can separate coniine from its potential impurities and degradation products. The stability is then evaluated by subjecting the standard to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) and observing any changes in the purity profile over time.

Data Presentation

Table 1: Comparison of Coniine Freebase and Hydrochloride Salt Properties

Property(S)-(+)-Coniine (Freebase)(±)-Coniine Hydrochloride
Molecular Formula C₈H₁₇N[1]C₈H₁₈ClN[5]
Molecular Weight 127.23 g/mol [10]163.69 g/mol [5]
Melting Point -2 °C[10]220 °C[1]
Boiling Point 166 °C[10]Not applicable
Appearance Colorless alkaline liquid[1]Crystalline solid[1]
Aqueous Solubility Slightly soluble (1 in 90 parts cold water)[1]Soluble[1][8]
Organic Solvent Solubility Readily soluble in alcohol and ether[1]Soluble in alcohol[1]
Stability Slowly oxidizes in air; may polymerize[1][3]More stable than freebase[8]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in the chromatogram. 1. Degradation: The standard may have degraded due to improper storage or handling. The primary degradation product to suspect is γ-coniceine.[2] 2. Contamination: The solvent or glassware may be contaminated.1. Analyze the mass spectrum of the unexpected peak to identify it. Compare the retention time with a known standard of γ-coniceine if available. 2. Prepare fresh solutions using high-purity solvents and meticulously clean glassware. 3. Review storage conditions and handling procedures.
Decreased concentration of the standard over time. 1. Volatility: Coniine is volatile, and analyte may have been lost due to evaporation from a poorly sealed container or from repeated warming and cooling cycles.[7] 2. Degradation: The standard has degraded over time.1. Ensure the container is properly sealed. For long-term use, aliquot the standard into smaller, single-use vials. 2. Always handle the standard at its recommended storage temperature.[7] 3. Perform a purity analysis using a stability-indicating method to check for degradation products.
Difficulty dissolving the standard. 1. Incorrect Solvent: The chosen solvent may not be appropriate for the form of the standard (freebase vs. salt). 2. Low Temperature: Attempting to dissolve the standard at a very low temperature can hinder solubility.1. For coniine freebase, use organic solvents like methanol or ethanol.[1] For this compound, aqueous solutions or polar organic solvents are more suitable.[1][8] 2. Allow the standard and solvent to equilibrate to room temperature before attempting to dissolve, but be mindful of the volatility of the freebase.
Racemic mixture vs. enantiomer concerns. The biological activity of coniine enantiomers differs, with the (R)-(-)-enantiomer being more potent.[13] For applications where stereospecificity is critical, it is important to use the correct enantiomer.Verify the certificate of analysis to confirm if the standard is a racemic mixture or a specific enantiomer. If chiral separation is required, a suitable chiral chromatography method must be used.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Reference Standard

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability-indicating properties of an analytical method for this compound.

1. Objective: To identify the potential degradation products of this compound under various stress conditions and to ensure the analytical method can adequately separate these products from the parent compound.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Forced degradation chamber (oven, photostability chamber)

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

4. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid reference standard in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent to the target concentration for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

  • Example HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Evaluate the chromatograms for new peaks (degradation products) and a decrease in the area of the coniine peak.

  • Assess peak purity of the coniine peak in stressed samples using a PDA detector to ensure no co-eluting peaks.

Visualizations

Coniine_Degradation_Pathway Potential Degradation Pathway of Coniine Coniine Coniine (C8H17N) Gamma_Coniceine γ-Coniceine (C8H15N) Coniine->Gamma_Coniceine [O] Oxidation Oxidation (e.g., exposure to air) Oxidation->Coniine Stability_Testing_Workflow Experimental Workflow for Coniine Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Standard Prepare Coniine HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep_Standard->Acid Expose to stress conditions Base Base Hydrolysis (0.1N NaOH, 60°C) Prep_Standard->Base Expose to stress conditions Oxidation Oxidation (3% H2O2, RT) Prep_Standard->Oxidation Expose to stress conditions Thermal Thermal Stress (Solid, 105°C) Prep_Standard->Thermal Expose to stress conditions Photo Photolytic Stress (UV/Vis Light) Prep_Standard->Photo Expose to stress conditions HPLC_Analysis Analyze all samples by Stability-Indicating HPLC Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Chromatograms: - Purity - Degradation Products - Mass Balance HPLC_Analysis->Data_Evaluation Report Report Stability Profile Data_Evaluation->Report Troubleshooting_Tree Troubleshooting Out-of-Specification (OOS) Coniine Standard Start OOS Result for Coniine Standard Check_Purity Purity below specification? Start->Check_Purity Check_Concentration Concentration lower than expected? Check_Purity->Check_Concentration No Impurity_Profile Review impurity profile. Are there new/larger peaks? Check_Purity->Impurity_Profile Yes Handling_Review Review handling procedures. - Was container properly sealed? - Was standard warmed before opening? Check_Concentration->Handling_Review Yes Degradation Potential Degradation. - Review storage conditions (temp, light, air exposure). - Identify impurity (e.g., γ-coniceine). - Discard standard. Impurity_Profile->Degradation Yes Contamination Potential Contamination. - Check solvents, glassware. - Prepare fresh and re-analyze. Impurity_Profile->Contamination No Volatility_Issue Evaporation likely. - Use fresh aliquot or new standard. - Implement stricter handling protocols. Handling_Review->Volatility_Issue Yes Reanalyze Re-prepare and re-analyze. If still low, consider degradation. Handling_Review->Reanalyze No

References

Technical Support Center: Purification of Coniine from γ-Coniceine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation and purification of coniine from its biosynthetic precursor, γ-coniceine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating coniine from γ-coniceine?

A1: The primary challenges in separating coniine from γ-coniceine stem from their structural similarities and close physicochemical properties. Both are piperidine alkaloids with the same carbon skeleton. The key difference is the presence of a double bond in the piperidine ring of γ-coniceine, which is absent in the fully saturated ring of coniine. This leads to:

  • Similar Polarity: Their structural similarity results in comparable polarities, making chromatographic separation challenging.

  • Close Boiling Points: The boiling points of coniine (166 °C) and γ-coniceine (171 °C) are very close, which complicates separation by fractional distillation.[1][2]

  • Volatility: Both compounds are relatively volatile, which can lead to sample loss during processing.[1]

Q2: What are the principal methods for separating coniine and γ-coniceine?

A2: The most common methods for separating coniine and γ-coniceine are:

  • Preparative Column Chromatography: This is a widely used technique that separates compounds based on their differential adsorption to a stationary phase.

  • Fractional Distillation: This method separates liquids with close boiling points by repeated vaporization and condensation cycles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution chromatographic technique can provide excellent separation of structurally similar compounds.[3]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid supports, which can be beneficial for separating alkaloids that may irreversibly adsorb to silica or alumina.[3]

Q3: How can I monitor the progress of the separation?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of coniine and γ-coniceine. A suitable TLC system can help visualize the presence of each compound in the collected fractions. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both qualitative and quantitative analysis of the fractions.[4]

Troubleshooting Guides

Preparative Column Chromatography

Problem 1: Co-elution of coniine and γ-coniceine.

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation of these two closely related alkaloids.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems of varying polarity. A common starting point for alkaloid separation on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to reduce peak tailing.[5]

    • Gradient Elution: Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve compounds with similar retention times.

    • Stationary Phase Selection: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).[3]

Problem 2: Low yield of purified alkaloids.

  • Possible Cause: Irreversible adsorption of the alkaloids onto the stationary phase.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of a base like triethylamine or ammonium hydroxide into your mobile phase. This will compete with the basic alkaloids for active sites on the silica gel, reducing tailing and irreversible adsorption.[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Consider HSCCC: If irreversible adsorption remains a significant issue, High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative as it is a liquid-liquid separation method without a solid support.[6]

Fractional Distillation

Problem 1: Poor separation of coniine and γ-coniceine.

  • Possible Cause: Insufficient column efficiency for separating liquids with very close boiling points.

  • Troubleshooting Steps:

    • Increase Column Length: A longer fractionating column provides more surface area for repeated vaporization-condensation cycles (more theoretical plates), leading to better separation.[7]

    • Use a More Efficient Packing Material: The type of packing material in the fractionating column significantly impacts its efficiency. Materials with a high surface area, such as Vigreux indentations, Raschig rings, or metal sponges, are more effective than glass beads for separating close-boiling liquids.[7]

    • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensed vapor returned to the distillation pot to the vapor removed as distillate) improves separation but increases the distillation time. Finding the optimal reflux ratio is key to achieving good separation in a reasonable timeframe.[8]

    • Slow and Steady Heating: Heat the distillation flask slowly and evenly to maintain a steady distillation rate. This allows for proper equilibrium to be established within the column.[7]

Problem 2: Low recovery of the distilled alkaloids.

  • Possible Cause: The compounds are volatile and may be lost during the process.

  • Troubleshooting Steps:

    • Ensure a Sealed System: Check all joints and connections in the distillation apparatus to ensure they are well-sealed to prevent vapor loss.

    • Efficient Condenser: Use a condenser with a large surface area and an adequate flow of coolant to ensure all the vapor is condensed and collected.

    • Vacuum Distillation: While their atmospheric boiling points are relatively high, vacuum distillation can be employed to lower the boiling points and potentially reduce thermal degradation, although this requires careful control of the vacuum.[9]

Data Presentation

Table 1: Physicochemical Properties of Coniine and γ-Coniceine

PropertyConiineγ-ConiceineReference(s)
Molecular Formula C₈H₁₇NC₈H₁₅N[10]
Molecular Weight 127.23 g/mol 125.21 g/mol [2]
Boiling Point 166 °C171 °C[1][2]
Melting Point -2 °C-4.56 °C (predicted)[2]
Appearance Oily liquidOily liquid

Experimental Protocols

Protocol 1: Preparative Column Chromatography

This protocol provides a general guideline for the separation of coniine and γ-coniceine using silica gel column chromatography. Optimization will be required based on the specific mixture and desired purity.

1. Stationary Phase and Column Preparation:

  • Stationary Phase: Silica gel (60-200 mesh) is a common choice.
  • Column Packing:
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude mixture of coniine and γ-coniceine in a minimal amount of the initial mobile phase or a slightly more polar solvent.
  • Alternatively, for less soluble samples, adsorb the mixture onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding the silica gel, and then evaporating the solvent.
  • Carefully load the sample onto the top of the prepared column.

3. Elution:

  • Mobile Phase: A common mobile phase for alkaloid separation is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with 0.1-1% triethylamine or ammonium hydroxide.
  • Gradient Elution: Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate with 0.5% triethylamine). The exact gradient will need to be optimized based on TLC analysis.
  • Collect fractions of a consistent volume.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain pure coniine, pure γ-coniceine, and mixed fractions.
  • Combine the pure fractions of each compound.
  • Evaporate the solvent under reduced pressure to obtain the purified alkaloids.

Protocol 2: Fractional Distillation

This protocol outlines the steps for separating coniine and γ-coniceine by fractional distillation. This method is challenging due to their close boiling points and requires a highly efficient column.

1. Apparatus Setup:

  • Use a round-bottom flask of an appropriate size (the mixture should fill it to about half to two-thirds of its volume).
  • Fit the flask with a fractionating column (e.g., a Vigreux column or a column packed with Raschig rings or metal sponge). A longer column with more theoretical plates is preferable.
  • Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.
  • Attach a condenser and a receiving flask.
  • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

2. Distillation Process:

  • Add the mixture of coniine and γ-coniceine to the distillation flask along with a few boiling chips or a magnetic stir bar.
  • Heat the flask gently and slowly.
  • Observe the vapor rising slowly up the column. A slow and steady rate is crucial for good separation.
  • The temperature should stabilize at the boiling point of the lower-boiling component (coniine, ~166 °C). Collect this fraction in the receiving flask.
  • Once the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.
  • The temperature should then stabilize at the boiling point of the higher-boiling component (γ-coniceine, ~171 °C). Collect this fraction in a new receiving flask.

3. Analysis:

  • Analyze the collected fractions by GC-MS or NMR to determine their purity.
  • The intermediate fraction can be re-distilled to improve the overall yield.

Mandatory Visualization

Experimental_Workflow Figure 1: General Experimental Workflow for Coniine Purification cluster_extraction Crude Alkaloid Extraction cluster_analysis Analysis and Characterization plant_material Plant Material (e.g., Conium maculatum) extraction Solvent or Steam Distillation plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract (mixture of coniine, γ-coniceine, etc.) acid_base->crude_extract chromatography Preparative Column Chromatography crude_extract->chromatography Option 1 distillation Fractional Distillation crude_extract->distillation Option 2 tlc TLC Analysis of Fractions chromatography->tlc gcms GC-MS for Purity and Identification distillation->gcms tlc->gcms nmr NMR for Structural Confirmation gcms->nmr pure_coniine Pure Coniine nmr->pure_coniine pure_gamma_coniceine Pure γ-Coniceine nmr->pure_gamma_coniceine

Caption: General Experimental Workflow for Coniine Purification.

Troubleshooting_Chromatography Figure 2: Troubleshooting Co-elution in Column Chromatography cluster_optimization Optimization Strategies cluster_details Implementation Details start Co-elution of Coniine and γ-Coniceine optimize_solvent Optimize Mobile Phase start->optimize_solvent change_gradient Use a Shallower Gradient start->change_gradient change_stationary_phase Change Stationary Phase start->change_stationary_phase solvent_details Vary solvent ratios (e.g., Hexane:EtOAc) Add basic modifier (e.g., TEA) optimize_solvent->solvent_details gradient_details Slower increase in eluent strength change_gradient->gradient_details stationary_phase_details Try Alumina or Reversed-Phase (C18) change_stationary_phase->stationary_phase_details end Successful Separation solvent_details->end gradient_details->end stationary_phase_details->end

Caption: Troubleshooting Co-elution in Column Chromatography.

Fractional_Distillation_Logic Figure 3: Logic for Optimizing Fractional Distillation start Poor Separation of Coniine and γ-Coniceine decision_efficiency Is Column Efficiency Sufficient? start->decision_efficiency increase_efficiency Increase Column Efficiency decision_efficiency->increase_efficiency No decision_rate Is Distillation Rate Optimized? decision_efficiency->decision_rate Yes increase_length Increase Column Length increase_efficiency->increase_length better_packing Use More Efficient Packing increase_efficiency->better_packing increase_length->decision_rate better_packing->decision_rate optimize_rate Optimize Distillation Rate decision_rate->optimize_rate No end Improved Separation decision_rate->end Yes slow_heating Heat Slowly and Steadily optimize_rate->slow_heating increase_reflux Increase Reflux Ratio optimize_rate->increase_reflux slow_heating->end increase_reflux->end

Caption: Logic for Optimizing Fractional Distillation.

References

Technical Support Center: Addressing Rapid Tolerance to Coniine Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the rapid onset of tolerance (tachyphylaxis) observed with the nicotinic acetylcholine receptor (nAChR) agonist, coniine. The information is intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding and mitigating this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of rapid tolerance to coniine?

A1: Rapid tolerance to coniine, also known as tachyphylaxis, is primarily due to the desensitization of nicotinic acetylcholine receptors (nAChRs).[1][2] Coniine, as a potent agonist, initially binds to and activates nAChRs, leading to depolarization of the postsynaptic membrane.[3] However, prolonged or repeated exposure to coniine causes a conformational change in the nAChR, shifting it to a desensitized state. In this state, the receptor has a high affinity for the agonist but the ion channel is closed, rendering it unresponsive to further stimulation.[1][2]

Q2: Which enantiomer of coniine is more potent, and should I use a specific one in my experiments?

A2: The (R)-(-)-coniine enantiomer is the more biologically active and toxic of the two.[4] In vitro studies on TE-671 cells, which express human fetal neuromuscular nAChRs, have shown the order of potency to be (-)-coniine > (+/-)-coniine > (+)-coniine.[4] For in vivo studies in mice, the LD50 values are lowest for (-)-coniine, indicating higher toxicity.[4] Therefore, for consistency and to study the most potent effects, it is recommended to use the purified (R)-(-)-coniine enantiomer. If using a racemic mixture, be aware that the observed effects are a composite of the activities of both enantiomers.

Q3: How quickly does tolerance to coniine develop?

A3: The onset of nAChR desensitization can be very rapid, occurring on a timescale of milliseconds to seconds following agonist application.[5][6] The exact timing for coniine-induced tolerance will depend on the concentration of coniine used, the specific nAChR subtype being studied, and the experimental system (e.g., cell type, temperature).

Q4: Is the desensitization caused by coniine reversible?

A4: Yes, nAChR desensitization is a reversible process.[1] Recovery from desensitization can occur upon removal of the agonist (washout). The rate of recovery can vary from seconds to minutes and is dependent on factors such as the duration of agonist exposure and the specific agonist used.[7] Longer exposure times generally lead to a slower recovery.[5]

Q5: What factors can modulate coniine-induced nAChR desensitization?

A5: Several factors can influence nAChR desensitization, including:

  • Intracellular Calcium: Increased intracellular calcium levels can modulate the recovery from desensitization.[7][8]

  • Receptor Phosphorylation: The phosphorylation state of the nAChR, regulated by protein kinases (like PKA and PKC) and phosphatases, plays a crucial role in modulating desensitization.[7]

  • nAChR Subunit Composition: Different combinations of nAChR subunits exhibit varying sensitivities to agonists and different desensitization kinetics.[9]

Troubleshooting Guides

In Vitro Experiments (Electrophysiology & Calcium Imaging)
Problem Possible Cause(s) Suggested Solution(s)
No observable response to initial coniine application. 1. Coniine concentration is too low.2. The nAChR subtype expressed is insensitive to coniine.3. Poor cell health or low receptor expression.4. Issues with the recording setup (e.g., clogged pipette, poor seal in patch-clamp).1. Perform a dose-response curve to determine the optimal concentration.2. Verify the nAChR subtype and its known pharmacology.3. Ensure healthy cell cultures and adequate receptor expression.4. Troubleshoot the electrophysiology rig (check pipette resistance, seal quality, and perfusion system).[10][11]
Rapid loss of response after the first coniine application (Tachyphylaxis). 1. This is the expected phenomenon of nAChR desensitization.2. Coniine concentration is too high, causing rapid and profound desensitization.1. To study the initial response, use a rapid perfusion system and short application times.2. To study tolerance, this is the desired effect. To modulate it, try lowering the coniine concentration or reducing the application duration.
Inconsistent responses between experiments. 1. Variability in coniine solution preparation.2. Differences in cell passage number or health.3. Temperature fluctuations.4. Inconsistent timing of drug application and washout.1. Prepare fresh coniine solutions daily and protect them from light.2. Use cells within a consistent passage number range.3. Maintain a constant temperature for your experiments.4. Use an automated perfusion system for precise timing.
Slow or incomplete recovery after washout. 1. Washout duration is insufficient.2. Coniine may be "trapped" in the receptor, leading to a very slow off-rate.3. Long exposure to high concentrations of coniine can lead to a deeply desensitized state.1. Increase the washout time. Monitor recovery with brief test pulses of a standard agonist (e.g., acetylcholine).2. Consider using a competitive antagonist to facilitate the displacement of coniine during washout.3. Reduce the duration and/or concentration of the initial coniine application.
In Vivo Experiments
Problem Possible Cause(s) Suggested Solution(s)
High mortality rate in animal subjects. 1. Coniine dose is too high, leading to lethal respiratory paralysis.[3]1. Perform a dose-finding study to determine the maximum tolerated dose (MTD) and a sublethal dose that produces the desired physiological effect (e.g., respiratory depression).
No measurable tolerance development. 1. The time between coniine administrations is too long, allowing for full recovery from desensitization.2. The dose of coniine is too low to induce significant desensitization.1. Decrease the interval between coniine doses.2. Increase the dose of coniine, while remaining below the lethal dose.
High variability in physiological responses (e.g., respiratory rate). 1. Stress in the animals can affect physiological parameters.2. Inconsistent drug administration (e.g., route, volume).1. Acclimatize animals to the experimental setup to reduce stress.2. Ensure consistent and accurate drug administration.

Quantitative Data Summary

The following tables summarize key quantitative data for coniine and related compounds.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Coniine

Receptor/TissueSpeciesIC50 (µM)RadioligandReference
Neuronal nAChRs (Maternal Brain)Rat1100[3H]-cytisine[12]
Neuronal nAChRs (Fetal Brain)Rat820[3H]-cytisine[12]
Neuronal nAChRs (Brain)Chick270[3H]-cytisine[12]
Muscle nAChRs (Diaphragm)Rat314[125I]-α-bungarotoxin[12]
Muscle nAChRs (Leg Muscle)Chick70[125I]-α-bungarotoxin[12]
Nitrergic Response InhibitionRat162.2 (from -logIC50 of 3.79)-[13]
Noradrenergic Response InhibitionRat26.9 (from -logIC50 of 4.57)-[13]
nAChR-mediated Noradrenergic TransmissionGuinea Pig33.9 (from -logIC50 of 4.47)-[13]

Table 2: In Vivo Lethal Doses (LD50) of Coniine Enantiomers in Mice

CompoundLD50 (mg/kg)Reference
(-)-Coniine7.0[4]
(+/-)-Coniine7.7[4]
(+)-Coniine12.1[4]

Table 3: Relative Potency of Coniine and Related Alkaloids

CompoundRelative Potency on TE-671 cellsReference
γ-coniceineMost Potent[13][14]
(-)-Coniine> (+/-)-Coniine > (+)-Coniine[4]
(-)-N-methylconiine> (+/-)-N-methylconiine > (+)-N-methylconiine[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Coniine-Induced nAChR Desensitization using Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the onset and recovery from desensitization of nAChRs in response to coniine.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y, TE-671, or HEK293 cells transfected with specific nAChR subunits).

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2.

  • Coniine stock solution (e.g., 100 mM in DMSO).

  • Patch-clamp rig with a rapid perfusion system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.

  • Establish Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with a patch pipette (3-5 MΩ resistance) and form a gigaohm seal.[11]

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Baseline Response:

    • Apply a short pulse (e.g., 1-2 seconds) of a known nAChR agonist (e.g., 100 µM acetylcholine) to elicit a baseline current.

    • Washout the agonist until the current returns to baseline.

  • Induction of Desensitization:

    • Apply a conditioning pulse of coniine (e.g., 1-100 µM) for a defined period (e.g., 30 seconds).

  • Measurement of Desensitization:

    • Immediately after the conditioning pulse, apply a test pulse of the same nAChR agonist used for the baseline response.

    • The reduction in the peak current amplitude of the test pulse compared to the baseline response represents the degree of desensitization.

  • Measurement of Recovery:

    • After the conditioning pulse and the first test pulse, continue to apply test pulses at regular intervals (e.g., every 15, 30, 60 seconds) during a prolonged washout period to monitor the recovery of the current response.

  • Data Analysis:

    • Calculate the percentage of desensitization: (1 - (I_test / I_baseline)) * 100.

    • Plot the recovery of the current amplitude over time and fit the data to an exponential function to determine the recovery time constant (τ).

Protocol 2: In Vivo Assessment of Tolerance to Coniine-Induced Respiratory Depression in Rodents

Objective: To determine if repeated administration of coniine leads to tolerance to its respiratory depressant effects.

Materials:

  • Adult male Sprague-Dawley rats or CD-1 mice.

  • Coniine solution in sterile saline.

  • Whole-body plethysmography system for measuring respiratory parameters in conscious, unrestrained animals.[15]

Procedure:

  • Acclimatization: Acclimatize the animals to the plethysmography chambers for several days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for at least 30 minutes.

  • Initial Coniine Administration (Day 1):

    • Administer a sublethal dose of coniine (determined from a prior dose-finding study) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Continuously monitor respiratory parameters for at least 60-90 minutes post-injection.

  • Induction of Tolerance (Days 2-4):

    • Administer the same dose of coniine once or twice daily for 3 consecutive days.

  • Challenge Day (Day 5):

    • Record baseline respiratory parameters as on Day 1.

    • Administer the same challenge dose of coniine as on Day 1.

    • Continuously monitor respiratory parameters for at least 60-90 minutes post-injection.

  • Data Analysis:

    • Calculate the maximum respiratory depression (e.g., percentage decrease in respiratory rate from baseline) on Day 1 and Day 5.

    • A significant reduction in the respiratory depressant effect on Day 5 compared to Day 1 indicates the development of tolerance.

Visualizations

Signaling Pathways and Experimental Workflows

nAChR_Desensitization_Pathway cluster_receptor_states nAChR Conformational States cluster_processes Processes Resting Resting (Closed) Active Active (Open) Resting->Active Channel Opening Agonist_Unbinding Agonist Unbinding Resting->Agonist_Unbinding can lead to Desensitized Desensitized (Closed) Active->Desensitized Prolonged Exposure Ion_Flow Cation Influx (Na+, Ca2+) Active->Ion_Flow leads to Desensitized->Resting Agonist Dissociation & Recovery Agonist_Binding Agonist Binding (Coniine) Agonist_Binding->Resting Binds to receptor Agonist_Binding->Desensitized High Affinity Binding Conformational_Change Conformational Change

Caption: nAChR desensitization pathway induced by an agonist like coniine.

Patch_Clamp_Workflow start Start: Prepare Cell Culture establish_wc Establish Whole-Cell Configuration start->establish_wc baseline Record Baseline Current (Short Agonist Pulse) establish_wc->baseline conditioning Apply Conditioning Pulse (Coniine) baseline->conditioning test_pulse Apply Test Pulse (Short Agonist Pulse) conditioning->test_pulse washout Washout & Recovery (Test Pulses at Intervals) test_pulse->washout data_analysis Data Analysis: % Desensitization, τ_recovery washout->data_analysis end End data_analysis->end

Caption: Workflow for a patch-clamp experiment to measure nAChR desensitization.

References

Technical Support Center: Managing Health and Safety Risks of Coniine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with coniine hydrochloride. Due to its high toxicity, stringent adherence to safety protocols is paramount. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Disclaimer

This compound is a highly toxic substance and should only be handled by trained personnel in a controlled laboratory setting. The information provided here is for guidance purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with this compound exposure?

A1: this compound is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[1][2] It acts as a neurotoxin by blocking nicotinic acetylcholine receptors, leading to disruption of the peripheral nervous system, respiratory paralysis, and potentially death.[3][4]

Q2: What are the initial symptoms of this compound exposure?

A2: Symptoms can appear rapidly, often within half an hour of exposure.[3] Initial signs may include a burning taste in the mouth, followed by nausea, vomiting, and salivation.[5] As the toxin takes effect, muscular weakness, paralysis (typically ascending from the lower limbs), and respiratory distress can occur.[3][5] The affected individual may remain conscious until respiratory failure.[3]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE strategy is crucial. This includes:

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the solid form or creating solutions, to prevent inhalation of dust or aerosols.

  • Hand Protection: Impermeable, chemical-resistant gloves (e.g., nitrile) are required. Double gloving is strongly recommended.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect from splashes.

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn.[5]

Q4: How should I properly store this compound?

A4: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[1][5] Store in a locked cabinet to restrict access.

Q5: What is the appropriate first aid response in case of exposure?

A5: Immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area gently with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Troubleshooting Guides

Scenario 1: Accidental Spill
Issue Possible Cause Solution
Small Spill (<1g of solid or <10mL of dilute solution) Mishandling of container, improper transfer technique.1. Evacuate the immediate area. 2. Alert colleagues and the lab supervisor. 3. Don appropriate PPE (respirator, double gloves, lab coat, eye protection). 4. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). 5. Carefully sweep or scoop the absorbed material into a labeled, sealed waste container. 6. Decontaminate the spill area with a suitable deactivating agent followed by a thorough cleaning with soap and water. 7. Dispose of all contaminated materials as hazardous waste according to institutional protocols.
Large Spill (>1g of solid or >10mL of dilute solution) Dropped container, equipment failure.1. Immediately evacuate the entire laboratory and restrict access. 2. Activate the emergency alarm and notify the institutional safety office. 3. Do not attempt to clean up a large spill unless you are part of a trained emergency response team. 4. Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
Scenario 2: Unexpected Experimental Results
Issue Possible Cause Solution
No observable effect in a cell-based assay. Degradation of this compound: Exposure to light and air can cause polymerization and degradation.[5] Incorrect concentration: Calculation or dilution error. Cell line insensitivity: The specific nicotinic acetylcholine receptor subtype expressed by the cells may have low affinity for coniine.1. Prepare fresh solutions of this compound for each experiment. 2. Verify calculations and the calibration of pipettes and balances. 3. Confirm the receptor subtype of your cell line and its known affinity for coniine. Consider using a cell line with a well-characterized sensitivity to nicotinic antagonists. 4. Include a positive control (e.g., another known nicotinic antagonist) to validate the assay.
High variability between replicates. Inconsistent dosing: Inaccurate pipetting. Cell culture variability: Differences in cell density or health across wells. Edge effects in multi-well plates.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure a homogenous cell suspension when seeding plates and visually inspect wells for consistent cell growth. 3. Avoid using the outer wells of multi-well plates, or fill them with a buffer to maintain humidity. 4. Increase the number of replicates to improve statistical power.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for coniine. It is important to note that the hydrochloride salt may have different, but still high, toxicity.

Substance Test Animal Route of Administration LD50 (Lethal Dose, 50%)
(-)-ConiineMouseIntravenous7.0 mg/kg[2][7]
(+/-)-ConiineMouseIntravenous7.7 mg/kg[2][7][8]
(+)-ConiineMouseIntravenous12.1 mg/kg[2][7]
ConiineRatOral25 mg/kg (administered in divided doses) was fetotoxic but not lethal to pregnant rats. Higher doses were uniformly lethal.[9]
ConiineRabbitOral40 mg/kg (administered in divided doses) was fetotoxic but not lethal to pregnant rabbits. Higher doses were uniformly lethal.[9]

Experimental Protocols

The following are generalized methodologies for experiments where this compound might be used as a nicotinic acetylcholine receptor antagonist. These should be adapted to specific experimental needs and conducted with a thorough, approved protocol.

Protocol 1: In Vitro Neurotransmitter Release Assay

This protocol is adapted from methodologies used to study the effects of nicotinic receptor modulators on neurotransmitter release.[10][11]

Objective: To determine the effect of this compound on the release of a specific neurotransmitter (e.g., dopamine, norepinephrine) from brain tissue slices or cultured neurons.

Methodology:

  • Tissue Preparation:

    • Prepare brain slices (e.g., from rat hippocampus or striatum) of a defined thickness using a vibratome.

    • Alternatively, use a suitable neuronal cell line (e.g., PC12 cells) cultured to an appropriate density.

  • Loading with Radiolabeled Neurotransmitter:

    • Pre-incubate the tissue slices or cells with a solution containing a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-norepinephrine). This allows for the uptake of the tracer into the neurons.

  • Wash and Equilibration:

    • Wash the preparations multiple times with a physiological buffer to remove excess radiolabel.

    • Allow the preparations to equilibrate in the buffer.

  • Application of this compound:

    • Incubate the preparations with varying concentrations of this compound for a defined period. Include a vehicle control (buffer only).

  • Stimulation of Neurotransmitter Release:

    • Induce neurotransmitter release using a depolarizing agent (e.g., high potassium concentration) or a nicotinic agonist (e.g., nicotine) to stimulate the nicotinic receptors.

  • Sample Collection and Analysis:

    • Collect the supernatant (containing the released neurotransmitter) and lyse the cells/tissue to determine the remaining intracellular neurotransmitter.

    • Quantify the amount of radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of neurotransmitter release for each condition.

    • Plot the concentration-response curve for this compound to determine its inhibitory effect (e.g., IC50).

Protocol 2: Cell-Based Functional Assay (Calcium Influx)

This protocol is a general method to assess the antagonistic activity of this compound on nicotinic acetylcholine receptors by measuring changes in intracellular calcium.

Objective: To measure the inhibition of nicotinic agonist-induced calcium influx by this compound in a cell line expressing the target receptor.

Methodology:

  • Cell Culture:

    • Culture a cell line stably expressing the nicotinic acetylcholine receptor subtype of interest (e.g., SH-SY5Y cells) in a multi-well plate.

  • Loading with Calcium Indicator Dye:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubation with this compound:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • Stimulation with Nicotinic Agonist:

    • Add a known concentration of a nicotinic agonist (e.g., acetylcholine or nicotine) to stimulate the receptors.

  • Measurement of Fluorescence:

    • Immediately measure the change in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration.

    • Generate a concentration-response curve to determine the IC50 value of this compound.

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell action_potential Action Potential ca_channel Voltage-gated Ca²⁺ Channel action_potential->ca_channel opens ach_vesicle Vesicle with Acetylcholine (ACh) ca_channel->ach_vesicle triggers fusion ach_release ACh Release ach_vesicle->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr binds to coniine Coniine HCl coniine->nachr blocks paralysis Flaccid Paralysis coniine->paralysis na_channel Na⁺ Channel nachr->na_channel opens na_influx Na⁺ Influx na_channel->na_influx depolarization Depolarization na_influx->depolarization muscle_contraction Muscle Contraction depolarization->muscle_contraction

Caption: this compound competitively blocks nicotinic acetylcholine receptors.

Experimental Workflow for a Neurotransmitter Release Assay

G start Start tissue_prep Prepare Brain Slices or Neuronal Culture start->tissue_prep loading Load with Radiolabeled Neurotransmitter tissue_prep->loading wash Wash and Equilibrate loading->wash treatment Incubate with Coniine HCl or Vehicle wash->treatment stimulation Stimulate Release (e.g., High K⁺) treatment->stimulation collection Collect Supernatant and Cell Lysate stimulation->collection quantification Quantify Radioactivity (Scintillation Counting) collection->quantification analysis Data Analysis (IC₅₀ Determination) quantification->analysis end End analysis->end

Caption: Workflow for assessing the effect of coniine HCl on neurotransmitter release.

Logical Relationship for Spill Response

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill <1g solid or <10mL dilute soln large_spill Large Spill assess->large_spill >1g solid or >10mL dilute soln evacuate_area Evacuate Immediate Area small_spill->evacuate_area evacuate_lab Evacuate Laboratory large_spill->evacuate_lab alert Alert Colleagues/Supervisor evacuate_area->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill ppe->contain cleanup Clean and Decontaminate contain->cleanup dispose Dispose of Hazardous Waste cleanup->dispose alarm Activate Alarm & Notify Safety Office evacuate_lab->alarm wait Await Trained Responders alarm->wait

Caption: Decision-making workflow for responding to a this compound spill.

References

Technical Support Center: Optimization of GC-MS Parameters for Coniine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of coniine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing coniine by GC-MS?

A1: Coniine is a volatile alkaloid, which can present several challenges for GC-MS analysis. Key issues include its high vapor pressure, which can lead to poor chromatographic peak shape and potential for loss during sample preparation. Its reactivity can also cause interactions with active sites in the GC system, leading to peak tailing. Furthermore, as a relatively small molecule, its mass spectrum might be simple, requiring careful selection of ions for specific detection, especially in complex matrices.

Q2: Is derivatization necessary for coniine analysis by GC-MS?

A2: While coniine can be analyzed directly, derivatization is often recommended to improve its chromatographic behavior and detection sensitivity.[1] Derivatization can increase the molecular weight and reduce the volatility of coniine, leading to better peak shape and reduced tailing. Common derivatization strategies for secondary amines like coniine include silylation and acylation.[2][3][4]

Q3: What are the characteristic ions of coniine in an electron ionization (EI) mass spectrum?

A3: The most abundant ion (base peak) in the EI mass spectrum of coniine is typically at a mass-to-charge ratio (m/z) of 84. This ion is commonly used as the quantifier ion in Selected Ion Monitoring (SIM) mode for sensitive and specific detection. Other significant ions can be used as qualifier ions to confirm the identity of the compound.

Q4: What is Selected Ion Monitoring (SIM), and why is it useful for coniine analysis?

A4: Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry where only a few specific ions are monitored, rather than scanning the entire mass range. This technique significantly increases the sensitivity of the analysis, which is particularly beneficial for detecting trace amounts of coniine in complex samples. By monitoring the characteristic ions of coniine, background noise is reduced, leading to a better signal-to-noise ratio.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of coniine.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Active sites in the injector liner or column: Coniine, being a secondary amine, can interact with acidic sites in the GC system.Use a deactivated liner and a column specifically designed for amine analysis. If tailing persists, consider derivatization (e.g., silylation) to block the active amine group.
Improper column installation: Dead volume at the injector or detector connection can cause peak distortion.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector ports.
Column overload: Injecting too much sample can lead to peak fronting.Reduce the injection volume or dilute the sample.
Inappropriate temperature program: A slow temperature ramp can sometimes cause broader peaks.Optimize the temperature ramp rate. A faster ramp may improve peak shape for volatile compounds.

Problem 2: Low or No Signal (Poor Sensitivity)

Possible Cause Suggested Solution
Analyte loss during sample preparation: Coniine's volatility can lead to its loss during solvent evaporation steps.Minimize sample heating and evaporation times. Consider a gentler evaporation method, such as using a stream of nitrogen at room temperature.
Low injection volume or concentration: The amount of coniine reaching the detector may be below the instrument's detection limit.Increase the injection volume (if possible without causing overload) or concentrate the sample. Utilize Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Leaks in the GC-MS system: Air leaks can significantly reduce sensitivity and increase background noise.Perform a leak check of the entire system, including septa, ferrules, and all connections.
Suboptimal MS detector settings: Incorrect ion source temperature or electron multiplier voltage can lead to poor signal.Tune the mass spectrometer according to the manufacturer's recommendations.

Problem 3: Inconsistent Retention Times

Possible Cause Suggested Solution
Fluctuations in carrier gas flow rate: Inconsistent flow will cause retention times to shift between runs.Ensure a stable carrier gas supply and check for leaks in the gas lines. Use a constant flow mode if available on your instrument.
Changes in the column: Column aging or contamination can alter its retention characteristics.Condition the column regularly. If retention times continue to shift, consider trimming the front end of the column or replacing it.
Oven temperature fluctuations: Inconsistent oven temperature control will affect retention times.Verify the accuracy and stability of the GC oven temperature.

Experimental Protocols

Below is a generalized experimental protocol for the GC-MS analysis of coniine. Note: These are starting parameters and should be optimized for your specific instrument and application.

Sample Preparation (from Plant Material)

This protocol is a general guideline for the extraction of alkaloids from plant matrices.

  • Homogenization: Homogenize 1 gram of dried and powdered plant material.

  • Extraction: Macerate the homogenized sample with 10 mL of a suitable organic solvent (e.g., methanol or chloroform) for 24 hours.

  • Filtration: Filter the extract to remove solid plant debris.

  • Acid-Base Extraction (Clean-up):

    • Evaporate the organic solvent under reduced pressure.

    • Dissolve the residue in 10 mL of 2% sulfuric acid.

    • Wash the acidic solution with 10 mL of diethyl ether three times to remove neutral compounds.

    • Adjust the pH of the aqueous phase to 9-10 with 25% ammonia.

    • Extract the alkaloids with 10 mL of chloroform three times.

  • Concentration: Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

GC-MS Parameters

These parameters are a starting point and may require optimization.

Parameter Recommended Starting Value Notes
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column is a good starting point.
Injector Temperature 250 °CA higher temperature can help with the volatilization of less volatile compounds but may cause degradation of thermally labile ones.
Injection Mode SplitlessFor higher sensitivity, especially for trace analysis.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CThis is a general-purpose program and should be optimized based on the separation of coniine from other matrix components.
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-400) for initial identification, then SIM for quantification.
Selected Ion Monitoring (SIM) Parameters for Coniine
Ion Type m/z Notes
Quantifier Ion 84This is the base peak and should be used for quantification.
Qualifier Ion 1 127 (M+)The molecular ion can be used for confirmation.
Qualifier Ion 2 98Another significant fragment that can aid in identification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Plant Material Extraction 2. Solvent Extraction Homogenization->Extraction Cleanup 3. Acid-Base Cleanup Extraction->Cleanup Concentration 4. Concentrate & Reconstitute Cleanup->Concentration Injection 5. Inject into GC-MS Concentration->Injection Separation 6. GC Separation Injection->Separation Detection 7. MS Detection (Scan/SIM) Separation->Detection Identification 8. Peak Identification Detection->Identification Quantification 9. Quantification Identification->Quantification Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_retention Inconsistent Retention cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions Start Problem Encountered Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting LowSignal Low or No Signal Start->LowSignal RT_Shift Retention Time Shift Start->RT_Shift Sol_ActiveSites Use Deactivated Liner/Column Consider Derivatization Tailing->Sol_ActiveSites Sol_Overload Reduce Injection Volume Dilute Sample Fronting->Sol_Overload Sol_SampleLoss Optimize Sample Prep Use SIM Mode LowSignal->Sol_SampleLoss Sol_Leaks Perform Leak Check LowSignal->Sol_Leaks Sol_Flow Check Carrier Gas Flow RT_Shift->Sol_Flow Sol_Column Condition or Replace Column RT_Shift->Sol_Column

References

Validation & Comparative

Coniine's Dichotomous Impact: A Comparative Analysis of its Effects on the Central and Peripheral Nervous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of neurotoxins is paramount. Coniine, a piperidine alkaloid notorious for its role in the death of Socrates, presents a compelling case study in differential neurotoxicity. This guide provides a comparative analysis of coniine's effects on the central nervous system (CNS) versus the peripheral nervous system (PNS), supported by experimental data and detailed methodologies.

Coniine's primary mechanism of action is its interaction with nicotinic acetylcholine receptors (nAChRs), but its effects diverge significantly between the central and peripheral nervous systems.[1][2] The toxin predominantly targets the PNS, leading to ascending flaccid paralysis, while its direct impact on the CNS is less pronounced, with consciousness often remaining until death from respiratory failure.[3][4][5]

Peripheral Nervous System: A Cascade of Paralysis

Coniine's most well-documented and dramatic effects are on the peripheral nervous system, specifically at the neuromuscular junction. It acts as an antagonist at muscle-type nAChRs.[6] The binding of coniine to these receptors initially causes stimulation, leading to muscle fasciculations, but is followed by a persistent depolarization of the postsynaptic membrane.[3][7] This prolonged depolarization ultimately leads to a depolarizing neuromuscular blockade, rendering the muscles unresponsive to signals from motor neurons.[2][3] The result is a characteristic ascending flaccid paralysis, starting in the lower limbs and progressing upwards, ultimately affecting the respiratory muscles and leading to death by asphyxiation.[3][5]

The interaction of coniine with nAChRs is stereoselective, with the (R)-(-)-coniine enantiomer being more biologically active and toxic than the (S)-(+)-enantiomer.[3][8]

Central Nervous System: A More Subtle and Debated Role

While the primary toxic action of coniine is peripheral, some evidence suggests effects on the central nervous system. Reports have described initial CNS stimulation, including excitement and seizures, followed by depression.[4][9] One study indicated that hemlock alkaloids can block spinal reflexes through an action within the spinal cord.[4] Furthermore, research in rats suggests that coniine may increase dopamine release in the striatum.[2] However, a consistent finding in poisoning cases is that consciousness and awareness are typically preserved until the final stages of respiratory paralysis, indicating that the higher functions of the brain are not directly and immediately affected in the same way as the peripheral nerves and muscles.[3][4][5] The antinociceptive (pain-relieving) effects of coniine, potentially mediated by nicotinic receptors, have also been investigated.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on coniine.

Table 1: In Vivo Toxicity of Coniine Enantiomers in Mice

Coniine EnantiomerLD50 (mg/kg)
(-)-coniine7.0[8]
(+/-)-coniine7.7[8]
(+)-coniine12.1[8]

Table 2: In Vitro Inhibitory Effects of Coniine on Nicotinic Receptor-Mediated Responses

Tissue PreparationResponse Measured-logIC50 (M)
Rat Anococcygeus MuscleNitrergic Response3.79 ± 0.11[10]
Rat Anococcygeus MuscleNoradrenergic Response4.57 ± 0.12[10]
Guinea-Pig AtriumNoradrenergic Transmission4.47 ± 0.12[10]

Experimental Protocols

Mouse Bioassay for Lethality (LD50) Determination

A common method for determining the median lethal dose (LD50) of a substance involves the following steps:

  • Animal Model: Male Swiss Webster mice (or a similar strain) are typically used, weighing between 20-30g.

  • Compound Administration: The test compound (e.g., different enantiomers of coniine) is dissolved in a suitable vehicle (e.g., saline). A range of doses is administered to different groups of mice, usually via intraperitoneal (IP) injection.

  • Observation: The animals are observed continuously for the first few hours and then periodically over a 24-hour period for signs of toxicity and mortality.

  • Data Analysis: The number of deaths at each dose level is recorded. The LD50 value, the dose at which 50% of the animals die, is then calculated using statistical methods such as probit analysis.[8]

In Vitro Muscle Contraction Studies

To assess the effect of coniine on neuromuscular function, isolated tissue bath experiments are frequently employed:

  • Tissue Preparation: A specific muscle, such as the rat anococcygeus muscle or guinea-pig atrium, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[10]

  • Stimulation and Recording: The muscle is stimulated electrically or with a known agonist (e.g., nicotine) to elicit a contractile response, which is measured and recorded using a force transducer.

  • Compound Application: Coniine is added to the bath at various concentrations, and its effect on the agonist-induced or electrically stimulated contractions is measured.

  • Data Analysis: The concentration of coniine that causes a 50% inhibition of the response (IC50) is determined by plotting the concentration-response curve.[10]

Signaling Pathways and Experimental Workflow

G Coniine's Mechanism at the Neuromuscular Junction cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber ActionPotential Action Potential AChRelease Acetylcholine (ACh) Release ActionPotential->AChRelease triggers ACh ACh AChRelease->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to Depolarization Initial Depolarization (Muscle Fasciculation) nAChR->Depolarization activates ProlongedDepolarization Prolonged Depolarization nAChR->ProlongedDepolarization persistent activation by Coniine leads to Paralysis Flaccid Paralysis ProlongedDepolarization->Paralysis causes Coniine Coniine Coniine->nAChR binds and blocks

Caption: Mechanism of coniine-induced paralysis at the neuromuscular junction.

G Experimental Workflow for In Vitro Muscle Studies A Tissue Dissection (e.g., Rat Anococcygeus) B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction (e.g., with Phenylephrine) C->D E Record Baseline Response D->E F Add Nicotine (Elicit Biphasic Response) E->F G Record Nicotine-Induced Response F->G H Washout G->H I Add Coniine (Incubation) H->I J Add Nicotine I->J K Record Coniine's Effect on Nicotine-Induced Response J->K L Data Analysis (Calculate IC50) K->L

Caption: A typical workflow for assessing coniine's effect on isolated muscle tissue.

References

A Comparative Analysis of the Relative Potency of Coniine and Other Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative potency of coniine against other notable piperidine alkaloids. The information is intended for researchers, scientists, and drug development professionals, offering objective data, experimental context, and insights into the mechanisms of action. All quantitative data is supported by cited experimental findings.

Introduction to Piperidine Alkaloids

Piperidine alkaloids are a class of naturally occurring compounds characterized by a piperidine ring structure.[1][2] They are found in various plants, such as poison hemlock (Conium maculatum) and black pepper (Piper nigrum).[1][2][3] Many of these compounds exhibit significant biological activity, acting as neurotoxins that can disrupt the central and peripheral nervous systems.[3][4] Coniine, historically known as the toxic agent in the hemlock potion that killed Socrates, is one of the most well-known piperidine alkaloids.[5] Understanding the relative potency of these alkaloids is crucial for toxicology, pharmacology, and the development of new therapeutic agents.

Comparative Potency: Acute Toxicity Data (LD50)

The potency of a toxin is often quantified by its median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The following table summarizes the acute toxicity (LD50) values for coniine and other selected piperidine alkaloids, primarily determined through mouse bioassays. Lower LD50 values indicate higher toxicity.

AlkaloidEnantiomer / FormLD50 (mg/kg)Route of AdministrationAnimal ModelReference
γ-Coniceine -4.4Not SpecifiedMouse[6][7][8]
Nicotine -3 - 5.9Intraperitoneal (i.p.)Mouse[9][10][11]
Coniine (-)-coniine7.0Not SpecifiedMouse[12][13]
(±)-coniine (racemic)7.7Not SpecifiedMouse[12][13]
(+)-coniine12.1Not SpecifiedMouse[12][13]
N-Methylconiine (-)-N-methylconiine16.1Not SpecifiedMouse[6][7][8]
(±)-N-methylconiine17.8Not SpecifiedMouse[6][7][8]
(+)-N-methylconiine19.2Not SpecifiedMouse[6][7][8]
Piperine -43Intraperitoneal (i.p.)Mouse (male)[14][15]
-330Intragastric (oral)Mouse (male)[14][15][16]
Arecoline -100Oral (MLD)Mouse[17][18]
-190Intraperitoneal (i.p.)Mouse[19]

MLD: Minimum Lethal Dose

Based on this data, γ-coniceine, a precursor to coniine, is the most potent of the listed hemlock alkaloids.[6][7] Coniine itself is significantly more toxic than its derivative N-methylconiine.[6][7] The data also highlights a clear stereoselective difference in toxicity, with the (-)-coniine enantiomer being nearly twice as potent as the (+)-coniine enantiomer.[3][12][13] When compared to other piperidine alkaloids, coniine demonstrates a potency similar to nicotine but is significantly more toxic than piperine and arecoline, especially when administered intraperitoneally.

Experimental Protocols and Methodologies

Determination of Acute Toxicity (LD50)

The LD50 values presented were primarily determined using a mouse bioassay for acute toxicity. While specific parameters may vary between studies, the general protocol follows established toxicological guidelines.

General Protocol:

  • Animal Model: Swiss mice are commonly used.[20] Animals are acclimatized and grouped, typically with a control group receiving a vehicle solution (e.g., saline).

  • Dose Administration: The test alkaloid, dissolved in a suitable vehicle, is administered to different groups of animals at varying concentrations. Common routes of administration for these studies include intraperitoneal (i.p.) injection or oral gavage (intragastric, i.g.).[11][14]

  • Observation: Following administration, the animals are observed for a set period (e.g., 24-48 hours). Key observations include the onset of clinical signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.[14][15]

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are then used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

The following diagram illustrates a generalized workflow for an in-vivo acute toxicity study.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., Swiss mice) B Group Allocation (Control & Test Groups) A->B C Dose Preparation (Alkaloid in Vehicle) B->C D Alkaloid Administration (e.g., Intraperitoneal, Oral) C->D E Systematic Observation (Clinical Signs, Mortality) D->E F Data Collection (Mortality per Dose) E->F G Statistical Calculation (e.g., Probit Analysis) F->G H LD50 Value Determination G->H

Workflow for LD50 Determination.

Signaling Pathways and Mechanism of Action

Coniine: Neuromuscular Blockade

Coniine's primary mechanism of toxicity involves the disruption of the peripheral nervous system.[4] It acts as an agonist on nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[3][21][22]

Mechanism:

  • Binding: Coniine binds to the nAChRs on the postsynaptic membrane of muscle cells.[3][5]

  • Depolarization: This binding initially mimics the action of acetylcholine, causing the membrane to depolarize, which leads to muscle stimulation and tremors.[3][4]

  • Persistent Blockade: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor. This persistent depolarization leads to receptor desensitization and inactivation of voltage-gated sodium channels, rendering the neuromuscular junction unresponsive to further stimulation.[3]

  • Paralysis: The result is a flaccid, ascending paralysis.[5] The paralysis affects the lower limbs first and progresses upwards.[5] Death ultimately occurs from paralysis of the respiratory muscles, leading to respiratory failure and hypoxia, while the victim often remains conscious.[3][4][5] This mechanism is similar to that of depolarizing neuromuscular blockers like succinylcholine.[3]

The following diagram illustrates the signaling pathway of coniine-induced neuromuscular blockade.

G cluster_nmj Neuromuscular Junction cluster_phys Physiological Effect A Coniine Administration B Binding to Nicotinic Acetylcholine Receptors (nAChR) A->B C Initial Membrane Depolarization B->C D Persistent Depolarization (Receptor Desensitization) C->D E Inactivation of Voltage-Gated Na+ Channels D->E F Neuromuscular Transmission Failure E->F G Flaccid Muscle Paralysis (Ascending) F->G H Respiratory Muscle Paralysis G->H I Death by Asphyxiation H->I

Coniine's Mechanism of Action.
Other Piperidine Alkaloids

  • Nicotine: Similar to coniine, nicotine is a potent agonist of nAChRs, explaining its comparable toxicity profile.[21] Its effects are widespread, affecting both the central and peripheral nervous systems.[21]

  • Piperine: The primary alkaloid in black pepper, piperine, is considerably less toxic.[14][15] Its biological activities are complex and not primarily mediated by nAChRs. Studies show it can modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, and may have anticonvulsant and anti-inflammatory properties.[1][23][24][25]

  • Arecoline: The main alkaloid in the areca nut, arecoline acts as a partial agonist at muscarinic acetylcholine receptors (M1, M2, M3, M4) and also affects nicotinic receptors.[18][19][26] Its lower acute toxicity compared to coniine may be related to its different receptor affinity and profile.

References

Unraveling the Silence: A Comparative Guide to Coniine-Induced Respiratory Paralysis and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms underlying coniine-induced respiratory paralysis with other neuromuscular blocking agents. By presenting key experimental data, detailed protocols, and illustrative signaling pathways, we aim to offer a valuable resource for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action: A Comparative Overview

Coniine, the toxic alkaloid from poison hemlock (Conium maculatum), exerts its paralytic effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.[1][2] This action is similar to that of curare, the infamous arrow poison.[3] By blocking these receptors, coniine prevents acetylcholine from binding, thereby inhibiting the muscle contraction necessary for respiration and leading to a flaccid paralysis and ultimately, death by asphyxiation.[1][2][3]

For a comprehensive understanding, we compare coniine with clinically relevant neuromuscular blocking agents that also induce respiratory paralysis:

  • Succinylcholine: A depolarizing neuromuscular blocking agent that initially mimics acetylcholine, causing muscle fasciculations, followed by prolonged depolarization that leads to receptor desensitization and muscle paralysis.[4][5][6]

  • d-Tubocurarine: The classic non-depolarizing neuromuscular blocker and the active component of curare. It acts as a competitive antagonist at nAChRs.[7]

  • Vecuronium and Pancuronium: These are aminosteroid-based non-depolarizing neuromuscular blockers that act as competitive antagonists at nAChRs.[8][9][10][11]

Quantitative Comparison of nAChR Ligands

The following table summarizes the binding affinities and functional potencies of coniine and its alternatives at nicotinic acetylcholine receptors. This data is crucial for understanding their relative potencies and mechanisms of action.

CompoundReceptor/TissueParameterValueReference
Coniine nAChRIC5019 µM[1]
Rat DiaphragmIC50314 µM[1][3]
Chick Leg MuscleIC5070 µM[1][3]
Maternal Rat BrainIC501100 µM[1][3]
Fetal Rat BrainIC50820 µM[1][3]
Chick BrainIC50270 µM[1][3]
nAChREC500.3 mM[12][13]
Succinylcholine Muscle-type nAChREC5010.8 µM[4][5][6]
Neuronal nAChRs (α3β2, α3β4, α4β2, α7)IC50> 100 µM[4][5]
d-Tubocurarine Torpedo nAChRKi20 nM[14]
Torpedo nAChR (high affinity)Kd30 nM[15]
Torpedo nAChR (low affinity)Kd8 µM[15]
Mouse Adult Muscle nAChRIC5041 nM[8]
Mouse Adult Muscle nAChRkon1.2 x 10⁸ M⁻¹s⁻¹[8]
Mouse Adult Muscle nAChRkoff5.9 s⁻¹[8]
Vecuronium nAChRIC509.9 nM
Muscle-type nAChRIC501-2 nM[16][17]
Cardiac Muscarinic ReceptorsIC503.97 x 10⁻⁶ M[10]
Pancuronium nAChRIC505.5 nM[8][9]
Zebrafish ε-type nAChR (2 µM ACh)IC5012.5 nM[2]
Zebrafish ε-type nAChR (100 µM ACh)IC5015.6 nM[2]
Zebrafish δ-type nAChR (2 µM ACh)IC50108.7 nM[2]
Zebrafish δ-type nAChR (100 µM ACh)IC50116.1 nM[2]
Mouse Adult Muscle nAChRkon2.7 x 10⁸ M⁻¹s⁻¹[8]
Mouse Adult Muscle nAChRkoff2.1 s⁻¹[8]
Cardiac Muscarinic ReceptorsIC505.41 x 10⁻⁷ M[10]

Experimental Protocols

Radioligand Binding Assay for nAChR

This protocol is designed to determine the binding affinity of a test compound for nicotinic acetylcholine receptors using a competitive binding assay with a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Homogenized tissue or cells expressing the nAChR subtype of interest.

  • Radioligand: e.g., [³H]Epibatidine or [³H]Cytisine.

  • Unlabeled Competitor: A known nAChR ligand (e.g., nicotine) to determine non-specific binding.

  • Test Compound: The compound to be evaluated.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, filter mats, cell harvester, and scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat the wash step.

    • Determine the protein concentration of the final membrane preparation.

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer to the wells.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled competitor.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly filter the contents of the wells through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for nAChR Functional Analysis

This protocol outlines the whole-cell patch-clamp technique to measure the effect of a test compound on the function of nAChRs expressed in a cell line.

1. Materials:

  • Cells: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • External (Bath) Solution: e.g., (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (Pipette) Solution: e.g., (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

  • Agonist: Acetylcholine or another suitable nAChR agonist.

  • Test Compound.

  • Patch-clamp setup: Inverted microscope, micromanipulator, amplifier, data acquisition system.

  • Glass micropipettes.

2. Procedure:

  • Cell Preparation: Plate the cells on coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Apply the agonist to the cell using a rapid perfusion system to evoke an inward current mediated by nAChR activation.

    • After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of the test compound.

  • Data Acquisition: Record the whole-cell currents before, during, and after the application of the test compound.

3. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound.

  • Calculate the percentage of inhibition of the current by the test compound at each concentration.

  • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a concentration-response curve to determine the IC50 value.

Visualizing the Molecular Cascade and Experimental Design

To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.

cluster_0 Neuromuscular Junction cluster_1 Coniine's Mechanism of Action Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_Neuron->Synaptic_Cleft Acetylcholine (ACh) Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binds Muscle_End_Plate Muscle End Plate Coniine Coniine Coniine->nAChR Antagonistic Binding Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Inhibition nAChR->Muscle_Contraction Activation Respiratory_Paralysis Respiratory Paralysis Muscle_Contraction->Respiratory_Paralysis Leads to

Caption: Signaling pathway of coniine-induced respiratory paralysis.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Radioligand_Binding Radioligand Binding Assay (Determine Ki, IC50) Data_Analysis Comparative Data Analysis Radioligand_Binding->Data_Analysis Patch_Clamp Patch-Clamp Electrophysiology (Determine IC50, Mechanism) Patch_Clamp->Data_Analysis Animal_Model Animal Model (e.g., Rodent) Respiratory_Monitoring Respiratory Function Monitoring (e.g., Plethysmography) Animal_Model->Respiratory_Monitoring Toxicity_Assessment Toxicity Assessment (LD50) Animal_Model->Toxicity_Assessment Respiratory_Monitoring->Data_Analysis Toxicity_Assessment->Data_Analysis Compound_Selection Compound Selection (Coniine & Alternatives) Compound_Selection->Radioligand_Binding Compound_Selection->Patch_Clamp Compound_Selection->Animal_Model Conclusion Mechanism Confirmation & Potency Ranking Data_Analysis->Conclusion

Caption: Comparative experimental workflow for neuromuscular blockers.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Coniine and Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological and toxicological effects of coniine and nicotine, two alkaloids known for their significant interactions with the nervous system. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in pharmacology, toxicology, and drug development.

Executive Summary

Coniine, a major toxic alkaloid from poison hemlock (Conium maculatum), and nicotine, the principal psychoactive component of tobacco (Nicotiana tabacum), both exert their primary effects through nicotinic acetylcholine receptors (nAChRs). However, their interactions with these receptors and the resulting physiological consequences differ significantly. Nicotine is a well-characterized agonist of nAChRs, leading to stimulation of the central and peripheral nervous systems and well-known addictive properties. In contrast, coniine acts as a potent antagonist at the neuromuscular junction, causing muscular paralysis and toxicity through respiratory failure. This guide delves into the specifics of their in vitro and in vivo effects, providing a detailed comparison of their receptor affinity, functional activity, cytotoxicity, and systemic effects.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data on the effects of coniine and nicotine.

Table 1: In Vitro Comparison of Coniine and Nicotine

ParameterConiineNicotineReferences
Receptor Binding Affinity (IC50)
Neuronal nAChRs (rat brain)270 - 1100 µMKi: 1-6 nM (rat brain membranes)[1][2]
Muscle nAChRs (rat diaphragm)314 µM-[1]
Muscle nAChRs (chick leg muscle)70 µM-[1]
Functional Activity
Presynaptic nAChRs (rat anococcygeus muscle)-logIC50: 3.79 ± 0.11 (nitrergic); 4.57 ± 0.12 (noradrenergic)100 µM elicited a biphasic response[3]
Presynaptic nAChRs (guinea-pig atrium)-logIC50: 4.47 ± 0.12 M-[3]
α7 nAChRsWeak partial agonist/negligible agonist activityEC50: low µM range[4]
Cell Viability
CytotoxicityNeurotoxin, disrupts peripheral nervous systemCytotoxic at high concentrations, induces oxidative stress[5][6]

Table 2: In Vivo Comparison of Coniine and Nicotine

ParameterConiineNicotineReferences
Acute Toxicity (LD50)
Mouse (i.v.)(-)-coniine: 7.0 mg/kg; (±)-coniine: 7.7 mg/kg; (+)-coniine: 12.1 mg/kg0.3-0.8 mg/kg (i.v.)[7]
Rat (oral)-50-60 mg/kg[8]
Rat (inhalation, 20 min)-LC50: 2.3 mg/L[9]
Behavioral Effects
GeneralInitial stimulation followed by paralysis of motor nerve endingsStimulation, pleasure, reduced stress and anxiety[5]
Nociception (mice)Antinociceptive effect at 20 mg/kg-[10]
TeratogenicityArthrogryposis in some species (e.g., cattle, weakly in rabbits)-[11]

Experimental Protocols

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is used to determine the binding affinity of a compound to a specific receptor subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]epibatidine).

  • Unlabeled competitor (coniine or nicotine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine the protein concentration.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competition binding (membranes + radioligand + varying concentrations of the test compound).[12]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.[12]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS in HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with varying concentrations of coniine or nicotine for a specified duration.[13]

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through channels in the cell membrane in response to a compound.

Materials:

  • Cells expressing the nAChR of interest, cultured on coverslips.

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Internal solution (pipette solution, e.g., containing KCl, MgCl₂, EGTA, HEPES, Mg-ATP).

  • Agonist (e.g., acetylcholine).

  • Test compound (coniine or nicotine).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with external solution.[15]

  • Pipette Preparation: Pull a glass micropipette to a resistance of 3-6 MΩ and fill it with the internal solution.[16]

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.[16]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[16]

  • Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply the agonist to elicit a baseline current. Then, apply the test compound (coniine or nicotine) followed by the agonist to measure the effect on the ion current.[15][16]

  • Data Analysis: Analyze the changes in the amplitude and kinetics of the ion currents to determine the functional effect of the compound (e.g., agonism, antagonism, modulation).[15]

Mandatory Visualization

Signaling Pathways of Coniine and Nicotine

G cluster_nicotine Nicotine Signaling Pathway cluster_coniine Coniine Signaling Pathway Nicotine Nicotine nAChR_N Neuronal nAChR Nicotine->nAChR_N Depolarization_N Membrane Depolarization nAChR_N->Depolarization_N Ca_Influx_N Ca²⁺ Influx Depolarization_N->Ca_Influx_N Dopamine_Release Dopamine Release Ca_Influx_N->Dopamine_Release Reward_Pathway Activation of Reward Pathway Dopamine_Release->Reward_Pathway Addiction Addiction Reward_Pathway->Addiction Coniine Coniine nAChR_M Neuromuscular nAChR Coniine->nAChR_M Persistent_Depolarization Persistent Depolarization nAChR_M->Persistent_Depolarization Receptor_Inactivation Receptor Inactivation Persistent_Depolarization->Receptor_Inactivation Neuromuscular_Blockade Neuromuscular Blockade Receptor_Inactivation->Neuromuscular_Blockade Paralysis Muscle Paralysis Neuromuscular_Blockade->Paralysis Respiratory_Failure Respiratory Failure Paralysis->Respiratory_Failure

Caption: Comparative signaling pathways of nicotine and coniine.

Experimental Workflow for In Vitro Analysis

G cluster_workflow In Vitro Experimental Workflow start Start receptor_binding Radioligand Binding Assay (Determine IC50) start->receptor_binding functional_assay Patch-Clamp Electrophysiology (Determine EC50/Antagonism) start->functional_assay cell_viability MTT Assay (Determine Cytotoxicity) start->cell_viability data_analysis Data Analysis and Comparison receptor_binding->data_analysis functional_assay->data_analysis cell_viability->data_analysis end End data_analysis->end

Caption: Workflow for in vitro comparison of coniine and nicotine.

Logical Relationship of Toxic Effects

G cluster_toxicity Comparative Toxicity Mechanisms Coniine Coniine nAChR_Antagonism Neuromuscular nAChR Antagonism Coniine->nAChR_Antagonism Nicotine Nicotine nAChR_Agonism Widespread nAChR Agonism Nicotine->nAChR_Agonism Nicotine->nAChR_Agonism Muscle_Paralysis Ascending Muscle Paralysis nAChR_Antagonism->Muscle_Paralysis CNS_Stimulation CNS Stimulation & Ganglionic Blockade nAChR_Agonism->CNS_Stimulation Cardiovascular_Effects Cardiovascular Toxicity nAChR_Agonism->Cardiovascular_Effects Respiratory_Arrest Respiratory Arrest Muscle_Paralysis->Respiratory_Arrest Systemic_Toxicity Systemic Toxicity CNS_Stimulation->Systemic_Toxicity Cardiovascular_Effects->Systemic_Toxicity

Caption: Logical flow of the toxic effects of coniine and nicotine.

References

Coniine: A Potential Non-Addictive Analgesic? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with low addictive potential is a cornerstone of modern pharmacology. While opioids remain a clinical standard for severe pain, their high liability for abuse necessitates the exploration of alternative therapeutic avenues. This guide provides a comparative analysis of coniine, a piperidine alkaloid from the poison hemlock plant (Conium maculatum), and its potential as a non-addictive analgesic. This document synthesizes available preclinical data on coniine's analgesic efficacy, mechanism of action, and toxicity, comparing it with established analgesics like morphine and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Data Presentation

Table 1: Analgesic Efficacy of Coniine and Comparators in Mice
CompoundTestDoseRouteAnalgesic EffectED50 (mg/kg)MPE (%)Source
Coniine Hot Plate20 mg/kgi.p.Prolongation of reaction timeNot ReportedNot Reported[1][2]
Writhing Test20 mg/kgi.p.Decrease in the number of writhesNot ReportedNot Reported[1][2]
Morphine Hot Plate20 mg/kgs.c.Significant increase in latency~5.73-8.98Not Reported[3]
Aspirin Writhing Test100 mg/kgp.o.Significant inhibition of writhes182Not Reported[4]
Diclofenac Writhing Test20 mg/kgi.p.Significant reduction in writhes7.2058.47[5][6]

Note: The absence of ED50 and Maximum Possible Effect (MPE) data for coniine highlights a critical gap in the current understanding of its potency. Direct comparison of efficacy is challenging due to variations in experimental protocols across different studies.

Table 2: Toxicity Profile of Coniine Enantiomers in Mice
CompoundLD50 (mg/kg, i.v.)Source
(-)-Coniine 7.0[7]
(+/-)-Coniine 7.7[7]
(+)-Coniine 12.1[7]

Mechanism of Action: A Nicotinic Pathway

Coniine's primary mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs). Unlike opioids that act on opioid receptors, coniine is a nicotinic receptor antagonist[8][9]. The analgesic effect of coniine is inhibited by the non-selective nAChR antagonist, mecamylamine, confirming its action through this pathway[1][2]. The specific nAChR subtypes involved in coniine-mediated analgesia are yet to be fully elucidated. However, research into other nicotinic agonists suggests that subtypes like α7 and α9α10 are promising targets for pain relief without the addictive properties associated with broader nicotinic agonists like nicotine[10][11].

cluster_Coniine_Pathway Coniine's Analgesic Signaling Pathway Coniine Coniine nAChR Nicotinic Acetylcholine Receptors (nAChRs) Coniine->nAChR Antagonizes nAChR->Inhibition Mecamylamine Mecamylamine (Antagonist) Mecamylamine->nAChR Blocks Analgesia Analgesic Effect (Pain Relief) Inhibition->Analgesia Leads to

Coniine's proposed analgesic mechanism via nAChR antagonism.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily for evaluating centrally acting analgesics[8][12].

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to keep the animal in the testing area.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

    • Administer the test compound (e.g., coniine, morphine) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

    • At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the hot plate.

    • Record the latency (in seconds) for the first sign of nociception, which may include paw licking, paw shaking, or jumping.

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.

  • Data Analysis: The increase in reaction time compared to the vehicle-treated group indicates an analgesic effect.

cluster_HotPlate Hot Plate Test Workflow Start Start Administer Administer Compound (e.g., Coniine, Morphine) Start->Administer Place Place Mouse on Hot Plate (55°C) Administer->Place Observe Observe for Nocifensive Behavior (Licking, Jumping) Place->Observe Record Record Latency Observe->Record End End Record->End

Workflow for the Hot Plate Test.
Acetic Acid-Induced Writhing Test

This test is a chemical-induced pain model used to screen for peripheral analgesic activity[11][13].

  • Procedure:

    • Acclimatize the mice to the testing environment.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a set absorption period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 15-20 minutes).

  • Data Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model to assess the rewarding or aversive properties of a drug, and thus its potential for psychological dependence. To date, no studies have been published that specifically evaluate coniine using this method. The following is a general protocol.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.

    • Conditioning: Over several days, the animal receives the test drug (e.g., coniine) and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.

    • Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting the drug has rewarding properties and potential for abuse. Conversely, a significant decrease in time suggests conditioned place aversion.

cluster_CPP Conditioned Place Preference (CPP) Logical Flow cluster_phases cluster_outcomes PreConditioning Pre-Conditioning: Establish Baseline Preference Conditioning Conditioning: Pair Drug with Non-Preferred Side PreConditioning->Conditioning PostConditioning Post-Conditioning: Measure Time Spent in Each Side Conditioning->PostConditioning Preference Increased Time in Drug-Paired Side (Rewarding) PostConditioning->Preference If Aversion Decreased Time in Drug-Paired Side (Aversive) PostConditioning->Aversion If NoEffect No Change in Time (Neutral) PostConditioning->NoEffect If

Logical flow of a Conditioned Place Preference experiment.

Discussion and Future Directions

The available evidence suggests that coniine possesses analgesic properties mediated by a non-opioid mechanism, which theoretically could translate to a lower addiction liability. However, the current data is insufficient to validate coniine as a viable non-addictive analgesic. The primary hurdles are:

  • Lack of Potency Data: Without dose-response studies to determine the ED50, the therapeutic potency of coniine remains unknown, making it impossible to assess its therapeutic index in the context of its known toxicity.

  • Uninvestigated Addiction Potential: The absence of studies using established models like conditioned place preference or self-administration means that any claim of coniine being "non-addictive" is purely speculative at this stage. While its mechanism differs from opioids, other neurotransmitter systems can also mediate reward and addiction.

  • High Toxicity: Coniine is a potent poison with a narrow therapeutic window. The lethal dose in mice is relatively close to the effective analgesic dose reported in the single-dose study, raising significant safety concerns.

Future research should focus on:

  • Dose-Response Studies: Conducting comprehensive dose-response experiments using the hot plate and writhing tests to establish the ED50 and MPE of coniine for analgesia.

  • Addiction Liability Assessment: Utilizing the conditioned place preference and self-administration paradigms to directly evaluate the rewarding and reinforcing properties of coniine.

  • Receptor Subtype Specificity: Investigating the specific nAChR subtypes that mediate coniine's analgesic effects to guide the development of more selective and safer analogues.

  • Therapeutic Index Determination: A thorough investigation of the therapeutic index by comparing the effective analgesic dose with the toxic and lethal doses in multiple animal models.

Conclusion

While coniine presents an interesting pharmacological profile as a non-opioid analgesic, the current body of evidence is far from sufficient to support its development as a clinical candidate. Its demonstrated analgesic effect warrants further investigation, but the significant toxicity and the complete lack of data on its addiction potential are major obstacles. Future research must address these critical gaps to determine if the analgesic properties of coniine can be separated from its toxic effects and to validate its potential as a truly non-addictive pain therapeutic. Until then, coniine remains a compound of toxicological and historical interest with a yet-unproven clinical potential.

References

efficacy comparison of different synthetic routes to coniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coniine, a piperidine alkaloid renowned for its toxicity and historical significance as the toxic principle of poison hemlock, continues to be a target of synthetic interest due to its simple yet chiral structure. Its synthesis has served as a benchmark for new synthetic methodologies for over a century. This guide provides an objective comparison of the efficacy of various synthetic routes to coniine, supported by experimental data and detailed protocols.

Efficacy Comparison of Synthetic Routes

The synthesis of coniine has evolved significantly since Ladenburg's first successful attempt in 1886. Early methods were characterized by low yields and a lack of stereocontrol, producing racemic mixtures that required tedious resolution. Modern approaches, in contrast, offer high efficiency and enantioselectivity, which is crucial given that the (R)-(-)-enantiomer of coniine is the more biologically active and toxic form.

The table below summarizes the key quantitative data for several notable synthetic routes to coniine, providing a clear comparison of their efficacy.

Synthetic RouteKey StrategyNumber of StepsOverall YieldStereoselectivityStarting Materials
Ladenburg Synthesis (1886) [1][2]Knoevenagel condensation3Poor (not specified)Racemic (requires resolution)N-methylpyridine iodide, Acetaldehyde
Bergmann Synthesis (1932) [2]Grignard-type reaction3Moderate (not specified)Racemic2-Methylpyridine, Phenyl lithium, Ethyl bromide
Comins Synthesis (1994) [3][4]Asymmetric addition to a chiral pyridinium salt5~54%Diastereoselective4-methoxy-3-(triisopropylsilyl)pyridine
Enders Synthesis (2007) [5]Ring-Closing Metathesis (RCM)5High (not specified)Enantioselective (>98% ee)SAMP/RAMP hydrazones, Allyllithium
Beak Synthesis (2010) [3]Catalytic Dynamic Resolution3~90%Enantioselective (95% ee)N-Boc-piperidine, (-)-Sparteine
Aza-Prins Cyclization [6][7][8]Iron-catalyzed cyclization3Good (not specified)RacemicButyraldehyde, Homoallylamine

Experimental Protocols

Detailed methodologies for key experiments in selected synthetic routes are provided below.

Ladenburg Synthesis of (±)-Coniine

The first total synthesis of an alkaloid, this route is of historical importance but is not practical for modern applications due to its low yield and lack of stereocontrol.[1][2]

Step 1: Synthesis of 2-Methylpyridine N-methylpyridine iodide is heated to 250 °C, causing a rearrangement to 2-methylpyridine.

Step 2: Synthesis of 2-Propenylpyridine 2-Methylpyridine is reacted with acetaldehyde (often from its trimer, paraldehyde) in the presence of anhydrous zinc chloride in a Knoevenagel condensation. The mixture is heated to yield 2-propenylpyridine.

Step 3: Reduction to (±)-Coniine 2-Propenylpyridine is reduced using metallic sodium in ethanol to afford racemic (±)-coniine. The enantiomers are then separated by fractional crystallization with (+)-tartaric acid.

Asymmetric Synthesis of (-)-Coniine via Catalytic Dynamic Resolution

This modern approach provides high enantioselectivity and a good overall yield.[3]

Step 1: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine N-Boc-piperidine is deprotonated with s-BuLi in the presence of (-)-sparteine at -78 °C in diethyl ether. This generates a racemic mixture of N-Boc-2-lithiopiperidine. The chiral ligand, (-)-sparteine, facilitates a dynamic resolution.

Step 2: Alkylation The resolved lithiated intermediate is then quenched with an alkylating agent, such as propyl iodide, to introduce the propyl side chain at the 2-position with high enantioselectivity.

Step 3: Deprotection The N-Boc protecting group is removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (S)-(-)-coniine.

Enantioselective Synthesis of (S)-(+)-Coniine via Ring-Closing Metathesis (RCM)

This route utilizes a powerful ring-closing metathesis reaction on a chiral diolefinic hydrazide to construct the piperidine ring with excellent stereocontrol.[5]

Step 1: Synthesis of Chiral Diolefinic Hydrazide A chiral SAMP (or RAMP) hydrazone is reacted with allyllithium, followed by N-acylation with an appropriate olefin-containing acyl chloride to form the diolefinic hydrazide precursor.

Step 2: Ring-Closing Metathesis The diolefinic hydrazide is treated with a Grubbs catalyst (a ruthenium-based olefin metathesis catalyst) to effect the ring-closing metathesis, forming a cyclic enehydrazide.

Step 3 & 4: Reduction and N-N Bond Cleavage The double bond in the cyclic enehydrazide is reduced (e.g., by catalytic hydrogenation), and the chiral auxiliary is removed by cleavage of the N-N bond to yield the corresponding 6-propyl-piperidin-2-one.

Step 5: Reduction to (S)-(+)-Coniine The resulting lactam is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) to afford the final product, (S)-(+)-coniine.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations of the discussed synthetic routes.

Synthetic_Routes_to_Coniine cluster_classical Classical Racemic Syntheses cluster_modern Modern Enantioselective Syntheses Ladenburg_start N-Methylpyridine Iodide Ladenburg_int1 2-Methylpyridine Ladenburg_start->Ladenburg_int1 Heat (250°C) Ladenburg_int2 2-Propenylpyridine Ladenburg_int1->Ladenburg_int2 Acetaldehyde, ZnCl2 Ladenburg_end (±)-Coniine Ladenburg_int2->Ladenburg_end Na, EtOH Bergmann_start 2-Methylpyridine Bergmann_int1 2-Propylpyridine Bergmann_start->Bergmann_int1 1. PhLi 2. EtBr Bergmann_end (±)-Coniine Bergmann_int1->Bergmann_end Na, EtOH Comins_start Chiral Pyridinium Salt Comins_int Dihydropyridone Comins_start->Comins_int Grignard Addition Comins_end (-)-Coniine Comins_int->Comins_end Multiple Steps Enders_start SAMP Hydrazone Enders_int1 Diolefinic Hydrazide Enders_start->Enders_int1 Allyllithium, Acylation Enders_int2 Cyclic Enehydrazide Enders_int1->Enders_int2 RCM (Grubbs Cat.) Enders_end (S)-(+)-Coniine Enders_int2->Enders_end Reduction, Cleavage Beak_start N-Boc-piperidine Beak_int Chiral N-Boc-2-lithiopiperidine Beak_start->Beak_int s-BuLi, (-)-Sparteine Beak_end (-)-Coniine Beak_int->Beak_end 1. Propyl Iodide 2. Deprotection

Caption: Comparison of classical racemic and modern enantioselective routes to coniine.

Experimental_Workflow_RCM start Start: Chiral Hydrazone (e.g., SAMP-hydrazone) step1 1. Nucleophilic Addition: + Allyllithium start->step1 step2 2. N-Acylation: + Olefinic Acyl Chloride step1->step2 intermediate1 Diolefinic Hydrazide step2->intermediate1 step3 3. Ring-Closing Metathesis: + Grubbs Catalyst intermediate1->step3 intermediate2 Cyclic Enehydrazide step3->intermediate2 step4 4. Reduction of C=C bond (e.g., H2, Pd/C) intermediate2->step4 step5 5. Cleavage of N-N bond & Chiral Auxiliary Removal step4->step5 intermediate3 Substituted Piperidin-2-one step5->intermediate3 step6 6. Reduction of Lactam: + LiAlH4 intermediate3->step6 end Final Product: (S)-(+)-Coniine step6->end

Caption: Experimental workflow for the enantioselective synthesis of (S)-(+)-coniine via RCM.

Conclusion

The synthesis of coniine provides a compelling case study in the advancement of organic synthesis. While classical methods like the Ladenburg and Bergmann syntheses are historically significant, their low yields and lack of stereocontrol render them obsolete for practical purposes. Modern enantioselective strategies, such as those employing catalytic dynamic resolution or ring-closing metathesis, offer far superior efficacy in terms of yield, stereoselectivity, and overall efficiency. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the desired enantiopurity, scale of synthesis, and availability of starting materials and reagents. The continued development of novel synthetic methods promises even more efficient and elegant solutions for the construction of this and other important alkaloid structures.

References

distinguishing the pharmacological profiles of coniine and N-methylconiine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of coniine and its N-methylated derivative, N-methylconiine. Both are piperidine alkaloids found in poison hemlock (Conium maculatum), known for their potent neurotoxicity. Understanding the subtle yet significant differences in their pharmacological actions is crucial for research in toxicology, pharmacology, and the development of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs).

Overview and Mechanism of Action

Coniine and N-methylconiine exert their primary effects by interacting with nAChRs, which are critical ligand-gated ion channels in the central and peripheral nervous systems. Their structural similarity to acetylcholine allows them to bind to these receptors, but their effects diverge in potency and functional outcome.

Coniine is a potent neurotoxin that acts as an antagonist at nicotinic acetylcholine receptors.[1][2][3][4][5][6] Its mechanism involves an initial stimulation of the receptor, followed by a persistent depression and neuromuscular blockade.[7][8][9] This leads to a depolarizing neuromuscular block, resulting in flaccid paralysis and, in cases of poisoning, death from respiratory failure.[7] The two enantiomers of coniine exhibit different biological activities, with the (R)-(-) form being more potent.[7]

N-Methylconiine , the N-methylated analog of coniine, also targets nAChRs.[10][11][12] However, its pharmacological profile is characterized by a generally lower potency compared to coniine.[13] Studies on isolated tissues have shown that, unlike coniine, N-methylconiine did not produce contractions in guinea pig ileum or rabbit duodenum, suggesting a different functional impact.[1] Like coniine, its enantiomers show stereoselective activity, with (-)-N-methylconiine being a more potent agonist at human fetal muscle-type nAChRs than the (+)-enantiomer.[10][11][12]

Diagram 1: Comparative Molecular Structures

G cluster_coniine Coniine (C₈H₁₇N) cluster_nmethylconiine N-Methylconiine (C₉H₁₉N) coniine_img coniine_img nmethyl_img nmethyl_img

Caption: Chemical structures of Coniine and N-Methylconiine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data comparing the pharmacological and toxicological profiles of coniine and N-methylconiine.

Table 1: Receptor Binding and Functional Activity
CompoundReceptor/TissueAssay TypeParameterValueReference
Coniine Nicotinic Acetylcholine ReceptorReceptor BindingKi19 µM[4]
Rat Diaphragm (nAChR)Competition Binding ([¹²⁵I]-α-bungarotoxin)IC₅₀314 µM[14]
Chick Leg Muscle (nAChR)Competition Binding ([¹²⁵I]-α-bungarotoxin)IC₅₀70 µM[14]
Maternal Rat Brain (nAChR)Competition Binding ([³H]-cytisine)IC₅₀1100 µM[14]
Chick Brain (nAChR)Competition Binding ([³H]-cytisine)IC₅₀270 µM[14]
Rat Anococcygeus Muscle (Nitrergic)Functional Inhibition-logIC₅₀3.79 ± 0.11 M[15]
Rat Anococcygeus Muscle (Noradrenergic)Functional Inhibition-logIC₅₀4.57 ± 0.12 M[15]
(-)-N-Methylconiine Human Fetal Muscle-type nAChRFunctional AssayPotency Rank> (+)-N-Methylconiine[10][11][12]
N-Methylconiine Isolated Guinea Pig IleumFunctional AssayEffectNo contraction observed[1]

Note: Direct comparative binding affinity data (Ki, IC₅₀) for N-methylconiine at specific nAChR subtypes is limited in the reviewed literature.

Table 2: In Vivo Toxicity (Mouse Model)
CompoundAdministrationParameterValue (mg/kg)Reference
Coniine Intravenous (IV)LD₅₀2.6[16]
Subcutaneous (SC)LD₅₀80[16]
Oral (PO)LD₅₀100[16]
(-)-N-Methylconiine Not SpecifiedLD₅₀16.1[10][11]
(±)-N-Methylconiine Not SpecifiedLD₅₀17.8[10][11]
(+)-N-Methylconiine Not SpecifiedLD₅₀19.2[10][11]
N-Methylconiine InjectedRelative Lethality1.5x dose of coniine[13]
Oral (PO)Relative Lethality2.0x dose of coniine[13]

Signaling and Experimental Workflow

The primary signaling event for both compounds is the interaction with the nAChR ion channel. Binding of these agonists leads to a conformational change in the receptor, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the cell membrane.

Diagram 2: nAChR Signaling Pathway

G cluster_membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) IonInflux Cation Influx (Na⁺, Ca²⁺) nAChR->IonInflux Channel Opening Ligand Coniine or N-Methylconiine Ligand->nAChR Binds to Receptor Depolarization Membrane Depolarization IonInflux->Depolarization Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Depolarization->Response

Caption: Ligand binding to nAChR, leading to ion influx and cellular response.

The characterization of these compounds typically follows a standardized workflow, beginning with binding assays to determine affinity and progressing to functional assays to assess efficacy and potency.

Diagram 3: Pharmacological Characterization Workflow

G start Start: Compound Synthesis or Isolation binding Step 1: Receptor Binding Assays (e.g., Radioligand Competition) start->binding affinity Determine Binding Affinity (Ki, IC₅₀) binding->affinity functional Step 2: In Vitro Functional Assays (Cell-based or Isolated Tissue) affinity->functional potency Determine Functional Potency & Efficacy (EC₅₀, Emax) functional->potency invivo Step 3: In Vivo Studies (e.g., Mouse Bioassay) potency->invivo toxicity Determine Toxicity & Physiological Effects (LD₅₀) invivo->toxicity end End: Pharmacological Profile toxicity->end

Caption: A typical workflow for characterizing novel nAChR ligands.

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol is a generalized method for determining the binding affinity of a test compound (e.g., coniine) by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

  • Materials:

    • Biological Source: Membrane preparations from tissue homogenates (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest (e.g., HEK293 cells).[17][18]

    • Radioligand: A high-affinity nAChR ligand, such as [³H]-Epibatidine or [¹²⁵I]-α-bungarotoxin.[14][17]

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[17]

    • Non-specific Binding Control: A high concentration of a known nAChR ligand, such as nicotine (100 µM).[18]

    • Test Compounds: Serial dilutions of coniine or N-methylconiine.

    • Equipment: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine, cell harvester, scintillation counter.[17][18][19]

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C. Resuspend the resulting pellet (membrane fraction) in fresh buffer. Repeat wash steps. Determine protein concentration.[17]

    • Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), the non-specific control (for non-specific binding), or a concentration of the test compound.[17]

    • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 2-5 hours at 4°C or room temperature).[17][18]

    • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer to reduce non-specific binding.[18][19]

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Membrane Potential)

This assay measures the functional activity of a compound by detecting changes in the membrane potential of cells expressing nAChRs upon agonist application. TE-671 cells, which endogenously express human fetal muscle-type nAChRs, are a suitable model.[12][20]

  • Materials:

    • Cell Line: TE-671 cells.

    • Culture Medium: Standard cell culture medium appropriate for the cell line.

    • Assay Plate: 384-well black, clear-bottom tissue culture plates.[21]

    • Membrane Potential Dye: A fluorescent dye sensitive to changes in membrane potential.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[21]

    • Test Compounds: Serial dilutions of coniine or N-methylconiine.

    • Equipment: Plate reader with a fluidic injection system capable of measuring fluorescence.

  • Procedure:

    • Cell Plating: Seed the TE-671 cells into the 384-well plates at a predetermined density and allow them to adhere and grow.[21]

    • Dye Loading: Remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

    • Assay Measurement: Place the plate in the plate reader. Establish a baseline fluorescence reading.

    • Compound Addition: Use the instrument's injection system to add the test compound to the wells.

    • Data Acquisition: Immediately after compound addition, continuously record the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization.

    • Data Analysis: Determine the peak fluorescence change for each concentration of the test compound. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Conclusion

The pharmacological profiles of coniine and N-methylconiine, while centered on the nicotinic acetylcholine receptor, are distinct. Coniine is a potent nAChR antagonist with a well-documented depolarizing neuromuscular blocking action. N-methylconiine is a less potent agonist, and its toxicity is significantly lower than that of coniine. The stereochemistry of both molecules plays a critical role in their biological activity. These differences highlight the sensitivity of the nAChR to minor structural modifications, providing valuable structure-activity relationship (SAR) data for researchers in neuropharmacology and toxicology. Further studies with direct, side-by-side quantitative comparisons on a wider range of nAChR subtypes are needed to fully elucidate their pharmacological nuances.

References

Comparative Binding of Coniine at Muscle and Neuronal Nicotinic Acetylcholine Receptors: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding properties of coniine, a toxic piperidine alkaloid, at muscle-type and neuronal-type nicotinic acetylcholine receptors (nAChRs). Coniine's interaction with these receptors is critical to its mechanism of toxicity, which involves the disruption of the central and peripheral nervous systems, leading to respiratory paralysis.[1] Understanding the differential binding affinities of coniine for various nAChR subtypes is essential for toxicological studies and for the development of novel therapeutic agents that may target specific nAChR subtypes.

Quantitative Binding Data: Coniine at Muscle vs. Neuronal nAChRs

The following table summarizes the reported 50% inhibitory concentration (IC50) values for coniine at various muscle and neuronal nicotinic receptors across different species. Lower IC50 values indicate a higher binding affinity.

Receptor TypeTissue/PreparationSpeciesIC50 (µM)Reference
Muscle-type nAChR DiaphragmRat314[2]
Leg MuscleChick70[2]
Anococcygeus Muscle (Nitrergic Response)Rat162.2 (-logIC50 = 3.79 ± 0.11 M)[3][4]
Anococcygeus Muscle (Noradrenergic Response)Rat26.9 (-logIC50 = 4.57 ± 0.12 M)[3][4]
Neuronal-type nAChR Brain (Maternal)Rat1100[2]
Brain (Fetal)Rat820[2]
BrainChick270[2]
Atrium (Noradrenergic Transmission)Guinea-Pig33.9 (-logIC50 = 4.47 ± 0.12 M)[3][4]

Observations:

  • Coniine generally exhibits a higher affinity for muscle-type nAChRs compared to neuronal nAChRs, as evidenced by the lower IC50 values in muscle tissues.[2]

  • There are significant species-specific differences in coniine's binding affinity. For instance, coniine has a much higher affinity for chick leg muscle nAChRs than for rat diaphragm nAChRs.[2]

  • Within the same species (rat), coniine's inhibitory effect on nicotinic receptor-mediated responses in smooth muscle (anococcygeus) appears to be more potent than its binding to whole brain neuronal receptors.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinities of coniine at muscle and neuronal nicotinic receptors.

Radioligand Binding Assay for Muscle-Type nAChRs

This protocol is adapted from competition binding assays using [¹²⁵I]-α-bungarotoxin, a potent antagonist of muscle nAChRs.[2]

a. Materials:

  • Radioligand: [¹²⁵I]-α-bungarotoxin

  • Tissues: Adult rat diaphragm or chick thigh muscle

  • Competitor: Coniine

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin (BSA)

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

b. Membrane Preparation:

  • Homogenize the muscle tissue in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

c. Binding Assay:

  • In triplicate, incubate the membrane preparation with a fixed concentration of [¹²⁵I]-α-bungarotoxin.

  • For total binding, add assay buffer.

  • For non-specific binding, add a high concentration of a known nicotinic antagonist (e.g., d-tubocurarine).

  • For competition binding, add varying concentrations of coniine.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [¹²⁵I]-α-bungarotoxin binding against the logarithm of the coniine concentration.

  • Determine the IC50 value of coniine from the resulting competition curve using non-linear regression analysis.

Radioligand Binding Assay for Neuronal-Type nAChRs

This protocol is based on competition binding assays using [³H]-cytisine, an agonist that binds with high affinity to certain neuronal nAChR subtypes.[2]

a. Materials:

  • Radioligand: [³H]-cytisine

  • Tissues: Rat or chick brain

  • Competitor: Coniine

  • Assay Buffer: e.g., Krebs-Henseleit solution

  • Wash Buffer: Cold assay buffer

  • Glass fiber filters

  • Scintillation counter

b. Membrane Preparation:

  • Follow the same procedure as for muscle tissue membrane preparation.

c. Binding Assay:

  • In triplicate, incubate the brain membrane preparation with a fixed concentration of [³H]-cytisine.

  • For total binding, add assay buffer.

  • For non-specific binding, add a high concentration of a known nicotinic agonist (e.g., nicotine).

  • For competition binding, add varying concentrations of coniine.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the assay and measure radioactivity as described for the muscle nAChR assay.

d. Data Analysis:

  • Analyze the data as described for the muscle nAChR assay to determine the IC50 value of coniine.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp on cultured cells expressing specific nAChR subtypes, can provide functional data on the effect of coniine.

a. General Procedure:

  • Express the desired nAChR subunits (e.g., muscle α1, β1, δ, ε or neuronal α4, β2) in a suitable expression system.

  • Record the baseline acetylcholine- or nicotine-induced currents.

  • Apply varying concentrations of coniine and measure the inhibition of the agonist-induced currents.

  • Construct a dose-response curve to determine the IC50 value of coniine for the specific nAChR subtype.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway of nicotinic acetylcholine receptors and a typical experimental workflow for a competition binding assay.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Coniine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Generalized signaling pathway of nicotinic acetylcholine receptors.

Competition_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Coniine prepare_membranes->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data (Determine IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for a competition binding assay.

References

Safety Operating Guide

Proper Disposal of Coniine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of coniine hydrochloride, a highly toxic piperidine alkaloid. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations. This compound is fatal if swallowed, in contact with skin, or inhaled, necessitating strict adherence to the procedures outlined below.

Regulatory Compliance and Waste Classification

This compound and its containers must be treated as hazardous waste.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Facilities generating hazardous waste are categorized based on the quantity of waste produced per calendar month. These categories determine the specific handling, storage, and disposal requirements.

Generator CategoryNon-Acute Hazardous Waste Generation Rate (per month)Acute Hazardous Waste Generation Rate (per month)On-site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)Up to 90 days
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)Up to 180 days (or 270 days if shipping > 200 miles)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)No time limit, but quantity limits apply

Note: State and local regulations may be more stringent than federal regulations.

Recommended Disposal Procedures

The primary recommended methods for the disposal of this compound are incineration and chemical neutralization. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Incineration (Preferred Method)

The most effective and safest method for the disposal of this compound is through a licensed chemical destruction plant.[1] This process involves controlled incineration with flue gas scrubbing to ensure the complete destruction of the toxic compound and to prevent the release of harmful substances into the environment.

Operational Steps:

  • Segregation and Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[1]

  • Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company that specializes in chemical incineration.

Chemical Neutralization

Chemical neutralization is a potential alternative for small quantities of this compound waste, but it must be performed with extreme caution by trained personnel in a controlled laboratory setting. Coniine is an alkaline substance and can be neutralized with a suitable dilute acid.[1]

Extreme Caution Advised: This procedure should only be undertaken after a thorough risk assessment and with the approval of your institution's Environmental Health and Safety (EHS) department. The neutralization of highly toxic substances should be performed in a fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol: Neutralization of this compound Waste (General Guidance)

This protocol provides a general framework. Specific concentrations and volumes will depend on the amount of this compound to be neutralized and should be determined by a qualified chemist.

Materials:

  • Waste this compound solution

  • Dilute hydrochloric acid (e.g., 1 M HCl) or another suitable dilute acid

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beakers

  • Stirring apparatus

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary safety equipment, including a spill kit and emergency shower/eyewash station, is accessible.

  • Dilution: If working with a concentrated solution of this compound, it may be necessary to first dilute it with a compatible solvent to better control the neutralization reaction.

  • Slow Addition of Acid: While stirring the this compound solution, slowly add the dilute acid dropwise. The reaction of an acid and a base is exothermic, and slow addition is necessary to control the temperature of the solution.

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. The target pH for neutralization is typically between 6.0 and 8.0.[2]

  • Completion and Verification: Once the target pH is reached and remains stable, the neutralization is complete.

  • Disposal of Neutralized Solution: The resulting neutralized solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. Consult with your EHS department for the final disposal of the neutralized solution. It should not be poured down the drain unless explicitly permitted by regulations for fully neutralized and non-toxic salt solutions.[3][4]

This compound Disposal Workflow

start Start: this compound Waste Generated waste_assessment Assess Quantity and Concentration start->waste_assessment is_small_quantity Small Quantity and Low Concentration? waste_assessment->is_small_quantity consult_ehs Consult Environmental Health & Safety (EHS) is_small_quantity->consult_ehs Yes incineration Prepare for Incineration is_small_quantity->incineration No neutralization_approved Neutralization Approved by EHS? consult_ehs->neutralization_approved perform_neutralization Perform Neutralization Protocol by Trained Personnel neutralization_approved->perform_neutralization Yes neutralization_approved->incineration No dispose_neutralized Dispose of Neutralized Solution per EHS Guidance perform_neutralization->dispose_neutralized collect_waste Collect in Labeled, Sealed Container incineration->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor end End: Waste Disposed contact_vendor->end dispose_neutralized->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Coniine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Coniine hydrochloride is a highly toxic alkaloid that demands rigorous safety protocols to prevent exposure.[1] Classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled, this substance requires meticulous handling in a controlled laboratory environment.[2][3][4] Adherence to the following operational and disposal plans is essential for the safety of all laboratory personnel.

Hazard Summary and Exposure Data

Understanding the acute toxicity of this compound is the first step in a comprehensive safety plan. The substance is categorized as acutely toxic across oral, dermal, and inhalation routes of exposure.[2]

Hazard ClassificationGHS Hazard StatementKey Data
Acute Toxicity, Oral (Category 2) H300: Fatal if swallowedThe lethal adult human dose is approximately 500 mg.[5]
Acute Toxicity, Dermal (Category 2) H310: Fatal in contact with skinReadily absorbed through the skin.[5]
Acute Toxicity, Inhalation (Category 2) H330: Fatal if inhaledInhalation of mists or aerosols can be lethal.[5]
Occupational Exposure Limits OSHA PEL, NIOSH REL, ACGIH TLVNot available.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a sufficient barrier against exposure. Standard laboratory attire is not sufficient.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields and a full-face shield.[6][7]Protects eyes and face from splashes and aerosols. Eyeglasses are inadequate.[7]
Hand Protection Double-gloving with nitrile, neoprene, or PVC gloves.[5][7]Prevents dermal absorption, which can be fatal.[5] Glove suitability depends on usage; check resistance and breakthrough times.[8] Do not use vinyl gloves.[7]
Respiratory Protection NIOSH-approved full-face respirator.Required if there is a risk of exceeding exposure limits or generating aerosols.[6]
Body Protection Impervious laboratory coat or a PVC apron over overalls.[5][9]Protects skin and personal clothing from contamination. A full PVC suit may be required for severe exposure risks.[5]
Footwear Chemical-resistant safety footwear or gumboots (e.g., rubber).[5]Protects against spills. Trousers should be worn outside of boots.[5]

Standard Operating Procedure for Handling

These procedural steps must be followed without deviation to ensure a safe handling process from preparation to cleanup.

Pre-Operational Checks
  • Engineering Controls : Verify that the chemical fume hood is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[9]

  • PPE Inspection : Inspect all PPE for damage or defects before use. Ensure gloves are the correct material and thickness.[6]

  • Emergency Preparation : Confirm the location of the spill kit and that all personnel are aware of emergency contact numbers.

Handling Protocol
  • Work Area : All handling of this compound, including weighing and solution preparation, must occur within a designated and properly functioning chemical fume hood.[6]

  • Avoid Contamination : Use non-sparking tools to prevent ignition.[6] Do not eat, drink, or smoke in the handling area.[3] Avoid all personal contact with the substance.[5]

  • Aerosol Prevention : Avoid any actions that could generate dust or aerosols.[6] When transferring the substance, do so carefully to minimize disturbance.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate the work surface and any equipment used.

  • Glove Removal : Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after handling is complete.[3]

  • Storage : Store this compound in a cool, dry, well-ventilated, and locked area in its original, tightly-sealed container.[3]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure
  • Inhalation : Immediately move the affected person to fresh air. If breathing has stopped, perform artificial respiration.[10] Call for immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water for at least 15-20 minutes.[11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with running water for at least 15-20 minutes, holding the eyelids open.[11] Remove contact lenses if present.[11] Seek immediate medical attention.

  • Ingestion : DO NOT induce vomiting . If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[3]

Spill Response Plan
  • Evacuate : Alert others and evacuate the immediate area.[6]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain : Prevent the spill from spreading or entering drains.[6]

  • Cleanup : Wearing full PPE, absorb the spill with an inert material (e.g., diatomite).[9] Collect the material using non-sparking tools and place it into a suitable, sealed container for disposal.[6]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection : All waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Disposal Method : The material must be disposed of through an approved waste disposal plant.[3] This may involve incineration in a licensed facility or neutralization followed by burial in a designated landfill.[5]

  • Regulatory Compliance : All disposal activities must adhere strictly to local, state, and federal regulations.[5] Do not discharge into sewer systems.[6]

  • Container Decontamination : Empty containers must be decontaminated (e.g., triple-rinsed) before recycling or disposal.[6]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Protocol (Inside Fume Hood) cluster_post 3. Post-Handling & Storage cluster_emergency 4. Emergency Response A Assess Hazards: - Fatal (Oral, Dermal, Inhalation) - Review SDS B Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible A->B C Select & Inspect PPE: - Full Face Shield & Goggles - Double Gloves (Nitrile/Neoprene) - Impervious Coat/Apron - Respirator B->C D Weigh & Prepare Substance C->D Proceed if safe E Perform Experiment D->E F Decontaminate Workspace & Equipment E->F K Exposure Event (Skin, Eye, Inhalation) E->K L Spill Event E->L G Segregate Hazardous Waste F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I J Store Chemical Securely: - Locked, Cool, Dry, Ventilated I->J J->A For next use M Follow Immediate First Aid: - Remove, Rinse (15+ min) - Move to Fresh Air K->M N Evacuate, Alert, Contain L->N O Seek Immediate Medical Attention M->O P Clean Spill with Full PPE N->P

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coniine hydrochloride
Reactant of Route 2
Reactant of Route 2
Coniine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.